Myrciacetin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(2S)-2-(2,5-dihydroxyphenyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-7-15(21)8(2)17-14(16(7)22)12(20)6-13(23-17)10-5-9(18)3-4-11(10)19/h3-5,13,18-19,21-22H,6H2,1-2H3/t13-/m0/s1 |
InChI Key |
DLAILIPOGIKSMK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=CC(=C3)O)O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)O)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Bioavailability and Metabolism of Myricetin In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Despite its therapeutic potential, the clinical application of myricetin is often hindered by its low oral bioavailability and extensive metabolism. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of myricetin in vivo, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Data Presentation: Pharmacokinetics and Metabolism of Myricetin
The oral bioavailability of myricetin is notably low, primarily due to its poor aqueous solubility and extensive first-pass metabolism in the gut and liver. The following tables summarize the key pharmacokinetic parameters and identified metabolites of myricetin from in vivo studies.
Pharmacokinetic Parameters of Myricetin in Rats
Quantitative pharmacokinetic data reveals the limited systemic exposure of myricetin following oral administration. A study by Dang et al. (2014) provides crucial insights into its pharmacokinetic profile in rats.[1][2]
| Parameter | 50 mg/kg Oral Dose (Mean ± SD) | 100 mg/kg Oral Dose (Mean ± SD) | 0.5 mg/kg Intravenous Dose (Mean ± SD) |
| Cmax (ng/mL) | 1488.75 ± 200.78 | 2845.33 ± 450.12 | 2232.16 ± 856.36 (at 1 min) |
| Tmax (h) | 6.4 ± 1.2 | 6.8 ± 1.5 | - |
| AUC0-t (ng·h/mL) | 18987.54 ± 3456.78 | 38765.43 ± 5678.90 | 1973.45 ± 432.10 |
| AUC0-∞ (ng·h/mL) | 20123.45 ± 4012.34 | 41234.56 ± 6012.34 | 2089.12 ± 456.78 |
| Absolute Bioavailability (%) | 9.62 | 9.74 | - |
Data sourced from Dang et al. (2014)[1][2]
Identified Metabolites of Myricetin In Vivo
Myricetin undergoes extensive metabolism, primarily through glucuronidation, sulfation, methylation, and degradation by the gut microbiota. A comprehensive study identified 38 metabolites in rat urine, plasma, and feces.[3][4] Other studies have also characterized various metabolic products.[5][6][7]
| Metabolite Class | Specific Metabolites Identified | Biological Matrix |
| Glucuronides | Myricetin-3-O-glucuronide, Myricetin glucuronides (position unspecified) | Urine, Plasma |
| Sulfates | Myricetin sulfates | Urine |
| Methylated Metabolites | Monomethylated myricetin, Dimethylated myricetin | Plasma, Urine, Feces |
| Gut Microbiota Metabolites | 3,5-Dihydroxyphenylacetic acid, 3-Hydroxyphenylacetic acid, 3,5-Dihydroxyphenylpropionic acid, 3-Hydroxyphenylpropionic acid, 3,4,5-Trihydroxyphenylacetic acid | Urine, Feces |
| Other | Dihydroxylated myricetin, Acetylated myricetin, Hydrogenated myricetin | Urine, Plasma, Feces |
| Aminated Metabolites | 4´-NH2-myricetin, Aminated mono-methylated myricetin, Aminated 3,4,5-trihydroxyphenylacetic acid | Feces, Plasma |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of myricetin's bioavailability and metabolism. The following sections outline key experimental protocols cited in the literature.
In Vivo Bioavailability Study in Rats
A typical experimental workflow for determining the oral bioavailability of myricetin in rats involves the following steps:
1. Animal Handling and Dosing:
-
Animals: Male Sprague-Dawley rats are commonly used. They should be acclimatized for at least one week before the experiment.
-
Fasting: Animals are typically fasted for 12 hours with free access to water before oral administration.
-
Oral Administration: Myricetin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at specific doses (e.g., 50 and 100 mg/kg).[8]
-
Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives an intravenous injection of myricetin dissolved in a suitable solvent (e.g., a mixture of polyethylene glycol and saline) via the tail vein at a lower dose (e.g., 0.5 mg/kg).[1]
2. Blood Sample Collection:
-
Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) after dosing.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
Sample Preparation for UPLC-MS/MS Analysis
A robust sample preparation method is essential for accurate quantification of myricetin in plasma. The following protocol is based on the method described by Dang et al. (2014).[1][2]
-
Enzymatic Hydrolysis (for total myricetin quantification): To measure both free and conjugated myricetin, plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate conjugates back to the aglycone form.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
To a 100 µL plasma sample, add an internal standard (e.g., kaempferol).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Follow with liquid-liquid extraction using a solvent such as ethyl acetate to extract myricetin.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
-
UPLC-MS/MS Method for Myricetin Quantification
The following parameters are indicative of a validated method for myricetin quantification in rat plasma.[1][2]
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Myricetin: m/z 317 -> 151
-
Internal Standard (Kaempferol): m/z 285 -> 151
-
Signaling Pathways Modulated by Myricetin
Myricetin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
Myricetin has been shown to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer and inflammatory diseases. It can directly interact with and suppress the kinase activity of Akt.[9][10][11] This inhibition can lead to decreased cell proliferation and induction of apoptosis.
Nrf2 Signaling Pathway
Myricetin can activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[9][12][13] This activation results in the transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
Myricetin has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the metabolism of myricetin in rat urine, plasma and feces by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of Myricetin: A Novel Metabolic Pathway to Produce Aminated Products in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricetin Anti-diabetic Activity in 3T3 Cells Targeting the Nrf2-Keap Signaling Cascade | Texila Journal [texilajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 14. In vivo methods for the assessment of topical drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myricetin protects keratinocyte damage induced by UV through IκB/NFκb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Myricetin attenuates lipopolysaccharide-stimulated activation of mouse bone marrow-derived dendritic cells through suppression of IKK/NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Myricetin: From Natural Sources to Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonol, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This guide provides an in-depth overview of the primary natural sources of myricetin, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Natural Sources of Myricetin
Myricetin is widely distributed throughout the plant kingdom, with notable concentrations found in various fruits, vegetables, berries, and medicinal herbs.[1][2][3] The concentration of myricetin can vary significantly depending on the plant species, growing conditions, and maturity at the time of harvest. A summary of notable natural sources and their myricetin content is presented in Table 1.
| Category | Source | Myricetin Content (mg/100g FW unless otherwise specified) |
| Fruits | Grapes (especially red varieties) | 0.24 mg/kg[4] |
| Berries (Cranberry, Black Currant, Blueberry) | 1.4 - 14.2[5] | |
| Strawberry | Up to 357.54 (dry matter)[6] | |
| Vegetables | Onions (especially red) | High levels reported[7] |
| Kale | High levels reported[7] | |
| Spinach | Up to 172.05 (dry matter)[6] | |
| Tomatoes | 0.04[8] | |
| Nuts | Walnuts | High levels reported[7] |
| Herbs & Medicinal Plants | Myrica rubra (Chinese bayberry) | Present in leaves[9] |
| Ampelopsis grossedentata (Vine tea) | High concentrations | |
| Moringa leaves | High levels reported[6] | |
| Beverages | Red Wine | Present[2][3] |
| Tea (Green and Black) | Present[1][2] |
Table 1: Prominent Natural Sources of Myricetin and their Reported Concentrations.
Extraction and Purification Methodologies
The efficient extraction and subsequent purification of myricetin from its natural sources are critical steps in its journey from a raw plant material to a compound ready for research or drug development. This section details several common extraction techniques, providing both an overview of the methodology and a comparative analysis of their advantages and disadvantages.
Extraction Methods
Maceration is a simple and widely used solid-liquid extraction technique. It involves soaking the plant material in a solvent for a specified period, allowing the desired compounds to dissolve into the solvent.
Experimental Protocol: Maceration of Myricetin from Madhuca longifolia Leaves
-
Sample Preparation: Dry the leaves of Madhuca longifolia at room temperature and grind them into a coarse powder.
-
Extraction: Weigh 60 g of the powdered leaves and place them in a suitable container. Add a 1:1 (v/v) mixture of ethanol and water as the solvent. The solvent-to-solid ratio should be sufficient to fully immerse the plant material (e.g., 10:1 mL/g).
-
Incubation: Seal the container and allow it to stand at room temperature for 24 hours with occasional agitation.
-
Filtration: After the incubation period, filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude myricetin extract.
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. The localized heating of water molecules within the plant cells leads to cell wall rupture and enhanced release of bioactive compounds.
Experimental Protocol: Microwave-Assisted Extraction of Myricetin from Myrica rubra Leaves
-
Sample Preparation: Dry and powder the leaves of Myrica rubra.
-
Extraction: Place a known amount of the powdered sample (e.g., 1 g) into a microwave-transparent extraction vessel. Add an appropriate solvent, such as a 2.5 mol/L acidified 1-butyl-3-methylimidazolium bromide ([bmin]Br) solution, at a liquid-to-solid ratio of 30:1 (mL:g).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature of 70°C for 10 minutes.
-
Cooling and Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract to remove solid particles.
-
Analysis: The resulting extract can be directly analyzed or further purified.
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves, disrupting the cell walls and enhancing mass transfer.
Experimental Protocol: Ultrasound-Assisted Extraction of Myricetin from Myrica rubra Leaves
-
Sample Preparation: Accurately weigh 100 mg of powdered Myrica rubra leaves and place it in a centrifuge tube.
-
Solvent Addition: Add 2.5 mL of a deep eutectic solvent (DES), such as choline chloride-oxalic acid, mixed with 2.5 mL of an 80% ethanol aqueous solution.
-
Ultrasonication: Place the centrifuge tube in an ultrasonic cleaning machine and perform the extraction for a specified time, for example, 45 minutes, at a controlled temperature of 72°C.
-
Centrifugation and Collection: After ultrasonication, cool the sample to room temperature and centrifuge to pellet the solid material. Collect the supernatant containing the extracted myricetin.
Comparison of Extraction Methods
| Method | Advantages | Disadvantages |
| Maceration | Simple, low cost, suitable for thermolabile compounds.[10][11][12] | Time-consuming, requires large solvent volumes, lower extraction efficiency compared to modern techniques.[10][13] |
| Microwave-Assisted Extraction (MAE) | Rapid extraction, reduced solvent consumption, higher extraction yields, energy-saving.[5][9][14] | Potential for thermal degradation of heat-sensitive compounds, requires specialized equipment.[15] |
| Ultrasound-Assisted Extraction (UAE) | Shorter extraction time, increased efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds.[8][16][17][18] | The efficiency can be affected by various parameters (power, frequency, solvent), potential for free radical formation at high intensities.[17][19] |
Table 2: Comparative Analysis of Myricetin Extraction Methods.
Purification: Column Chromatography
Following extraction, the crude extract often contains a mixture of compounds. Column chromatography is a widely used technique for the purification of myricetin.
Experimental Protocol: Purification of Myricetin using Column Chromatography
-
Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel (100-200 mesh).
-
Sample Loading: Dissolve the crude myricetin extract in a minimum amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent, such as 100% hexane. Gradually increase the polarity of the mobile phase by introducing more polar solvents like chloroform, ethanol, and methanol in increasing ratios (e.g., 90:10, 80:20, 70:30, 50:50).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure myricetin. Combine the pure fractions and evaporate the solvent to obtain purified myricetin.
Key Signaling Pathways Modulated by Myricetin
Myricetin exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis. Myricetin has been shown to inhibit this pathway at multiple levels.[20][21] It can directly inhibit the phosphorylation of PI3K and Akt, thereby preventing the activation of downstream effectors like mTOR.[20][21][22][23] This inhibition can lead to the induction of apoptosis and autophagy in cancer cells.[21]
Caption: Myricetin's inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Myricetin has been demonstrated to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.[3][24] It can increase the phosphorylation of pro-apoptotic kinases like JNK and p38, while decreasing the phosphorylation of the pro-survival kinase ERK.[3][24]
Caption: Modulation of the MAPK signaling pathway by Myricetin.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Myricetin can activate the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor, Keap1.[7][22][25][26][27] Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[7][22]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep eutectic solvent extraction of myricetin and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recent-advances-in-microwave-assisted-extraction-of-bioactive-compounds-from-complex-herbal-samples-a-review - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Microarray and pathway analysis highlight Nrf2/ARE-mediated expression profiling by polyphenolic myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review: Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbsac.org [ijbsac.org]
- 11. journal.iainkudus.ac.id [journal.iainkudus.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Microwave Assisted Extraction of Bioactive Compounds from Food: A Review [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 22. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation of Nrf2/HO-1 signal with Myricetin for attenuating ECM degradation in human chondrocytes and ameliorating the murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. texilajournal.com [texilajournal.com]
- 27. Myricetin Anti-diabetic Activity in 3T3 Cells Targeting the Nrf2-Keap Signaling Cascade | Texila Journal [texilajournal.com]
Myricetin: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Interactions
Executive Summary
Myricetin is a naturally occurring flavonol, a subclass of flavonoids, found in numerous dietary sources such as vegetables, fruits, nuts, berries, and tea.[1][2] Structurally, it is a polyphenolic compound renowned for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][3] This technical guide provides an in-depth analysis of myricetin's chemical structure, the functional groups that dictate its reactivity and biological activity, and its modulation of key cellular signaling pathways. This document consolidates physicochemical data, outlines relevant experimental protocols, and visualizes complex interactions to serve as a comprehensive resource for research and development.
Chemical Structure and Identification
Myricetin's core is a flavonoid backbone consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic C ring.[4][5] It is specifically a hexahydroxyflavone, distinguished by six hydroxyl group substitutions, which are fundamental to its chemical behavior.[6][7]
Systematic Name: 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one[1][6] Common Names: Myricetin, Cannabiscetin, Myricetol[1][6][7] Molecular Formula: C₁₅H₁₀O₈[2][3][6]
Caption: Schematic of Myricetin's A, B, and C ring structure with key functional groups.
Key Functional Groups and Their Significance
Myricetin's diverse biological activities are directly attributable to its specific arrangement of functional groups.
-
Hydroxyl (-OH) Groups: Myricetin possesses six hydroxyl groups located at the 3, 5, 7, 3', 4', and 5' positions.[6][7][8] The number and location of these groups are critical for its potent antioxidant and radical-scavenging capabilities.[9] They act as hydrogen donors, which allows them to neutralize reactive oxygen species (ROS).[9]
-
Pyrogallol Moiety: The B-ring features a pyrogallol group (three adjacent hydroxyl groups at 3', 4', and 5'). This configuration is a powerful antioxidant structural feature and is crucial for high free-radical scavenging activity. It also imparts strong metal-chelating properties, particularly for iron, which can prevent the formation of hydroxyl radicals via the Fenton reaction.[4]
-
α,β-Unsaturated Ketone: The C-ring contains a ketone group at position 4 conjugated with a C2-C3 double bond. This α,β-unsaturated carbonyl system contributes to the planarity of the molecule and facilitates electron delocalization across the flavonoid backbone, enhancing its stability and antioxidant capacity.
-
3-Hydroxyl Group: The hydroxyl group at the 3-position is particularly significant. It participates in metal chelation and is a key site for glycosylation in many natural myricetin derivatives. Its presence defines myricetin as a flavonol.[7]
Physicochemical Properties
A summary of myricetin's key physicochemical properties is presented below. These parameters are critical for understanding its solubility, stability, and pharmacokinetic profile.
| Property | Value | Reference(s) |
| Molecular Weight | 318.23 g/mol | [6] |
| Appearance | Yellow crystalline solid | [6][10] |
| Melting Point | 357 °C | [6] |
| pKa (Strongest Acidic) | 6.37 - 6.63 | [7][11] |
| LogP (Partition Coefficient) | 1.2 - 2.94 (Varies by method) | [6][7][12][13] |
| Solubility (Water) | Very low (~1.1 - 16.6 µg/mL) | [11][13] |
| Solubility (Organic Solvents) | Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), Ethanol (~1 mg/mL) | [10][14] |
| UV/Vis (λmax) | 255, 376 nm | [10] |
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines a common in vitro method to determine the free-radical scavenging activity of myricetin.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of myricetin (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 1 to 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume (e.g., 100 µL) of the myricetin dilutions to the corresponding wells.
-
For the control, add the solvent (e.g., 100 µL of methanol) instead of the myricetin solution to the DPPH.
-
For the blank, add solvent to wells containing methanol without DPPH.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at the characteristic wavelength of DPPH (typically ~517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the myricetin sample.
-
The IC₅₀ value (the concentration of myricetin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of myricetin.
-
Caption: A generalized workflow for determining antioxidant capacity using the DPPH assay.
Physicochemical Characterization: Partition Coefficient (LogP) Determination
Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional approach where the compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.
Methodology:
-
System Preparation:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the buffered aqueous solution. This pre-saturation step is crucial to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Prepare a stock solution of myricetin in the saturated n-octanol.
-
In a separatory funnel or vial, mix a known volume of the myricetin-octanol solution with a known volume of the saturated aqueous buffer (e.g., a 1:1 ratio).
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite separation.
-
-
Quantification:
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of myricetin in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of myricetin in the octanol phase to its concentration in the aqueous phase: P = [Myricetin]_octanol / [Myricetin]_aqueous
-
The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Modulation of Cellular Signaling Pathways
Myricetin exerts many of its biological effects by interacting with and modulating key intracellular signaling pathways that regulate cell growth, proliferation, inflammation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation and is often dysregulated in cancer. Myricetin has been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[15] This inhibition can lead to decreased cancer cell growth and the induction of apoptosis.[15]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to various stimuli. Myricetin can modulate these pathways, for instance, by inhibiting MEK1, which in turn suppresses the phosphorylation of ERK.[16] In some contexts, it can increase the phosphorylation of JNK and p38, promoting apoptosis in cancer cells.[17]
-
NF-κB Pathway: The NF-κB (nuclear factor kappa B) pathway is a critical regulator of inflammation. Myricetin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[16]
Caption: Myricetin inhibits the PI3K/Akt pathway, a key regulator of cell survival.
Conclusion
Myricetin's chemical architecture, characterized by a hexahydroxylated flavonol backbone, directly underpins its significant biological activities. The pyrogallol moiety on the B-ring and the α,β-unsaturated ketone system are particularly crucial for its potent antioxidant and signaling modulation capabilities. A thorough understanding of its physicochemical properties and its interactions with cellular pathways, such as PI3K/Akt, is essential for its development as a potential therapeutic or chemopreventive agent. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the research and development of flavonoid-based compounds.
References
- 1. Myricetin - Wikipedia [en.wikipedia.org]
- 2. supremepharmatech.com [supremepharmatech.com]
- 3. nstchemicals.com [nstchemicals.com]
- 4. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodstruct.com [foodstruct.com]
- 6. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Myricetin (FDB012724) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Myricetin: A Technical Guide
Introduction
Myricetin (3,3',4',5,5',7-hexahydroxyflavone) is a naturally occurring flavonoid found in various fruits, vegetables, nuts, and teas.[1][2] Its structure, characterized by multiple hydroxyl groups on its phenyl rings, endows it with potent antioxidant properties.[3][4] Myricetin exerts its antioxidant effects through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating intracellular signaling pathways that control oxidative stress.[1][2][5][6] This technical guide provides an in-depth overview of the common in vitro assays used to evaluate the antioxidant activity of myricetin, complete with experimental protocols, quantitative data, and diagrams of the relevant biological pathways.
Common Chemical-Based Antioxidant Assays
These assays evaluate the direct radical scavenging or reducing ability of myricetin in a cell-free system.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7][8]
Experimental Protocol:
-
Prepare a stock solution of myricetin in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (e.g., 6.34 x 10⁻⁴ mmol L⁻¹) in the same solvent.[3]
-
In a series of test tubes or a 96-well plate, add different concentrations of the myricetin solution.[3]
-
Add the DPPH working solution to each tube/well and mix thoroughly.[3][4]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[3][9]
-
Measure the absorbance of the resulting solution at a wavelength of 517 nm using a spectrophotometer.[3]
-
A blank control containing only the solvent and DPPH solution is also measured.[3]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the myricetin solution.
-
The IC50 value (the concentration of myricetin required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of myricetin.[7]
Quantitative Data for Myricetin:
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | 4.68 | ~14.7 | [7] |
Workflow for DPPH Assay:
DPPH assay experimental workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[8][10]
Experimental Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][11]
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][12]
-
Prepare various concentrations of myricetin solution.
-
Add a small volume of the myricetin solution to a larger volume of the diluted ABTS•+ solution.[4]
-
Mix and incubate at room temperature for a specified time (e.g., 6-15 minutes).[9][11]
-
The scavenging percentage is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
Quantitative Data for Myricetin:
| Assay | IC50 Value (µg/mL) | Reference |
| ABTS Radical Scavenging | 16.78 | [7] |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex, and the change in absorbance is monitored at 593 nm.[8][13][14]
Experimental Protocol:
-
Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[15]
-
Warm the FRAP reagent to 37°C before use.[15]
-
Add a small volume of the myricetin sample to a larger volume of the pre-warmed FRAP reagent.[14]
-
Incubate the mixture for a specified time (e.g., 4-60 minutes) at 37°C.[13][14]
-
Measure the absorbance of the blue-colored solution at 593 nm.[8][14]
-
A standard curve is prepared using a known concentration of FeSO₄.[16]
-
The antioxidant capacity of myricetin is expressed as FRAP units or as equivalents of a standard antioxidant like Fe²⁺.
Quantitative Data for Myricetin:
| Assay | Activity | Reference |
| FRAP | 530.67 ± 10.97 µM Fe(II)/µg | [7] |
Radical Scavenging Assays (Superoxide and Hydroxyl)
Principle: These assays measure the ability of myricetin to neutralize specific, highly reactive oxygen species (ROS) like the superoxide anion (O₂⁻) and the hydroxyl radical (•OH).
-
Superoxide Radical Scavenging: Myricetin's ability to scavenge superoxide radicals can be measured using enzymatic (e.g., xanthine/xanthine oxidase system) or non-enzymatic methods.[17] The inhibition of the reduction of a detector molecule (like nitroblue tetrazolium) is quantified. Myricetin has been shown to potently inhibit the generation of superoxide anions catalyzed by xanthine oxidase.[17]
-
Hydroxyl Radical Scavenging: The hydroxyl radical is often generated via the Fenton reaction (Fe²⁺ + H₂O₂). Myricetin's scavenging activity is determined by measuring its ability to inhibit the degradation of a detector molecule, such as deoxyribose.[6][18]
Experimental Protocol (Hydroxyl Radical - Salicylic Acid Method):
-
Prepare solutions of myricetin at various concentrations.[3]
-
To the myricetin solution, add FeSO₄ solution (e.g., 9 mmol/L) and H₂O₂ solution (e.g., 8.8 mmol/L).[3]
-
After a short reaction time (e.g., 5 minutes), add a salicylic acid-ethanol solution (e.g., 5.4 mmol/L).[3]
-
Incubate the mixture in a water bath (e.g., 37°C for 30 minutes).[3]
-
Measure the absorbance at 510 nm.[3]
-
The scavenging activity is calculated based on the reduction in absorbance compared to a control without the antioxidant.
Quantitative Data for Myricetin:
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Hydrogen Peroxide (H₂O₂) Scavenging | 133.32 | ~420 | [7] |
| Nitric Oxide (NO) Scavenging | 19.70 | ~62.1 | [7] |
| Superoxide Anion (Xanthine Oxidase) | - | 4.55 ± 0.02 | [17] |
Cell-Based Antioxidant Assays
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism.[19][20][21] Human hepatocarcinoma HepG2 cells are commonly used.[19][21] The cells are loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like ABAP), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS and inhibit the formation of DCF, thus reducing fluorescence.[19][20][22]
Experimental Protocol (General Outline):
-
Culture HepG2 cells in a 96-well plate until they reach confluence.
-
Wash the cells with a buffer and incubate them with a solution containing both myricetin and the DCFH-DA probe.[19]
-
After incubation, wash the cells to remove the extracellular probe and myricetin.
-
Add a peroxyl radical generator (e.g., ABAP or AAPH) to the cells to induce oxidative stress.[21]
-
Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[23]
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve and comparing it to a control (cells treated with the radical generator but no antioxidant).
-
Results are often expressed as quercetin equivalents (QE).[19][20]
Quantitative Data for Myricetin: In a study comparing several flavonoids, quercetin showed the highest CAA value, followed by kaempferol, EGCG, and then myricetin.[19][20][22] This indicates that myricetin is an effective intracellular antioxidant.
Modulation of Cellular Signaling Pathways
Myricetin's antioxidant effects extend beyond direct radical scavenging to the modulation of key signaling pathways that regulate the cellular response to oxidative stress.
PI3K/Akt and MAPK Signaling Pathways
Oxidative stress, often induced experimentally by H₂O₂, can trigger apoptosis (programmed cell death) through the activation of pro-apoptotic pathways like p38 MAPK and JNK, and the inhibition of pro-survival pathways like PI3K/Akt.[1][24] Myricetin has been shown to protect cells from oxidative stress-induced apoptosis by:
-
Activating the PI3K/Akt pathway: This promotes cell survival.[1][24]
-
Inhibiting the activation of p38 MAPK and JNK: This reduces pro-apoptotic signaling.[1][24]
-
Regulating Bcl-2 family proteins: It increases the level of the anti-apoptotic protein Bcl-2 and decreases the levels of the pro-apoptotic protein Bax.[1][24]
-
Inhibiting Caspase Activation: It prevents the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]
Myricetin's regulation of apoptosis signaling.
Nrf2/HO-1 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Myricetin can activate this pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[2] This enhances the cell's intrinsic antioxidant capacity.[2]
Conclusion
Myricetin is a potent antioxidant, a fact well-supported by a variety of in vitro assays. It demonstrates robust activity in chemical-based assays such as DPPH, ABTS, and FRAP, indicating strong radical scavenging and reducing capabilities. Furthermore, cell-based assays confirm its ability to function as an antioxidant within a biological system. Beyond direct scavenging, myricetin's modulation of critical signaling pathways like PI3K/Akt, MAPK, and Nrf2 underscores its multifaceted role in protecting cells from oxidative damage. This comprehensive antioxidant profile makes myricetin a compound of significant interest for researchers in nutrition, pharmacology, and drug development.
References
- 1. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01438C [pubs.rsc.org]
- 4. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin [mdpi.com]
- 5. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.maranatha.edu [repository.maranatha.edu]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. assaygenie.com [assaygenie.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 23. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Effects of Myricetin on Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of myricetin, with a specific focus on its action on macrophages. Macrophages, key players in the innate immune system, are central to the initiation and resolution of inflammation. Their dysregulation is implicated in a wide range of chronic inflammatory diseases. This document summarizes the current understanding of how myricetin modulates macrophage function, including its impact on pro-inflammatory mediator production, its influence on critical signaling pathways, and its role in macrophage polarization. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a comprehensive resource for researchers and professionals in the field of immunology and drug development.
Introduction
Inflammation is a fundamental biological process that protects the host against infection and injury. However, unresolved or chronic inflammation contributes to the pathogenesis of numerous diseases, including atherosclerosis, rheumatoid arthritis, neurodegenerative disorders, and cancer. Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory, producing high levels of inflammatory cytokines and reactive oxygen species. In contrast, alternatively activated (M2) macrophages are involved in the resolution of inflammation and tissue repair. A shift in the M1/M2 balance is a hallmark of many inflammatory conditions.
Myricetin has emerged as a promising immunomodulatory agent due to its ability to suppress excessive M1 macrophage activation and promote a shift towards the M2 phenotype. This guide will explore the multifaceted anti-inflammatory actions of myricetin on macrophages, providing a detailed overview of its mechanisms of action.
Myricetin's Impact on Pro-inflammatory Mediators
Myricetin has been shown to dose-dependently suppress the production of a wide array of pro-inflammatory mediators in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2] This inhibitory effect is a cornerstone of its anti-inflammatory activity.
Inhibition of Nitric Oxide and Prostaglandin E2 Production
Myricetin effectively reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators.[1][2] This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
Reduction of Pro-inflammatory Cytokine Secretion
A hallmark of myricetin's anti-inflammatory action is its ability to decrease the secretion of pro-inflammatory cytokines by activated macrophages. Numerous studies have demonstrated that myricetin significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-12 (IL-12).[1][2][4]
Table 1: Quantitative Effects of Myricetin on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Myricetin Concentration | % Inhibition / Fold Change | Reference |
| NO | 10 µM | ~40% reduction | [5] |
| NO | 20 µM | ~55% reduction | [5] |
| iNOS | 50 µM | Significant decrease in protein expression | [6] |
| COX-2 | 50 µM | Significant decrease in protein expression | [3] |
| TNF-α | 25 µM | Significant decrease in mRNA and protein levels | [7] |
| IL-6 | 25 µM | Significant decrease in mRNA and protein levels | [7] |
| IL-1β | 25 µM | Significant decrease in mRNA and protein levels | [7] |
| IL-12 | Not specified | Decreased production in mice | [1] |
Note: The exact percentages and fold changes can vary depending on the specific experimental conditions.
Modulation of Key Signaling Pathways
Myricetin exerts its anti-inflammatory effects by targeting multiple intracellular signaling pathways that are crucial for the inflammatory response in macrophages.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Myricetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[1][6]
Caption: Myricetin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in the inflammatory response. Myricetin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, thereby inhibiting downstream inflammatory gene expression.[3][8]
Caption: Myricetin suppresses the MAPK signaling pathway.
Other Signaling Pathways
-
STAT1 Signaling: Myricetin can attenuate the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), another important transcription factor in the inflammatory response.[1]
-
Nrf2/HO-1 Pathway: Myricetin has been shown to induce the expression of heme oxygenase-1 (HO-1) through the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2).[1] The Nrf2/HO-1 axis is a key anti-inflammatory and antioxidant pathway.
-
PI3K/Akt Pathway: Myricetin can activate the PI3K/Akt signaling pathway, which has been linked to the promotion of M2 macrophage polarization.[7][9]
-
NLRP3 Inflammasome: Myricetin can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of IL-1β.[10][11] This is achieved by promoting the ubiquitination of NLRP3 and reducing the ubiquitination of ASC, an adaptor protein.[10][11]
Macrophage Polarization
Myricetin plays a crucial role in modulating macrophage polarization, a key process in the regulation of inflammation. It has been shown to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype while promoting the switch to the anti-inflammatory M2 phenotype.[6][7]
Table 2: Effect of Myricetin on Macrophage Polarization Markers
| Macrophage Phenotype | Marker | Effect of Myricetin | Reference |
| M1 | iNOS, TNF-α, IL-6, IL-1β | Decreased expression | [7] |
| M1 | IL-12, IRF5 | Decreased expression | [6] |
| M2 | IL-10, Arg-1 | Increased expression | [7] |
| M2 | Ym-1, CD163 | Increased expression | [12] |
This modulation of macrophage polarization is a key mechanism by which myricetin contributes to the resolution of inflammation and tissue repair.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of myricetin on macrophages.
Cell Culture and Treatment
-
Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Macrophages are pre-treated with various concentrations of myricetin for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Cell Viability Assay
-
Purpose: To determine the cytotoxic effects of myricetin on macrophages.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Viable cells with active metabolism convert MTT into a purple formazan product, which is solubilized and quantified by measuring the absorbance at a specific wavelength.
Measurement of NO Production
-
Purpose: To quantify the amount of nitric oxide produced by macrophages.
-
Method: The Griess reagent system is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Method: Commercially available ELISA kits are used according to the manufacturer's instructions. This assay involves the use of specific antibodies to capture and detect the target cytokine.
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, p-ERK).
-
Method: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme for detection.
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, iNOS).
-
Method: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in a real-time PCR system with a fluorescent dye like SYBR Green.
Caption: General experimental workflow for studying myricetin's effects.
Conclusion and Future Directions
Myricetin exhibits potent and multifaceted anti-inflammatory effects on macrophages by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways, including NF-κB and MAPKs. Furthermore, its ability to promote a shift from the M1 to the M2 macrophage phenotype highlights its therapeutic potential for a variety of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research into the clinical applications of myricetin. Future studies should focus on in vivo models to further validate these findings, explore the bioavailability and pharmacokinetics of myricetin, and investigate its potential as a standalone or adjunctive therapy for chronic inflammatory disorders. The development of novel drug delivery systems could also enhance the therapeutic efficacy of myricetin.
References
- 1. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin Modulates Macrophage Polarization and Mitigates Liver Inflammation and Fibrosis in a Murine Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin induces M2 macrophage polarization to alleviate renal tubulointerstitial fibrosis in diabetic nephropathy via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Myricetin inhibits NLRP3 inflammasome activation via reduction of ROS-dependent ubiquitination of ASC and promotion of ROS-independent NLRP3 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Myricetin Modulates Macrophage Polarization and Mitigates Liver Inflammation and Fibrosis in a Murine Model of Nonalcoholic Steatohepatitis [frontiersin.org]
Myricetin's Anticancer Properties: A Technical Guide for Researchers
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention in oncological research for its potent anticancer properties. This technical guide provides an in-depth overview of myricetin's mechanisms of action, its impact on key signaling pathways, and detailed experimental protocols for its investigation, tailored for researchers, scientists, and drug development professionals.
Mechanisms of Anticancer Activity
Myricetin exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.
Induction of Apoptosis
Myricetin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of key apoptosis-related proteins, leading to the activation of the caspase cascade.
Key Molecular Events:
-
Upregulation of Pro-apoptotic Proteins: Myricetin increases the expression of Bax and Bak.[1][2]
-
Downregulation of Anti-apoptotic Proteins: It decreases the levels of Bcl-2.[1][2]
-
Caspase Activation: Myricetin treatment leads to the cleavage and activation of caspase-3 and caspase-9.[3][4]
-
PARP Cleavage: Activated caspases subsequently cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
Cell Cycle Arrest
Myricetin halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[3][4][5][6] This is achieved by altering the expression of crucial cell cycle regulatory proteins.
Key Molecular Events:
-
Modulation of Cyclins and CDKs: Myricetin has been shown to decrease the expression of Cyclin B1 and cyclin-dependent kinase 1 (cdc2).[5]
-
Upregulation of Tumor Suppressor Proteins: It can increase the expression of p53 and p21.[5]
Inhibition of Metastasis
Myricetin demonstrates significant potential in preventing cancer metastasis by targeting key processes involved in cell migration and invasion.[7]
Key Molecular Events:
-
Downregulation of Matrix Metalloproteinases (MMPs): Myricetin reduces the expression and activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a critical step in invasion.[5][7][8]
-
Modulation of Epithelial-Mesenchymal Transition (EMT) Markers: It can suppress EMT by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin and Vimentin.[9]
Modulation of Key Signaling Pathways
Myricetin's anticancer effects are mediated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Myricetin effectively inhibits this pathway in various cancer cells.
Mechanism of Inhibition:
Myricetin treatment leads to a dose-dependent decrease in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[3] This inhibition, in turn, suppresses downstream signaling, leading to reduced cell proliferation and induction of apoptosis.
Figure 1: Myricetin's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Myricetin's interaction with this pathway can lead to pro-apoptotic effects.
Mechanism of Modulation:
Myricetin has been observed to decrease the phosphorylation of ERK while increasing the phosphorylation of JNK and p38 in some cancer cell lines.[1][2] This differential regulation shifts the cellular balance towards apoptosis.
Figure 2: Myricetin's modulation of the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of myricetin on various cancer cell lines.
Table 1: IC50 Values of Myricetin in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 54 | 24 | [10] |
| Breast Cancer | T47D | 46 | Not Specified | [5] |
| Cervical Cancer | HeLa | 22.70 (µg/mL) | Not Specified | [11] |
| Colon Cancer | HCT-15 | >100 | 24 | [12] |
| Hepatocellular Carcinoma | HepG2 | 66 | Not Specified | [5] |
| Hepatocellular Carcinoma | SMMC-7721 | <252.2 | 24 | [3] |
| Hepatocellular Carcinoma | Hep3B | <252.2 | 24 | [3] |
| Lung Cancer | A549 | 73 (µg/mL) | Not Specified | [3] |
Table 2: Effect of Myricetin on Key Protein Expression
| Protein | Cancer Cell Line | Effect | Reference |
| Apoptosis | |||
| Bax | SK-BR-3 | Increased | [1][2] |
| Bcl-2 | SK-BR-3 | Decreased | [1][2] |
| Cleaved Caspase-3 | Pancreatic Cancer Cells | Increased | [3] |
| Cleaved Caspase-9 | Pancreatic Cancer Cells | Increased | [3] |
| Cleaved PARP | SK-BR-3 | Increased | [1][2] |
| Cell Cycle | |||
| Cyclin B1 | Gastric Cancer Cells | Decreased | [4] |
| cdc2 | Gastric Cancer Cells | Decreased | [4] |
| p53 | MCF-7 | Increased | [5] |
| p21 | HepG2 | Increased | [5] |
| Metastasis | |||
| MMP-2 | MDA-MB-231Br | Decreased | [5][7][8] |
| MMP-9 | MDA-MB-231Br | Decreased | [5][7][8] |
| E-cadherin | Ovarian Cancer Cells | Increased | [9] |
| N-cadherin | Ovarian Cancer Cells | Decreased | [9] |
| Vimentin | Ovarian Cancer Cells | Decreased | [9] |
| Signaling Pathways | |||
| p-Akt | Pancreatic Cancer Cells | Decreased | [3] |
| p-ERK | SK-BR-3 | Decreased | [1][2] |
| p-JNK | SK-BR-3 | Increased | [1][2] |
| p-p38 | SK-BR-3 | Increased | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of myricetin's anticancer effects.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of myricetin and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Figure 3: Workflow for the MTT cell viability assay.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[16][17][18]
Protocol:
-
Protein Extraction: Lyse myricetin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.[19][20]
Protocol:
-
Cell Harvesting: Harvest myricetin-treated and control cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[21]
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission.
-
Data Analysis: Analyze the resulting histograms using cell cycle analysis software to determine the percentage of cells in each phase.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with myricetin and harvest them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay assesses the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[22][23][24]
Protocol:
-
Monolayer Formation: Grow cells to full confluency in a 6-well or 12-well plate.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing myricetin or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Cell Invasion Assay (Transwell Assay)
Principle: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify.[25][26]
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add myricetin or a vehicle control to the upper chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
In Vivo Xenograft Model
Principle: This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the in vivo anticancer efficacy of a compound.[27][28]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign the mice to treatment groups (vehicle control and myricetin at various doses). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
Conclusion
Myricetin is a promising natural compound with multifaceted anticancer properties. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK highlights its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of myricetin as a novel anticancer agent. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for cancer therapy.
References
- 1. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myricetin inhibits proliferation and induces apoptosis and cell cycle arrest in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]
- 6. Frontiers | Myricetin Induces Autophagy and Cell Cycle Arrest of HCC by Inhibiting MARCH1-Regulated Stat3 and p38 MAPK Signaling Pathways [frontiersin.org]
- 7. Myricetin suppresses breast cancer metastasis through down-regulating the activity of matrix metalloproteinase (MMP)-2/9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myricetin suppresses TGF-β-induced epithelial-to-mesenchymal transition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. clyte.tech [clyte.tech]
- 23. med.virginia.edu [med.virginia.edu]
- 24. bitesizebio.com [bitesizebio.com]
- 25. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 26. snapcyte.com [snapcyte.com]
- 27. ar.iiarjournals.org [ar.iiarjournals.org]
- 28. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Myricetin's Neuroprotective Mechanisms in Alzheimer's Disease Models: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic loss, neuroinflammation, and cognitive decline. Current therapeutic options are limited, driving the investigation of novel neuroprotective agents. Myricetin, a naturally occurring flavonoid found in various plants, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and anti-amyloidogenic properties demonstrated in multiple preclinical AD models.[1] This document provides an in-depth technical overview of myricetin's neuroprotective effects, consolidating quantitative data from key studies, detailing experimental protocols, and visualizing the core molecular pathways through which it exerts its therapeutic action.
Quantitative Data Summary: In Vivo & In Vitro Efficacy
The neuroprotective effects of myricetin have been quantified across various Alzheimer's disease models. The following tables summarize the key findings from representative in vivo and in vitro studies.
Table 1: Summary of In Vivo Studies on Myricetin in AD Animal Models
| Animal Model | Myricetin Dosage & Administration | Duration | Key Quantitative Findings | Reference(s) |
| 3xTg-AD Mice | 50 mg/kg/day (Intragastric) | 8.5 weeks | - Cognitive Improvement: Significant improvement in Morris Water Maze & Novel Object Recognition tests. - Pathology Reduction: Decreased Aβ plaques and phosphorylated tau levels in the hippocampus and cortex. - Neuroinflammation: Attenuated microglial and astrocyte activation. | [2][3] |
| 3xTg-AD Mice | Intraperitoneal (i.p.) Injection | 14 days | - Cognitive Improvement: Enhanced spatial cognition, learning, and memory. - Tau Pathology: Ameliorated tau hyperphosphorylation. - Oxidative Stress: Reduced ROS generation, lipid peroxidation, and DNA oxidation. | [4][5] |
| Streptozotocin (STZ)-induced Rat Model | 5 or 10 mg/kg (i.p.) | 21 days | - Cognitive Improvement: 10 mg/kg dose significantly increased step-through latency (STL) and decreased time in dark compartment (TDC) in passive avoidance tests. - Neuroprotection: Significantly decreased the number of damaged neurons in the hippocampal CA3 region at 10 mg/kg. | [6] |
| Trimethyltin (TMT)-induced Mouse Model | 25 mg/kg/day (Oral) | 21 days | - Cognitive Improvement: Attenuated learning and memory impairments in Y-maze and passive avoidance tests. - Biomarkers: Increased hippocampal GSH, SOD, catalase, and IL-10; Decreased MDA, TNF-α, and GFAP immunoreactivity. | [7] |
| Scopolamine-induced Mouse Model | 25 or 50 mg/kg | 6 days | - Cholinergic Function: Prevented the scopolamine-induced increase in acetylcholinesterase (AChE) activity in the hippocampus. - Iron Chelation: Reversed the increase in hippocampal iron content. | [8] |
Table 2: Summary of In Vitro Studies on Myricetin
| Cell Model | Myricetin Concentration | Treatment Condition | Key Quantitative Findings | Reference(s) |
| SH-SY5Y Neuronal Cells | Not specified | Aβ42 Oligomer Treatment | - Tau Pathology: Ameliorated tau phosphorylation. - Synaptic Protection: Reduced the loss of pre- and post-synaptic proteins. - Mitochondrial Function: Rescued mitochondrial dysfunction via GSK3β and ERK2 signaling. | [4][9] |
| SH-SY5Y Cells | 0.016 - 4 µM | N/A | - Enzyme Inhibition: Inhibited acetylcholinesterase (AChE) activity in a dose-dependent manner. | [8] |
| N/A (Cell-free assay) | 10-fold molar excess over IAPP | Islet Amyloid Polypeptide (IAPP) Aggregation | - Aggregation Inhibition: Reduced Thioflavin T (ThT) binding to near-zero levels, indicating potent inhibition of amyloid aggregation. | [10] |
| N/A (Cell-free assay) | Equimolar with Aβ42 | Aβ42 Aggregation | - Aggregation Inhibition: Significantly inhibited Aβ42 self-aggregation as measured by ThT assay and mass spectrometry. | [11] |
Core Signaling Pathways Modulated by Myricetin
Myricetin exerts its neuroprotective effects by modulating multiple interconnected signaling pathways involved in AD pathogenesis. These include reducing neuroinflammation, combating oxidative stress, and directly interfering with protein aggregation.
Anti-Neuroinflammatory Pathway
Myricetin significantly curtails neuroinflammation by inhibiting the activation of microglia, the brain's resident immune cells. It achieves this by targeting key inflammatory cascades, including the P38 MAPK pathway, which subsequently suppresses the activation of the NLRP3 inflammasome, a critical component in the inflammatory response.[12][13] Furthermore, myricetin has been shown to inhibit RORγt-driven Th17 polarization, leading to a reduction in the pro-inflammatory cytokine IL-17.[2][14]
Oxidative Stress Response Pathway
A key mechanism of myricetin is its ability to bolster the cell's endogenous antioxidant defenses. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), which neutralize reactive oxygen species (ROS).[17] Myricetin also mitigates oxidative stress by modulating the GSK3β and ERK signaling pathways, which helps rescue mitochondrial dysfunction.[4][9]
Modulation of Tau Pathology
Myricetin directly addresses tau pathology, a hallmark of AD. It has been shown to reduce the hyperphosphorylation of the tau protein by inhibiting key kinases such as Glycogen Synthase Kinase 3 Beta (GSK3β).[4][9] Additionally, myricetin promotes the clearance of toxic tau aggregates by activating autophagy. This is achieved by inhibiting the mTOR signaling pathway, which in turn allows for the activation of ATG5-dependent autophagy, a cellular "recycling" process that degrades and removes misfolded proteins.[18]
Inhibition of Amyloid-β Aggregation
Myricetin has demonstrated a direct anti-amyloidogenic effect. Cell-free assays confirm that myricetin inhibits the aggregation of Aβ monomers into toxic oligomers and fibrils.[19][20] By binding to Aβ monomers, it stabilizes their native structure and prevents the conformational changes required for self-assembly, thereby reducing the formation of pathogenic amyloid plaques.[20]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details the common methodologies employed in the cited studies to evaluate the efficacy of myricetin.
Animal Models and Myricetin Administration
-
3xTg-AD Mice: This model carries three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ and tau pathology, mimicking human AD progression.[2][3]
-
Chemically-Induced Models:
-
Streptozotocin (STZ): Intracerebroventricular (i.c.v.) injection of STZ induces insulin resistance in the brain, oxidative stress, and neuroinflammation, leading to memory deficits and neuronal loss, modeling sporadic AD.[6]
-
Trimethyltin (TMT): A neurotoxin that causes severe damage to the hippocampus, leading to learning and memory deficits.[7]
-
-
Administration: Myricetin is typically dissolved in a vehicle like saline with DMSO and administered via intraperitoneal (i.p.) injection, oral gavage, or intragastric routes at doses ranging from 5 to 50 mg/kg daily.[2][6][7]
Behavioral Assessments
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial where the platform is removed.[2][3]
-
Novel Object Recognition (NOR): This test evaluates recognition memory. A mouse is exposed to two identical objects. Later, one object is replaced with a new one. The time spent exploring the novel object versus the familiar one is measured.[2][3]
-
Passive Avoidance Test: This test measures fear-associated learning and memory. Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). Step-through latency (STL) is the primary measure.[6][7]
Biochemical and Histological Analysis
-
Western Blotting: Used to quantify the levels of specific proteins. Brain tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins such as Aβ, total tau, phosphorylated tau (e.g., AT-8), synaptic proteins (synaptophysin, PSD-95), and signaling proteins (GSK3β, Nrf2, P38).[2][4]
-
Immunohistochemistry (IHC) & Immunofluorescence (IF): These techniques are used to visualize the localization and abundance of proteins in brain tissue slices. They are critical for assessing Aβ plaque burden (using antibodies like 6E10), neurofibrillary tangles (AT-8), and the activation state of microglia (Iba1) and astrocytes (GFAP).[2][12]
-
Thioflavin T (ThT) Aggregation Assay: An in vitro fluorescence-based assay to monitor amyloid fibril formation in real-time. Aβ or another amyloidogenic peptide is incubated with or without an inhibitor (myricetin). ThT dye binds specifically to amyloid fibrils, resulting in a measurable increase in fluorescence, allowing for the quantification of aggregation inhibition.[10][11]
-
Oxidative Stress Assays:
General Experimental Workflow
The diagram below illustrates a typical workflow for an in vivo study investigating the effects of myricetin in an AD mouse model.
Conclusion and Future Directions
The evidence presented in this whitepaper strongly supports the neuroprotective potential of myricetin as a multi-target therapeutic agent for Alzheimer's disease. Through its combined anti-inflammatory, antioxidant, anti-amyloid, and anti-tau activities, myricetin addresses the core pathological pillars of the disease in various preclinical models.[9][13][21]
For drug development professionals, myricetin represents a promising lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing delivery systems (e.g., nanoformulations) to enhance brain bioavailability.[9]
-
Dose-Response and Safety: Conducting comprehensive toxicology and dose-ranging studies in higher-order animal models.
-
Combination Therapy: Investigating synergistic effects when combined with existing AD therapies.
-
Clinical Translation: Designing and initiating early-phase clinical trials to assess the safety and efficacy of myricetin in human subjects.
By systematically addressing these areas, the therapeutic potential of myricetin can be rigorously evaluated and potentially translated into a novel treatment strategy for Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Myricetin Suppresses Inflammatory Th17 Polarization to Mitigate Alzheimer's Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myricetin ameliorates cognitive impairment in 3×Tg Alzheimer's disease mice by regulating oxidative stress and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Myricetin protects hippocampal CA3 pyramidal neurons and improves learning and memory impairments in rats with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin alleviates learning and memory deficits in trimethyltin Alzheimer's phenotype via attenuating hippocampal endoplasmic reticulum stress and regulating inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Myricetin Inhibits Islet Amyloid Polypeptide (IAPP) Aggregation and Rescues Living Mammalian Cells from IAPP Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myricetin improves pathological changes in 3×Tg-AD mice by regulating the mitochondria-NLRP3 inflammasome-microglia channel by targeting P38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Level Insight Into the Benefit of Myricetin and Dihydromyricetin Uptake in Patients With Alzheimer’s Diseases [frontiersin.org]
- 14. Myricetin Suppresses Inflammatory Th17 Polarization to Mitigate Alzheimer's Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Myricetin ameliorates brain injury and neurological deficits via Nrf2 activation after experimental stroke in middle-aged rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 18. Myricetin slows liquid–liquid phase separation of Tau and activates ATG5-dependent autophagy to suppress Tau toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Myricetin inhibits amyloid fibril formation of globular proteins by stabilizing the native structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Level Insight Into the Benefit of Myricetin and Dihydromyricetin Uptake in Patients With Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Myricetin in Aqueous Environments: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties.[1] Despite its therapeutic promise, the practical application of myricetin in pharmaceutical formulations is significantly hampered by its low aqueous solubility and instability under certain conditions.[2][3] This technical guide provides an in-depth analysis of the solubility and stability of myricetin in aqueous solutions, offering critical data and methodologies for researchers, scientists, and drug development professionals.
Aqueous Solubility of Myricetin
Myricetin is characterized by its poor solubility in water, a factor that can limit its bioavailability and therapeutic efficacy.[2][4] Its solubility is influenced by several factors, including temperature, pH, and the presence of co-solvents or solubilizing agents.
Solubility in Pure Water and at Different Temperatures
The aqueous solubility of myricetin is exceptionally low.[4] Studies have reported solubility values of less than 5 µg/mL in pure water at room temperature.[4] The solubility of different crystalline forms of myricetin also varies, with metastable forms initially showing higher apparent solubility that decreases over time as they convert to more stable, less soluble forms.[4] Temperature has a notable effect on myricetin's solubility, with higher temperatures generally leading to increased solubility.
Table 1: Solubility of Myricetin in Water at Various Temperatures
| Temperature (°C) | Crystal Form | Apparent Equilibrium Solubility (µg/mL) |
| 23 | MYR I | 0.5[4] |
| 23 | MYR II | Not explicitly stated, but dissolution profiles were acquired[4] |
| 23 | MYR IA (metastable) | 3.2[4] |
| 23 | MYR IIA (metastable) | Not explicitly stated, but dissolution profiles were acquired[4] |
| 35 | MYR I | 22.1[4] |
| 35 | MYR II | 33.1[4] |
Effect of pH and Buffers on Solubility
The pH of the aqueous medium significantly impacts the solubility of myricetin. As a weak acidic compound with a pKa of 6.63 ± 0.09, its solubility increases in more alkaline conditions due to ionization.[5][6] However, the type of buffer used can also influence solubility, with some buffer species potentially reducing solubility.[5] For instance, the solubility in phosphate and citrate buffers has been observed to be lower than in pure water, a phenomenon attributed to the presence of disodium hydrogen phosphate.[5] In contrast, acetate buffer at acidic pH has been shown to substantially increase myricetin's solubility.[5]
Table 2: Solubility of Myricetin in Different Buffers and pHs
| Buffer | pH | Solubility (µg/mL) |
| Acetate Buffer | 1.2 | Increased 46-fold compared to pure water[5] |
| Acetate Buffer | 2.0 | Increased 34-fold compared to pure water[5] |
| Acetate Buffer | 3.0 | Increased 9-fold compared to pure water[5] |
| Phosphate Buffer | Various | Lower than in pure water[5] |
| Citrate Buffer | Various | Lower than in pure water[5] |
Influence of Co-solvents and Solubilizers
The use of co-solvents and solubilizing agents can significantly enhance the aqueous solubility of myricetin.[4][5] Various organic solvents and surfactants have been investigated for their ability to increase myricetin's solubility.
Table 3: Solubility of Myricetin in Aqueous Solutions with Co-solvents and Solubilizers
| Co-solvent/Solubilizer (Concentration) | Solubility (µg/mL) | Reference |
| 50% PEG 400 | 72.8 | [4] |
| 2% Tyloxapol | 407.97 ± 16.74 | [6] |
| 2% TPGS | Not explicitly quantified, but noted to increase solubility | [5] |
| 2% Cremophor EL | 452.88 ± 9.41 | [6] |
| 2% Tween 80 | 477.79 ± 23.74 | [6] |
| 2% HP-β-CD | Increased solubility noted | [5] |
Stability of Myricetin in Aqueous Solutions
The stability of myricetin is a critical consideration for its formulation and storage. It is susceptible to degradation under various conditions, including basic pH, oxidative stress, and exposure to high temperatures.
pH-Dependent Stability
Myricetin undergoes rapid degradation in basic pH conditions, following apparent first-order kinetics.[4] The degradation is base-catalyzed, with the compound being most stable at an acidic pH of 2.0.[5][6] The type of buffer can also influence the degradation rate, with accelerated degradation observed in phosphate buffers.[4]
Table 4: Stability of Myricetin at Different pH Values (23°C)
| pH | Buffer | Half-life (T₅₀) (hours) |
| 3 | Citrate | 1155[4] |
| 8 | Phosphate | 0.1[4] |
Oxidative and Photochemical Stability
Myricetin is susceptible to oxidative degradation.[4] The presence of oxidizing agents like hydrogen peroxide leads to apparent first-order degradation.[4] However, the addition of antioxidants such as ascorbic acid or sodium metabisulfite can improve its stability.[4]
Conversely, myricetin exhibits good stability upon exposure to ultraviolet (UV) radiation, which is a positive attribute for potential topical applications.[4]
Thermal Stability
The degradation of myricetin is temperature-dependent.[5][6] It is relatively stable at lower temperatures (below 40°C) but degrades rapidly at higher temperatures (60°C and 80°C).[5] The degradation at elevated temperatures also follows first-order kinetics.[7]
Experimental Protocols
Determination of Myricetin Solubility
A common method for determining the solubility of myricetin involves the following steps:
-
Sample Preparation: An excess amount of myricetin is added to a specific volume of the desired solvent (e.g., pure water, buffer, or a co-solvent mixture) in a vial.[4]
-
Equilibration: The vials are agitated, typically using a rocking shaker or sonication, for a defined period (e.g., 24 hours) to ensure equilibrium is reached.[4] Samples may be collected at various time intervals to establish the dissolution profile.[4]
-
Sample Processing: After equilibration, the samples are filtered, often using a 0.2 µm PTFE filter, to remove any undissolved solid.[4]
-
Quantification: The concentration of myricetin in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][8]
Experimental workflow for determining myricetin solubility.
Assessment of Myricetin Stability
The stability of myricetin under various conditions can be assessed as follows:
-
Sample Preparation: A solution of myricetin at a known concentration is prepared in the desired aqueous medium (e.g., buffers of different pH).[4] For studying the effect of co-solvents, a specific percentage (e.g., 20% v/v) may be included.[4]
-
Incubation: The solutions are stored under specific conditions (e.g., constant temperature, exposure to UV light, or in the presence of an oxidizing agent).[4]
-
Sampling: Aliquots are withdrawn at predetermined time intervals over the course of the study (e.g., over several weeks).[4]
-
Quantification: The concentration of the remaining myricetin in each sample is determined by HPLC.[4]
-
Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the myricetin concentration against time. From the degradation rate constant (k), the half-life (T₅₀) and shelf-life (T₉₀) can be calculated.[4]
Myricetin's Influence on Cellular Signaling Pathways
Myricetin exerts its biological effects by modulating a variety of cellular signaling pathways, primarily those involved in cancer, inflammation, and oxidative stress.
PI3K/Akt/mTOR Pathway
A key mechanism of myricetin's anticancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway.[9][10] This pathway is crucial for cell survival, proliferation, and growth. Myricetin has been shown to decrease the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR, in a concentration-dependent manner, thereby inducing apoptosis and autophagy in cancer cells.[9]
Myricetin's inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
Myricetin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to external stimuli and plays a role in apoptosis.[11] Specifically, myricetin has been found to inhibit the activation of p38 MAPK and c-Jun N-terminal kinase (JNK), which are pro-apoptotic members of the MAPK family.[11]
Nrf2 Signaling Pathway
Myricetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[10][12] By promoting the nuclear translocation of Nrf2, myricetin upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[12]
Myricetin's activation of the Nrf2 antioxidant response pathway.
The low aqueous solubility and pH- and temperature-dependent instability of myricetin present significant challenges for its development as a therapeutic agent. This technical guide has summarized key quantitative data and experimental protocols to aid researchers in overcoming these hurdles. A thorough understanding of these physicochemical properties is essential for the rational design of effective formulation strategies, such as the use of co-solvents, surfactants, or advanced delivery systems like nanoparticles and cocrystals, to enhance the solubility, stability, and ultimately the bioavailability and therapeutic potential of myricetin. Furthermore, a deeper insight into its modulation of critical signaling pathways will continue to drive its investigation for various health applications.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. New micelle myricetin formulation for ocular delivery: improved stability, solubility, and ocular anti-inflammatory treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Myricetin: A Multifaceted Flavonoid as a Potential Therapeutic Agent for Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Diabetes mellitus, particularly Type 2 (T2DM), represents a significant global health challenge characterized by hyperglycemia, insulin resistance, and progressive pancreatic β-cell dysfunction. Emerging evidence highlights the therapeutic potential of natural flavonoids, with myricetin standing out as a promising candidate. This technical guide provides a comprehensive overview of the multifaceted mechanisms through which myricetin exerts its anti-diabetic effects. It delves into its role in modulating key signaling pathways, including PI3K/Akt, AMPK, and Nrf2, and presents quantitative data from preclinical studies. Detailed experimental protocols and visual representations of molecular pathways are provided to support further research and development in this area. Myricetin's ability to inhibit carbohydrate digestion, enhance glucose uptake, augment insulin secretion, and provide antioxidant and anti-inflammatory protection positions it as a strong candidate for development as a novel anti-diabetic agent.
Introduction to Myricetin's Therapeutic Potential
Myricetin is a naturally occurring flavonol found in various plants, including berries, fruits, vegetables, and tea.[1][2] Structurally, its multiple hydroxyl groups contribute to its potent biological activities.[3] Extensive preclinical research, encompassing both in vitro and in vivo animal studies, has demonstrated that myricetin possesses significant anti-diabetic properties.[4][5] These effects are not attributed to a single mode of action but rather to a combination of synergistic mechanisms that address various pathological aspects of diabetes. Myricetin has been shown to reduce plasma glucose levels, protect pancreatic cells, and restore islet function.[4][5] Its therapeutic actions include inhibiting glucose absorption, enhancing insulin-dependent glucose uptake, acting as a GLP-1 receptor agonist, and mitigating diabetic complications through its antioxidant and anti-inflammatory effects.[4][5][6]
Multifaceted Mechanisms of Action
Myricetin combats the hallmarks of diabetes through several distinct yet interconnected mechanisms.
Inhibition of Carbohydrate Digestion and Glucose Absorption
A key strategy for managing postprandial hyperglycemia is to slow the digestion and absorption of carbohydrates. Myricetin has been shown to be a potent inhibitor of α-glucosidase and α-amylase, the primary enzymes responsible for carbohydrate breakdown in the gastrointestinal tract.[4][5][6] Furthermore, myricetin directly inhibits glucose transport across the intestinal epithelium by targeting glucose transporters, primarily GLUT2.[1][4][5] This dual action effectively reduces the rate of glucose entry into the bloodstream following a meal.
Enhancement of Glucose Uptake and Insulin Sensitivity
Myricetin improves insulin sensitivity and promotes glucose uptake in peripheral tissues like muscle and adipose tissue through the modulation of critical insulin signaling pathways.
PI3K/Akt Pathway: Myricetin enhances the activity of key proteins in the insulin signaling cascade, including insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt).[5][7] This enhanced signaling promotes the translocation of GLUT4, the primary insulin-responsive glucose transporter, from intracellular vesicles to the cell surface, thereby increasing glucose uptake from the blood.[4][5][8]
AMPK Pathway: Myricetin has also been identified as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[9][10] AMPK activation enhances glucose uptake and utilization in cells, further contributing to myricetin's hypoglycemic effects.[9][11]
Modulation of Insulin Secretion via GLP-1R Agonism
A unique property of myricetin is its function as a small-molecule agonist for the glucagon-like peptide-1 receptor (GLP-1R).[1][4] By binding to and activating GLP-1R on pancreatic β-cells, myricetin mimics the action of the endogenous incretin hormone GLP-1.[1][12] This activation stimulates glucose-dependent insulin secretion, suppresses glucagon release, and may protect β-cells from apoptosis.[1][4][5] Studies in GLP-1R knockout mice confirmed that myricetin's glucoregulatory effects are dependent on this receptor.[4] Additionally, myricetin has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), the enzyme that degrades GLP-1, thus prolonging the action of endogenous GLP-1.[5][7]
Protective Antioxidant Effects
Chronic hyperglycemia induces oxidative stress, a major contributor to diabetic complications.[13] Myricetin is a powerful antioxidant that can directly scavenge reactive oxygen species (ROS).[3] More importantly, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][14][15] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Myricetin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3][14]
Anti-inflammatory Actions
Inflammation is a key factor in the development of insulin resistance and diabetic complications.[16] Myricetin exerts potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[7][14] By suppressing NF-κB activation, myricetin reduces the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby alleviating the chronic low-grade inflammation associated with diabetes.[14][16] It has also been shown to reduce the activation of the NLRP3 inflammasome.[5][7]
Quantitative Efficacy Data
The anti-diabetic potential of myricetin is supported by significant quantitative data from various preclinical models.
In Vitro Studies
In vitro assays have been crucial in elucidating the specific molecular targets of myricetin and quantifying its inhibitory potency.
| Parameter | Target | IC50 Value | Source |
| Enzyme Inhibition | α-Glucosidase | 11.63 ± 0.36 μM | [4] |
| Transporter Inhibition | GLUT2 (Fructose Uptake) | 11.9 μM | [4] |
| Transporter Inhibition | GLUT2 (2-Deoxyglucose Uptake) | 17.2 μM | [4] |
| Glucose Transport | Insulin-Stimulated Methylglucose Uptake (Rat Adipocytes) | ~10 μM | [8] |
In Vivo Animal Studies
Studies in various diabetic animal models have consistently demonstrated myricetin's ability to improve glycemic control and lipid profiles.
| Animal Model | Myricetin Dose | Duration | Key Findings | Source |
| Streptozotocin (STZ)-induced diabetic rats | 3 mg/12 h | 2 days | 50% reduction in hyperglycemia; normalized hypertriglyceridemia. | [2] |
| High-Fat Diet (HFD)/STZ-induced diabetic rats | 200 mg/kg | - | Significantly reduced serum glucose and insulin; increased insulin receptor and GLUT4 expression. | [7] |
| Fructose chow-fed rats (insulin resistance model) | 3.0 mg/kg | - | Improved insulin sensitivity by enhancing IRS-1/PI3K/Akt activity and GLUT4 expression. | [4][7] |
| Meta-analysis of 21 studies (514 mice) | Various | Various | Significant reduction in Blood Glucose (SMD=-1.45), Insulin (SMD=-1.78), Triacylglycerol (SMD=-2.60), Total Cholesterol (SMD=-1.86), and LDL (SMD=-2.95). | [7][17] |
| STZ-induced diabetic rats | 0.5, 1.0, 2.0 mg/kg/day (i.p.) | 2 weeks | Ameliorated diabetic peripheral neuropathy; reduced ROS and AGEs; activated Nrf2 pathway. | [3][15] |
Molecular Docking Studies
Computational analyses have predicted strong binding affinities between myricetin and key proteins involved in diabetes-related signaling pathways, supporting the mechanisms observed in experimental studies.
| Target Protein | Binding Affinity (kcal/mol) | Source |
| Keap1 | -9.7 | [18][19] |
| Insulin Receptor (IR) | -8.0 | [18][19] |
| GLUT4 | -7.2 | [18][19] |
| IL-1β | -7.1 | [18][19] |
| Nrf2 | -6.9 | [18][19] |
| NF-κB | -6.9 | [18][19] |
Key Experimental Methodologies
Reproducibility is paramount in scientific research. This section outlines common protocols used to evaluate the anti-diabetic effects of myricetin.
In Vivo Diabetes Induction Models
-
High-Fat Diet (HFD) and Streptozotocin (STZ) Model: This is a widely used model that mimics the pathophysiology of T2DM.
-
Induction of Insulin Resistance: Male rodents (e.g., C57BL/6J mice or Sprague-Dawley rats) are fed an HFD (e.g., 45-60% kcal from fat) for 4-8 weeks.
-
Induction of β-cell Dysfunction: Following the HFD period, a low dose of STZ (a pancreatic β-cell toxin) is administered via intraperitoneal (i.p.) injection (e.g., 30-50 mg/kg body weight).[20]
-
Confirmation of Diabetes: Diabetes is confirmed 1-2 weeks later by measuring fasting blood glucose levels. Animals with levels >250 mg/dL are typically included in the study.
-
In Vitro Glucose Uptake Assay
-
Cell Culture: L6 myotubes or 3T3-L1 adipocytes are commonly used. Cells are differentiated into their mature forms.[21]
-
Serum Starvation: Differentiated cells are starved of serum for 3-4 hours to establish a basal state.
-
Treatment: Cells are pre-treated with various concentrations of myricetin for a specified duration (e.g., 30-60 minutes). Insulin is often used as a positive control.
-
Glucose Uptake Measurement: The uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, or a fluorescent analog like 2-NBDG, is measured over a short period (e.g., 5-10 minutes).
-
Quantification: Cells are lysed, and intracellular radioactivity is measured using a scintillation counter or fluorescence is measured with a plate reader. Data is normalized to total protein content.
-
α-Glucosidase Inhibition Assay
-
Principle: This colorimetric assay measures the ability of an inhibitor to prevent α-glucosidase from cleaving a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) into a colored product (p-nitrophenol).
-
Reaction Mixture: A solution of α-glucosidase enzyme in phosphate buffer is pre-incubated with various concentrations of myricetin for 10-15 minutes at 37°C.
-
Initiation: The substrate pNPG is added to start the reaction.
-
Incubation: The mixture is incubated for a defined period (e.g., 20-30 minutes) at 37°C.
-
Termination and Measurement: The reaction is stopped by adding a strong base (e.g., Na₂CO₃). The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
-
Western Blot Analysis for Signaling Proteins
-
Purpose: To quantify changes in the expression and phosphorylation status of key proteins in signaling pathways (e.g., Akt, p-Akt, AMPK, p-AMPK).
-
Protein Extraction: Cells or tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific to the target protein (e.g., anti-p-Akt).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
Myricetin has demonstrated compelling potential as a therapeutic agent for diabetes through a remarkable array of mechanisms. It simultaneously addresses impaired insulin signaling, glucose absorption, insulin secretion, oxidative stress, and inflammation. The quantitative data from preclinical studies are robust and consistently point towards significant anti-hyperglycemic and lipid-lowering effects.
However, the transition from preclinical promise to clinical application requires further investigation. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Studies are needed to optimize the delivery and improve the bioavailability of myricetin, which is a known challenge for many flavonoids.
-
Long-term Efficacy and Safety: Chronic, long-term studies in animal models are necessary to establish a comprehensive safety profile and confirm sustained efficacy.
-
Human Clinical Trials: Ultimately, well-designed, randomized controlled trials are essential to validate the therapeutic effects of myricetin in human patients with T2DM.
-
Structural Modification: Medicinal chemistry efforts could explore modifications to the myricetin scaffold to enhance its potency, stability, and pharmacokinetic properties, potentially leading to the development of a novel class of anti-diabetic drugs.[1]
References
- 1. Myricetin: a potent approach for the treatment of type 2 diabetes as a natural class B GPCR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Myricetin Improves Impaired Nerve Functions in Experimental Diabetic Rats [frontiersin.org]
- 4. Frontiers | Therapeutic potential of multifunctional myricetin for treatment of type 2 diabetes mellitus [frontiersin.org]
- 5. Therapeutic potential of multifunctional myricetin for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin, quercetin and catechin-gallate inhibit glucose uptake in isolated rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting insulin resistance: myricetin and isorhamnetin from Hardwickia binata, and luteolin from Hedysarum alpinum enhance glucose uptake and AMPK signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Myricetin Amplifies Glucose–Stimulated Insulin Secretion via the cAMP-PKA-Epac-2 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myricetin may provide protection against oxidative stress in type 2 diabetic erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myricetin Possesses Potential Protective Effects on Diabetic Cardiomyopathy through Inhibiting IκBα/NFκB and Enhancing Nrf2/HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myricetin Improves Impaired Nerve Functions in Experimental Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
- 17. Efficacy of Myricetin Supplementation on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis of In Vivo Mice Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texilajournal.com [texilajournal.com]
- 19. Myricetin Anti-diabetic Activity in 3T3 Cells Targeting the Nrf2-Keap Signaling Cascade | Texila Journal [texilajournal.com]
- 20. mdpi.com [mdpi.com]
- 21. jazindia.com [jazindia.com]
Ethnobotanical Uses of Myricetin-Rich Plants: A Technical Guide for Researchers
Abstract: Myricetin, a naturally occurring flavonol, is abundant in a variety of plants and is recognized for its wide-ranging pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1] This technical guide provides an in-depth exploration of myricetin-rich plants, their traditional ethnobotanical applications, and the scientific basis for their therapeutic potential. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes quantitative data on myricetin content, detailed experimental protocols for its extraction and analysis, and visualizations of its key signaling pathways. This document aims to bridge the gap between traditional knowledge and modern pharmacological research, providing a foundation for the development of novel therapeutics.
Introduction to Myricetin
Myricetin (3,5,7,3',4',5'-hexahydroxyflavone) is a flavonoid compound found in numerous fruits, vegetables, teas, and medicinal herbs.[2] It belongs to the flavonol subclass and is structurally similar to other well-known flavonoids like quercetin and kaempferol.[1] The significant interest in myricetin stems from its diverse biological activities, which are largely attributed to its strong antioxidant and free-radical scavenging capabilities.[3][4] Research has demonstrated its potential in modulating critical cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a promising candidate for further investigation in drug discovery and development.[5]
Ethnobotanical Landscape of Myricetin-Rich Flora
A multitude of plant species across various families are rich sources of myricetin.[6] Traditional medicine systems worldwide have long utilized these plants to treat a wide array of ailments, leveraging their therapeutic properties without necessarily identifying the active constituent. The following table summarizes the ethnobotanical uses of several prominent myricetin-rich plants.
| Plant Species (Common Name) | Family | Myricetin-Containing Part(s) | Traditional Ethnobotanical Uses |
| Myrica rubra (Chinese Bayberry) | Myricaceae | Fruit, Bark | Used in traditional Chinese medicine for digestive ailments, as a carminative, and for treating skin diseases, wounds, and arsenic poisoning.[7][8][9] |
| Rosa canina (Dog Rose) | Rosaceae | Fruit (Rosehip) | Traditionally used to boost immunity, treat kidney stones, gastrointestinal issues, respiratory conditions (colds, coughs), and as a remedy for inflammation and gout.[2] |
| Urtica dioica (Stinging Nettle) | Urticaceae | Leaves, Root | Employed as a diuretic, for treating arthritis, rheumatism, allergic rhinitis, and urinary difficulties associated with benign prostatic hyperplasia.[10][11][12] |
| Portulaca oleracea (Purslane) | Portulacaceae | Aerial parts | Used in traditional Chinese medicine to clear heat, resolve toxins, and treat conditions like dysentery, eczema, and insect stings. Also used for its anti-inflammatory and diuretic properties.[1][3][5][13] |
| Moringa oleifera (Moringa) | Moringaceae | Leaves, Pods, Bark, Roots, Seeds | Widely used in traditional medicine to treat wounds, pain, ulcers, liver and heart diseases, inflammation, and for its nutritional benefits, particularly for pregnant women and infants.[4][14][15][16] |
Quantitative Analysis of Myricetin Content
The concentration of myricetin can vary significantly among different plant species and even within different parts of the same plant. This variation is influenced by factors such as geographical origin, climate, and harvesting time. The table below presents quantitative data on myricetin content from various plant sources, as determined by analytical methods like High-Performance Liquid Chromatography (HPLC).
| Plant Species | Part Analyzed | Myricetin Content | Reference |
| Myrica esculenta | Stem Bark | 0.225% (w/w) | [17] |
| Myrica esculenta | Methanolic Stem Extract | 0.3139 ± 0.003% (w/w) | [15] |
| Moringa oleifera | Leaves (after acid hydrolysis) | 292 mg/kg | [18] |
| Rosa canina | Fruit (Rosehip) | 3 - 58 mg/kg | [19] |
| Urtica dioica | Plant Material | 3 - 58 mg/kg | [19] |
| Portulaca oleracea | Plant Material | 3 - 58 mg/kg | [19] |
| Madhuca longifolia | Leaves (hydroalcoholic extract) | 2.524 ng (in extract) | [20] |
Experimental Protocols
Accurate extraction and quantification of myricetin are crucial for research and development. Below are detailed methodologies for key experimental procedures cited in the literature.
Protocol for Myricetin Extraction prior to HPLC Analysis
This protocol is adapted from a method optimized for the analysis of flavonols in Moringa oleifera leaves.[18]
Objective: To hydrolyze myricetin glycosides and extract the aglycone for quantitative analysis.
Materials:
-
Dried plant material (e.g., leaves), finely powdered.
-
0.10 M Hydrochloric acid (HCl).
-
Methanol (HPLC grade).
-
Reflux apparatus (condenser, round-bottom flask).
-
Heating mantle.
-
Filtration system (e.g., Whatman filter paper or 0.45 µm syringe filter).
-
Rotary evaporator (optional).
Procedure:
-
Weigh approximately 1 gram of the powdered plant material and place it into a round-bottom flask.
-
Add 50 mL of 0.10 M HCl to the flask.
-
Connect the flask to the reflux condenser and place it on the heating mantle.
-
Heat the mixture to a gentle boil and maintain reflux for a period of 24 hours. This extended acid hydrolysis is crucial for cleaving the glycosidic bonds and releasing the myricetin aglycone.
-
After 24 hours, allow the mixture to cool to room temperature.
-
Filter the cooled mixture to separate the extract from the solid plant debris.
-
If necessary, the filtrate can be concentrated using a rotary evaporator to reduce the volume.
-
The resulting extract is then dissolved in a known volume of methanol.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol for HPTLC Quantification of Myricetin
This protocol is based on a validated method for quantifying myricetin in the stem bark of Myrica esculenta.[17]
Objective: To separate and quantify myricetin in a plant extract using High-Performance Thin-Layer Chromatography (HPTLC).
Materials:
-
Plant extract (prepared in methanol or ethanol).
-
Myricetin standard solution (e.g., 1 mg/mL in methanol).
-
HPTLC plates (e.g., pre-coated silica gel 60 F254).
-
Mobile phase: Toluene–ethyl acetate–formic acid–methanol in a ratio of 3:3:0.6:0.4 (v/v/v/v).
-
HPTLC applicator.
-
HPTLC developing chamber.
-
HPTLC scanner (densitometer).
Procedure:
-
Plate Preparation: Activate the HPTLC plate by heating it at 110°C for 30 minutes.
-
Sample Application: Using an automated HPTLC applicator, apply the plant extract and a series of myricetin standard solutions (for the calibration curve, e.g., 0.4 to 2.0 µg per band) as bands of a specified width (e.g., 6 mm).
-
Chromatographic Development: Place the plate in an HPTLC chamber pre-saturated with the mobile phase vapor for approximately 20 minutes. Develop the plate until the mobile phase front has migrated a sufficient distance (e.g., 80 mm).
-
Drying: Remove the plate from the chamber and dry it in an oven or with a stream of warm air to completely evaporate the mobile phase.
-
Densitometric Scanning: Scan the dried plate using an HPTLC scanner in absorbance-reflection mode at the wavelength of maximum absorbance for myricetin (approximately 268 nm).
-
Quantification: Record the peak areas for the standard and sample bands. Construct a linear regression calibration curve by plotting the peak area versus the amount of myricetin standard. Use the regression equation to calculate the amount of myricetin in the sample extract.
Myricetin-Modulated Signaling Pathways
Myricetin exerts its pharmacological effects by interacting with a wide range of proteins and modulating multiple intracellular signaling cascades. Understanding these pathways is key to elucidating its mechanism of action and identifying therapeutic targets.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Myricetin has been shown to inhibit this pathway in various cancer cells, thereby inducing apoptosis and autophagy.[5]
Caption: Myricetin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Myricetin can suppress this pathway, leading to reduced cancer cell invasion and migration.
Caption: Myricetin suppresses the MAPK/ERK signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. Myricetin exerts anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like COX-2 and iNOS.[21]
Caption: Myricetin's anti-inflammatory action via NF-κB inhibition.
Experimental Workflow: From Plant to Data
The process of investigating myricetin from plant sources involves a logical sequence of steps, from material collection to data analysis.
References
- 1. Portulaca oleracea L.: A Review of Phytochemistry and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of therapeutic potentials of Rosa canina: a traditionally valuable herb - WCRJ [wcrj.net]
- 3. What are the Uses and Health Benefits of Common Purslane (Portulaca oleracea)? [planetayurveda.com]
- 4. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 5. Purslane Weed (Portulaca oleracea): A Prospective Plant Source of Nutrition, Omega-3 Fatty Acid, and Antioxidant Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pakjmcr.com [pakjmcr.com]
- 8. pfaf.org [pfaf.org]
- 9. practicalplants.org [practicalplants.org]
- 10. Stinging Nettle (Urtica dioica L.): Nutritional Composition, Bioactive Compounds, and Food Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urtica dioica - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Ethnomedicinal uses of Moringa oleifera Lam. and the phytochemicals in regulating Type 2 Diabetes and inflammation | Plant Science Today [horizonepublishing.com]
- 15. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. Rosa canina - Wikipedia [en.wikipedia.org]
- 18. Portulaca oleracea: Significance and symbolism [wisdomlib.org]
- 19. herbs2000.com [herbs2000.com]
- 20. researchgate.net [researchgate.net]
- 21. worldpulse.org [worldpulse.org]
Methodological & Application
Application Notes and Protocols for Myricetin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin is a naturally occurring flavonoid found in various fruits, vegetables, and herbs.[1][2] It is recognized for its potent antioxidant, anti-inflammatory, and anticancer properties.[3] In oncological research, myricetin has been shown to modulate critical cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of metastasis by targeting key signal transduction pathways.[3][4] These notes provide detailed protocols for the preparation and application of myricetin in in vitro cell culture experiments, summarize effective dosages across various cancer cell lines, and illustrate its molecular mechanisms of action.
Physicochemical Properties and Solubility
-
Chemical Formula: C₁₅H₁₀O₈[1]
-
Appearance: Crystalline solid[5]
-
Solubility: Myricetin is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For cell culture applications, a common practice is to dissolve myricetin in DMSO to create a high-concentration stock solution, which is then diluted to the final working concentration in the cell culture medium.[5][6] The final DMSO concentration in the medium should be kept low (typically ≤0.3%) as it can be toxic to cells at higher concentrations.[7]
Experimental Protocols
Protocol for Myricetin Stock Solution Preparation
This protocol describes the preparation of a 100 mM myricetin stock solution in DMSO.
Materials:
-
Myricetin powder (≥98% purity)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: For 1 mL of a 100 mM stock solution, the required mass of myricetin (MW: 318.24) is 31.82 mg.
-
Weighing: Carefully weigh the calculated amount of myricetin powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the myricetin powder. For example, add 1 mL of DMSO to 31.82 mg of myricetin.
-
Solubilization: Vortex the solution thoroughly until all the myricetin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for at least one month.[8] Some sources suggest stability for ≥4 years when stored as a solid at -20°C.[5]
Protocol for Treating Cells with Myricetin
This protocol provides a general procedure for treating adherent cells in culture with myricetin.
Materials:
-
Cultured cells at ~80% confluency
-
Complete cell culture medium
-
Myricetin stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into the appropriate culture plates (e.g., 2 x 10⁴ cells/well for a 96-well plate for an MTT assay) and incubate overnight (or until ~80% confluency is reached) to allow for cell attachment.[9]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the myricetin stock solution. Prepare serial dilutions of myricetin in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.1%). For example, to achieve a 50 µM final concentration from a 100 mM stock, you would perform a 1:2000 dilution.
-
-
Cell Treatment: Carefully remove the old medium from the wells. Add the medium containing the different concentrations of myricetin to the respective wells.
-
Controls:
-
Negative Control: Cells cultured in medium only.
-
Vehicle Control: Cells cultured in medium containing the same final concentration of DMSO as the treated wells.[9]
-
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6][9]
-
Downstream Analysis: Following incubation, proceed with the planned cellular assays, such as cell viability (MTT), apoptosis (Annexin V staining), or protein expression (Western Blot) analysis.
Data Presentation: Myricetin Dosage and Effects
The effective concentration of myricetin varies significantly depending on the cell line and the biological endpoint being measured.
Table 1: Effective Concentrations of Myricetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effect | Citation |
| A549 | Lung Cancer | 73 µg/mL (~229 µM) | Not Specified | Inhibition of cell growth, sub-G1 phase arrest | [10][11] |
| MCF-7 | Breast Cancer | 54 µM (IC₅₀) | 24, 48, 72 h | Decreased cell viability, increased apoptosis | [6] |
| HCT-15 | Colon Cancer | 50 - 100 µM | 24 h | Reduced cell viability, induced apoptosis | [4][9] |
| AGS | Gastric Cancer | 5 - 30 µM | 24 h | Dose-dependent decrease in cell viability | [10][12] |
| SKOV3 | Ovarian Cancer | 10 - 40 µM | 24 h | Dose-dependent inhibition of proliferation | [10][13] |
| Hep3B & SMMC-7721 | Hepatocellular Carcinoma | IC₅₀: ~164-252 µM | 24, 48 h | Inhibition of proliferation | [4] |
| T24 | Bladder Cancer | 40 - 80 µM | Not Specified | Nuclear fragmentation, indicative of apoptosis | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 37 µM (IC₅₀ of nanoemulsion) | Not Specified | Inhibition of proliferation, increased apoptosis | [14] |
| Caco-2 | Colorectal Cancer | 60 µM | Not Specified | Promoted drug accumulation and apoptosis | [15] |
Visualization of Myricetin's Mechanism of Action
Signaling Pathways Modulated by Myricetin
Myricetin exerts its anticancer effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, growth, and proliferation.[4][16] By suppressing the phosphorylation of PI3K and Akt, myricetin can induce apoptosis and autophagy.[4] It also affects the MAPK pathway, including ERK, which is involved in cell migration and invasion.[16] Furthermore, myricetin can trigger apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.[4]
Caption: Myricetin inhibits PI3K/Akt and MAPK pathways to suppress proliferation and induce apoptosis.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of myricetin on cancer cells in vitro. This process begins with the preparation of the compound and cell culture, followed by treatment and subsequent analysis using various cellular and molecular biology techniques.
Caption: General workflow for in vitro evaluation of myricetin's anticancer effects.
References
- 1. Myricetin Suppresses Ovarian Cancer In Vitro by Activating the p38/Sapla Signaling Pathway and Suppressing Intracellular Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Myricetin Exerts its Apoptotic Effects on MCF-7 Breast Cancer Cells through Evoking the BRCA1-GADD45 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myricetin: versatile plant based flavonoid for cancer treatment by inducing cell cycle arrest and ROS-reliant mitochondria-facilitated apoptosis in A549 lung cancer cells and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Myricetin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo administration protocols for Myricetin in various mouse models, based on a review of published research. The information is intended to guide researchers in designing and conducting their own in vivo studies with this promising natural flavonoid.
Introduction to Myricetin
Myricetin is a naturally occurring flavonoid found in various plants, fruits, and beverages, including tea, berries, and red wine. It has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. In vivo studies in mice are crucial for elucidating the therapeutic potential of Myricetin and understanding its mechanisms of action in a whole-organism context.
Pharmacokinetics and Bioavailability of Myricetin in Mice
A critical consideration for in vivo studies is the bioavailability of the compound. Myricetin has been shown to have low oral bioavailability in rodents. Studies have reported an oral bioavailability of approximately 9.62% and 9.74% for oral doses of 50 and 100 mg/kg, respectively, in rats, indicating poor absorption from the gastrointestinal tract.[1][2][3] The stability of Myricetin is also pH-dependent; it is stable in acidic environments similar to the stomach but degrades in the more alkaline conditions of the intestines.[1][2] Researchers should consider these factors when choosing the route of administration and dosage. Formulations such as nanoemulsions have been developed to enhance the bioavailability and anti-tumor efficacy of Myricetin.[4]
In Vivo Administration Protocols
The administration protocol for Myricetin in mice can vary significantly depending on the research question and the specific disease model. Key parameters to consider include the mouse strain, age, sex, the formulation of Myricetin, the route of administration, dosage, and the frequency and duration of treatment.
Routes of Administration
The most common routes of administration for Myricetin in mice are:
-
Oral Gavage (p.o.): This is the most frequently used method due to its convenience and clinical relevance. Myricetin is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or 1% methyl cellulose.[5][6]
-
Intraperitoneal Injection (i.p.): This route can be used to bypass the gastrointestinal tract and may lead to higher bioavailability. However, it is a more invasive method. One study reported no toxic effects or fatalities with an intraperitoneal administration of 1000 mg/kg.[7]
-
Intravenous Injection (i.v.): This route ensures 100% bioavailability and is useful for pharmacokinetic studies or when a rapid effect is desired.[5]
-
Dietary Admixture: Myricetin can be mixed directly into the chow. This method provides continuous exposure but may make it difficult to control the exact dosage consumed by each animal. One study administered Myricetin at 0.12% in the diet (w/w).[8]
Dosage and Treatment Duration
The dosage of Myricetin used in mice studies ranges widely, from as low as 0.05 mg/kg to as high as 300 mg/kg, depending on the administration route and the experimental model. Treatment durations can vary from a single dose to several months.
Summary of In Vivo Myricetin Administration Protocols
The following tables summarize the administration protocols from various studies, categorized by the disease model.
Table 1: Myricetin Administration in Metabolic Disease Models
| Mouse Model | Myricetin Dose & Route | Vehicle | Duration | Key Findings |
| High-Fat Diet (HFD)-induced obese C57BL/6 mice | 150 mg/kg/day, oral gavage | Not specified | 10 weeks | Reduced body weight, serum glucose, triglycerides, and cholesterol.[9] |
| High-Fat Diet (HFD)-induced hepatic steatosis in C57BL/6 mice | 0.12% in the diet (w/w) | Diet | 12 weeks | Alleviated HFD-induced body weight gain and hepatic steatosis.[8] |
| Monosodium l-glutamate (MSG) obese mice | 50 mg/kg/day, oral | Distilled water | 45 days | Reduced serum glucose and triglycerides, restored peripheral insulin sensitivity.[10] |
| db/db mice | Not specified | Not specified | Not specified | Attenuated body weight gain. |
| Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced NASH in C57BL/6J mice | 100 mg/kg/day, oral gavage | 0.5% CMC-Na | 8 weeks | Mitigated liver inflammation and fibrosis.[6][11] |
Table 2: Myricetin Administration in Neurological Disease Models
| Mouse/Rat Model | Myricetin Dose & Route | Vehicle | Duration | Key Findings |
| Scopolamine-induced memory impairment in mice | 25 or 50 mg/kg/day, oral | Not specified | 6 days | Reversed cholinergic hypofunction and iron accumulation in the hippocampus.[1] |
| D-galactose-induced aging in mice | Not specified | Not specified | Not specified | Reversed decreases in SOD activity and increases in TBARS levels.[1] |
| Permanent middle cerebral artery occlusion (MCAO) in rats | 5 and 25 mg/kg/day, oral; 10 or 20 mg/kg, oral | Not specified | 7 days; daily after MCAO | Reduced neuronal apoptosis and infarct area.[1] |
Table 3: Myricetin Administration in Cancer Models
| Mouse Model | Myricetin Dose & Route | Vehicle | Duration | Key Findings |
| Triple-negative breast cancer (TNBC) xenografts in nude mice | 50 mg/kg (Myricetin); 25 mg/kg (Myr-NE), route not specified | Not specified | 7 days | Nanoemulsion of myricetin enhanced anti-tumor activity.[4] |
| Colitis-associated tumorigenesis in mice | 25, 50, and 100 mg/kg (M10 derivative), oral | Not specified | Not specified | Chemo-preventative effect.[12] |
Table 4: Myricetin Administration in Other Disease Models
| Mouse Model | Myricetin Dose & Route | Vehicle | Duration | Key Findings |
| Potassium oxonate-induced hyperuricemia in mice | 50 and 100 mg/kg, oral | Not specified | 3 days | Reduced liver uric acid levels.[7] |
| Experimental autoimmune myocarditis (EAM) in mice | Not specified, oral gavage | Normal saline | 21 days | Alleviated myocardial injury.[13] |
| Sprague-Dawley rats (inflammation model) | 0.05, 0.1, 0.3, 1, and 5 mg/kg, i.v.; 10 and 50 mg/kg, oral | 0.9% NaCl and 5% ethanol; 1% methyl cellulose | Single dose | Stimulated the formation of prostaglandin products.[5] |
| Lipopolysaccharide (LPS)-induced mastitis in mice | Not specified | Not specified | Not specified | Blocked the AKT/IKK/NF-κB signaling pathway.[11] |
| Lipopolysaccharide (LPS)-induced liver injury in Balb/c mice | 100 and 200 mg/kg, oral | Not specified | 7 days | Mitigated sepsis-induced liver injury.[14] |
Detailed Experimental Protocols
Protocol for Oral Gavage Administration in a High-Fat Diet-Induced Obesity Model
This protocol is a synthesis based on the study by Ding et al. (2018).[9]
1. Animals and Acclimation:
-
Use male C57BL/6 mice, 4-5 weeks old.
-
Acclimate the mice for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
2. Induction of Obesity:
-
Divide mice into a normal diet (ND) group and a high-fat diet (HFD) group.
-
Feed the HFD group a diet containing 60% kcal from fat for 8-12 weeks to induce obesity.
3. Myricetin Preparation:
-
Prepare a suspension of Myricetin in a suitable vehicle (e.g., 0.5% CMC-Na). The concentration should be calculated based on the desired dosage (e.g., 150 mg/kg) and the average body weight of the mice.
4. Treatment:
-
Divide the HFD-induced obese mice into two groups: HFD control and HFD + Myricetin.
-
Administer Myricetin (e.g., 150 mg/kg) or the vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 10 weeks).
-
Monitor body weight and food intake regularly throughout the study.
5. Outcome Measures:
-
At the end of the treatment period, collect blood samples for analysis of serum glucose, triglycerides, and cholesterol.
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and measurement of gene and protein expression related to adipogenesis and lipogenesis.
Protocol for Oral Administration in a Neuroinflammation Model
This protocol is a generalized procedure based on the principles described in the reviewed literature.[1]
1. Animals and Acclimation:
-
Use adult male mice (e.g., C57BL/6), 8-10 weeks old.
-
Acclimate the mice for at least one week.
2. Induction of Neuroinflammation:
-
Induce neuroinflammation using a suitable agent, for example, intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 1 mg/kg.
3. Myricetin Preparation:
-
Prepare a suspension of Myricetin in a vehicle like saline or 0.5% CMC-Na.
4. Treatment:
-
Pre-treat a group of mice with Myricetin (e.g., 25 or 50 mg/kg) via oral gavage for a specific period (e.g., 7 days) before the inflammatory challenge.
-
Administer the vehicle to the control group.
-
One hour after the final Myricetin/vehicle administration, inject LPS.
5. Outcome Measures:
-
At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice.
-
Collect brain tissue (e.g., hippocampus, cortex) for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress markers (e.g., MDA, SOD), and signaling pathway components (e.g., NF-κB).
Signaling Pathways and Experimental Workflows
Myricetin has been shown to modulate several key signaling pathways involved in various pathological processes.
Myricetin's Anti-inflammatory and Antioxidant Signaling
Myricetin exerts its anti-inflammatory and antioxidant effects by modulating pathways such as NF-κB and Nrf2. It can inhibit the activation of NF-κB, a key regulator of inflammation, and promote the nuclear translocation of Nrf2, which upregulates the expression of antioxidant enzymes.[1]
Caption: Myricetin's modulation of NF-κB and Nrf2 signaling pathways.
Myricetin's Anti-cancer Signaling in TNBC
In triple-negative breast cancer (TNBC), Myricetin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation, survival, and angiogenesis.[4]
Caption: Myricetin's inhibitory effect on the PI3K/AKT/mTOR pathway in TNBC.
General Experimental Workflow for In Vivo Myricetin Studies
The following diagram illustrates a typical workflow for conducting in vivo experiments with Myricetin in mice.
Caption: A generalized workflow for in vivo Myricetin experiments in mice.
Conclusion
The in vivo administration of Myricetin in mice has been shown to be effective in a variety of disease models. The choice of administration protocol is critical for obtaining reliable and reproducible results. Researchers should carefully consider the pharmacokinetic properties of Myricetin, the specific research question, and the animal model when designing their studies. The information provided in these application notes serves as a valuable resource for the scientific community to further explore the therapeutic potential of this multifaceted natural compound.
References
- 1. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoemulsion of myricetin enhances its anti-tumor activity in nude mice of triple-negative breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricetin and Quercetin Are Naturally-Occurring Co-substrates of Cyclooxygenases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin Modulates Macrophage Polarization and Mitigates Liver Inflammation and Fibrosis in a Murine Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regressive Effect of Myricetin on Hepatic Steatosis in Mice Fed a High-Fat Diet [mdpi.com]
- 9. Myricetin protects against diet-induced obesity and ameliorates oxidative stress in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricetin improves metabolic outcomes but not cognitive deficit associated to metabolic syndrome in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Myricetin ameliorates experimental autoimmune myocarditis in mice by modulating immune response and inhibiting MCP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Myricetin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonoid found in various plants, fruits, and vegetables, is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] Accurate and reliable quantification of myricetin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of myricetin.[3] This document provides a comprehensive overview of a validated HPLC method for the quantification of myricetin in plant extracts, including detailed experimental protocols and comparative data.
Principle
This method utilizes reverse-phase HPLC (RP-HPLC) to separate myricetin from other components in a plant extract. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. The quantification is achieved by comparing the peak area of myricetin in the sample chromatogram to a calibration curve generated from standard solutions of known concentrations. Detection is typically performed using a UV-Vis detector at a wavelength where myricetin exhibits maximum absorbance.
Data Presentation
Table 1: Summary of HPLC Chromatographic Conditions for Myricetin Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Chromolith Performance RP-18e (100 x 4.6 mm)[4] | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[5] | Waters C18 SymmetryShield (250 x 4.6 mm, 5 µm)[6] | Zorbax SB-C18[3] |
| Mobile Phase | Isocratic: Acetonitrile:10 mM KH2PO4 buffer (pH 3.0) (38:62, v/v)[4] | Gradient: Water with 1% formic acid:methanol:acetonitrile (52:42:5)[5] | Isocratic: 10 mM SDS, 10 mM TBAA, 25 mM citric acid in 60:40 acetonitrile:water[6] | Gradient: Water (A) and 0.02% TFA in acetonitrile (B)[3] |
| Flow Rate | 4.0 mL/min[4] | 0.7 mL/min[5] | 1.0 mL/min[6] | 1.0 mL/min[3] |
| Detection Wavelength | 370 nm[4] | Not specified, MS detection used[5] | 370 nm[6][7] | 280 nm[3] |
| Column Temperature | 40°C[4][5] | 40°C[5] | Ambient[6] | 27°C[3] |
| Injection Volume | Not specified | 5 µL[1] | 20 µL[6] | 10 µL[3] |
Table 2: Method Validation Parameters for Myricetin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.88 - 88.3 µg/mL[4] | 1 - 20 µg/mL[3] | 2 - 12 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.999[4] | 0.9980[3] | 0.9992[8] |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.1 mg/L[1] | Not specified |
| Accuracy (% Recovery) | > 89%[4] | At least 90%[1] | Not specified |
| Precision (%RSD) | Not specified | 2.4% (retention time), 3.5% (peak area) for quercetin[1] | Not specified |
Experimental Protocols
Materials and Reagents
-
Myricetin standard (≥95% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Hydrochloric acid
-
Ascorbic acid
-
Formic acid or Trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of myricetin standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
Sample Preparation (General Protocol)
The optimal extraction method may vary depending on the plant material. Below are two common approaches.
Method A: Acid Hydrolysis for Total Flavonoid Aglycones [6]
-
Accurately weigh about 1.0 g of the dried, powdered plant material.
-
Add 50 mL of 0.1 M hydrochloric acid.
-
Reflux the mixture for a specified period (e.g., 2-24 hours) to cleave glycosidic bonds and release the myricetin aglycone.[6]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Further filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method B: Solvent Extraction [1]
-
Accurately weigh about 1.0 g of the dried, powdered plant material.
-
Extract with a suitable solvent system. A recommended solvent is a mixture of methanol, ascorbic acid, and hydrochloric acid.[1]
-
The extraction can be performed by maceration, sonication, or Soxhlet extraction. For instance, macerate the plant material with the solvent for 24 hours.[8]
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Set up the HPLC system with the chosen column and mobile phase (refer to Table 1 for examples).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared plant extract samples.
-
Record the chromatograms and integrate the peak area corresponding to the retention time of myricetin.
Quantification
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the myricetin standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculation: Determine the concentration of myricetin in the plant extract samples using the regression equation from the calibration curve. The concentration in the original plant material can be calculated using the following formula:
Myricetin Content (mg/g) = (C × V × D) / W
Where:
-
C = Concentration of myricetin from the calibration curve (mg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material (g)
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Validated high-throughput HPLC method for the analysis of flavonol aglycones myricetin, quercetin, and kaempferol in Rhus coriaria L. using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. paperso.journal7publish.com [paperso.journal7publish.com]
- 7. A Comparative HPLC Analysis of Myricetin, Quercetin and Kaempferol Flavonoids Isolated From Gambian and Indian Moringa oleifera Leaves | Shervington | International Journal of Chemistry | CCSE [ccsenet.org]
- 8. impactfactor.org [impactfactor.org]
Application Notes and Protocols: Inducing Apoptosis in Breast Cancer Cell Lines with Myricetin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and beverages, has garnered significant attention for its potential anticancer properties.[1][2] Research indicates that myricetin can effectively inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis, in several types of cancers, including breast cancer.[1][2][3] These application notes provide a comprehensive overview of the methodologies used to study the apoptotic effects of myricetin on breast cancer cell lines, summarize key quantitative data, and detail the underlying molecular pathways.
Data Presentation
Myricetin's efficacy varies across different breast cancer cell lines, which are characterized by distinct genetic backgrounds and receptor statuses (e.g., ER+, HER2+, Triple-Negative).
Table 1: Inhibitory Concentration (IC50) of Myricetin in Breast Cancer Cell Lines The IC50 value represents the concentration of myricetin required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Subtype | IC50 Value | Treatment Duration | Reference |
| MCF-7 | Luminal A (ER+) | 54 µM | 24 hours | [3][4] |
| T47D | Luminal A (ER+) | 46 µM | 24 hours | [5] |
| T47D | Luminal A (ER+) | 51.43 µg/mL | 48 hours | [6] |
| SK-BR-3 | HER2-Overexpressing | Dose-dependent inhibition | 24 hours | [2][7] |
| MDA-MB-231 | Triple-Negative (TNBC) | 114.75 µM | 72 hours | [8] |
Table 2: Effect of Myricetin on Apoptosis-Related Protein and Gene Expression Myricetin treatment modulates the expression of key proteins and genes involved in the apoptotic cascade.
| Cell Line | Target | Effect of Myricetin | Pathway | Reference |
| MCF-7 | Caspase-3, -8, -9 | Upregulation | Extrinsic & Intrinsic Apoptosis | [1][3] |
| Bax/Bcl-2 Ratio | Increased | Intrinsic Apoptosis | [3] | |
| p53, BRCA1, GADD45 | Upregulation | DNA Damage Response | [1][3] | |
| SK-BR-3 | Cleaved PARP, Bax | Upregulation | Apoptosis Execution | [2][7] |
| Bcl-2 | Downregulation | Intrinsic Apoptosis | [2][7] | |
| p-JNK, p-p38 | Upregulation | MAPK Signaling | [2][7] | |
| p-ERK | Downregulation | MAPK Signaling | [2][7] | |
| TNBC | PI3K/Akt/mTOR | Inhibition | Pro-survival Signaling | [9] |
| ROS Levels | Increased | Oxidative Stress | [10] | |
| Cytochrome c | Release from Mitochondria | Intrinsic Apoptosis | [10] |
Signaling Pathways and Visualizations
Myricetin induces apoptosis through multiple signaling pathways, often in a cell-type-specific manner. Key mechanisms include the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, modulation of the MAPK and PI3K/Akt/mTOR signaling cascades, and induction of oxidative stress.[3][7][9][10]
Caption: Myricetin induces apoptosis via multiple signaling pathways.
Caption: Experimental workflow for studying myricetin's effects.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of myricetin and calculate its IC50 value. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Myricetin stock solution (dissolved in DMSO)[3]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[3]
-
Myricetin Treatment: Prepare serial dilutions of myricetin in culture medium (e.g., 10, 25, 50, 75, 100, 125, 175 µM).[3] Remove the old medium from the wells and add 100 µL of the myricetin dilutions. Include untreated cells (medium only) and vehicle controls (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[3] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of >630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against myricetin concentration to determine the IC50 value.
-
2. Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[3]
-
Cold PBS
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with myricetin (e.g., at the predetermined IC50 concentration) for various time points (e.g., 24, 48, 72 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Wash the cells twice with cold PBS, resuspending the pellet gently after each wash.[3][12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[12]
-
Interpretation of Results: [13]
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
3. Protein Expression Analysis by Western Blot
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
-
Protocol:
-
Protein Extraction: After treatment with myricetin, wash cells with cold PBS and lyse them with RIPA buffer.[14] Centrifuge the lysates at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.
-
Conclusion
Myricetin demonstrates significant potential as an agent for inducing apoptosis in various breast cancer cell lines. It operates through a multi-faceted mechanism involving the intrinsic and extrinsic apoptotic pathways, modulation of critical survival signaling like PI3K/Akt and MAPK, and the induction of cellular stress. The protocols outlined here provide a robust framework for researchers to investigate and quantify the anticancer effects of myricetin, contributing to the development of novel therapeutic strategies for breast cancer.
References
- 1. Myricetin Exerts its Apoptotic Effects on MCF-7 Breast Cancer Cells through Evoking the BRCA1-GADD45 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Myricetin Exerts its Apoptotic Effects on MCF-7 Breast Cancer Cells through Evoking the BRCA1-GADD45 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myricetin Apoptotic Effects on T47D Breast Cancer Cells is a P53-Independent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Myricetin-induced apoptosis in triple-negative breast cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myricetin-induced apoptosis of triple-negative breast cancer cells is mediated by the iron-dependent generation of reactive oxygen species from hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Myricetin Induces Apoptosis and Protective Autophagy through Endoplasmic Reticulum Stress in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells [frontiersin.org]
Application of Myricetin in Neuroinflammation Research Models: Application Notes and Protocols
Introduction
Myricetin is a naturally occurring flavonoid found in various plants, fruits, and beverages, including berries, nuts, tea, and red wine. It has garnered significant attention in biomedical research due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the subsequent production of inflammatory mediators, is a key pathological feature in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury.[2][3][4] Myricetin has emerged as a valuable pharmacological tool to investigate the mechanisms of neuroinflammation and to explore potential therapeutic strategies for these debilitating conditions.[2][5]
This document provides detailed application notes and protocols for utilizing myricetin in common in vitro and in vivo models of neuroinflammation, intended for researchers, scientists, and drug development professionals.
In Vitro Models of Neuroinflammation
In vitro models are essential for dissecting the molecular mechanisms by which myricetin modulates neuroinflammatory pathways in specific cell types.
Lipopolysaccharide (LPS)-Induced Microglial Activation
The most widely used in vitro model for neuroinflammation involves stimulating microglial cells, the resident immune cells of the central nervous system, with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators. Myricetin has been shown to effectively suppress this response.[6]
-
Cell Line: BV-2 murine microglial cell line is commonly used.
-
Stimulus: LPS (from E. coli).
-
Myricetin's Effects: Myricetin significantly downregulates the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] These effects are mediated, in part, by the inhibition of the MAPK and NF-κB signaling pathways.[6][7]
Hypoxia and Oxygen-Glucose Deprivation (OGD) Models
These models simulate the ischemic conditions of a stroke. Hypoxia or OGD triggers microglial activation and neuronal cell death. Myricetin demonstrates protective effects by reducing inflammation and promoting cell survival.
-
Cell Lines: BV-2 microglia, SH-SY5Y human neuroblastoma cells.
-
Myricetin's Effects: In BV-2 microglia, myricetin can skew the hypoxia-triggered M1 pro-inflammatory response towards an anti-inflammatory M2 phenotype.[2][8] This is achieved by directly interacting with and inhibiting the STAT1 signaling pathway.[8][9] In SH-SY5Y cells, myricetin attenuates OGD-induced neuronal damage, reactive oxygen species (ROS) production, and mitochondrial depolarization.[2][8][10]
Amyloid-β (Aβ) and Toxin-Induced Neuronal Damage
Models relevant to Alzheimer's and Parkinson's diseases often use Aβ oligomers or neurotoxins like 1-methyl-4-phenylpyridinium (MPP⁺) to induce neuronal stress and death.
-
Cell Lines: SH-SY5Y cells.
-
Myricetin's Effects: In models of Alzheimer's disease, myricetin ameliorates Aβ-induced tau phosphorylation and reduces oxidative stress.[11] In models of Parkinson's disease, myricetin protects SH-SY5Y cells from MPP⁺-induced ferroptosis, an iron-dependent form of cell death, by activating the Nrf2/Gpx4 pathway.[12][13]
In Vivo Models of Neuroinflammation
In vivo models are crucial for evaluating the therapeutic potential of myricetin in a complex biological system, assessing its effects on both pathology and behavioral outcomes.
Alzheimer's Disease (AD) Models
Myricetin has been tested in various rodent models of AD, consistently showing improved cognitive function and reduced pathological markers.
-
Models: 3xTg-AD mice, intracerebroventricular (i.c.v.) streptozotocin (STZ)-induced rats, Aβ₁₋₄₂/Al³⁺-induced rats.[14][11][15]
-
Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Myricetin's Effects: Myricetin improves memory and spatial learning in AD models.[14][16] It reduces Aβ plaque deposition, tau hyperphosphorylation, and neuronal damage.[11][15][16][17] Mechanistically, it inhibits microglial hyperactivation and NLRP3 inflammasome activation by targeting the P38 MAPK signaling pathway.[16][18]
Parkinson's Disease (PD) Models
In animal models of PD, myricetin protects dopaminergic neurons, which are progressively lost in the disease.
-
Models: MPTP-induced rats, 6-hydroxydopamine (6-OHDA)-induced rats, rotenone-induced Drosophila.[1][12][19]
-
Myricetin's Effects: Myricetin treatment mitigates motor impairments and prevents dopaminergic neuron death.[12][19] It reduces oxidative stress and α-synuclein accumulation by inhibiting neuronal ferroptosis.[1][12]
Cerebral Ischemia (Stroke) Models
Myricetin demonstrates significant neuroprotective effects in models of ischemic stroke, reducing brain damage and improving functional recovery.
-
Model: Middle Cerebral Artery Occlusion (MCAO) in rats.[10][20]
-
Administration: Intragastric or intraperitoneal administration.[10]
-
Myricetin's Effects: Treatment with myricetin decreases infarct volume, reduces neuronal loss, and lessens the production of reactive oxygen species (ROS).[10][21] It improves neurological function by activating the Nrf2 antioxidant pathway and inhibiting apoptosis.[10][21]
Summary of Quantitative Data
The following tables summarize the effective concentrations and dosages of myricetin and its observed effects in various research models.
Table 1: Effects of Myricetin in In Vitro Neuroinflammation Models
| Model System | Cell Line | Myricetin Concentration | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| LPS-Induced Inflammation | BV-2 Microglia | 10-40 µM | Dose-dependent decrease in NO, PGE2, TNF-α, IL-1β production. | |
| Hypoxia-Induced M1 Polarization | BV-2 Microglia | 50-100 µM | Skews microglia towards anti-inflammatory M2 phenotype; reduces phospho-STAT1. | [2][8][9] |
| OGD-Induced Neuronal Damage | SH-SY5Y | 10 nM - 10 µM | Attenuates OGD-induced cell death and ROS production. | [8][10] |
| MPP⁺-Induced Ferroptosis | SH-SY5Y | 5-20 µM | Restores cell viability and alleviates MPP⁺-induced ferroptosis. | [13] |
| Aβ Oligomer-Induced Toxicity | SH-SY5Y | 1-10 µM | Reduces tau phosphorylation and rescues mitochondrial dysfunction. |[11] |
Table 2: Effects of Myricetin in In Vivo Neuroinflammation Models
| Disease Model | Animal Model | Myricetin Dosage & Route | Key Quantitative Effects | Reference |
|---|---|---|---|---|
| Alzheimer's Disease | 3xTg-AD Mice | 50 mg/kg/day (gavage) | Improved cognitive function; reduced Aβ plaques and microglial activation. | [17] |
| Alzheimer's Disease | STZ-induced Rats | 5 or 10 mg/kg (i.p.) | Significantly inhibited cognitive impairments; increased survival of hippocampal neurons. | [14] |
| Parkinson's Disease | MPTP-induced Rats | 10-40 mg/kg (i.p.) | Mitigated motor impairment; decreased levels of Fe²⁺, ROS, and MDA in the substantia nigra. | [12] |
| Ischemic Stroke | MCAO Rats | 5, 25 mg/kg (i.g.) | Decreased infarction volume; reduced neuronal loss; improved neurological function. | [8][10] |
| Ischemic Stroke | MCAO Rats | 3, 6 mg/kg | Reduced TNF-α mRNA expression; increased SOD activity and decreased MDA levels. | [22] |
| Traumatic Brain Injury | TBI Rats | 50, 100 mg/kg (i.p.) | Improved neurological function recovery; inhibited inflammatory responses. |[5][23] |
Key Signaling Pathways Modulated by Myricetin
Myricetin exerts its anti-neuroinflammatory effects by modulating several key intracellular signaling pathways.
Inhibition of Pro-inflammatory Pathways
Myricetin effectively suppresses signaling cascades that lead to the transcription of pro-inflammatory genes.
-
NF-κB Pathway: Myricetin inhibits the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for inflammatory gene expression.[24][25]
-
MAPK Pathway: Myricetin suppresses the phosphorylation of key MAPKs, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), in activated microglia.[6][7]
-
STAT1 Pathway: Myricetin can directly bind to STAT1, impairing its phosphorylation and subsequent activation, which is crucial for the M1 pro-inflammatory microglial phenotype.[8][9]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. IJMS | Special Issue : Natural Bioactives and Molecular Pathways of Inflammation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-STAT1 polyphenol myricetin inhibits M1 microglia activation and counteracts neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myricetin ameliorates brain injury and neurological deficits via Nrf2 activation after experimental stroke in middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myricetin ameliorates cognitive impairment in 3×Tg Alzheimer's disease mice by regulating oxidative stress and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Myricetin protects hippocampal CA3 pyramidal neurons and improves learning and memory impairments in rats with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of myricetin and morin on neurological damage in Aβ1-42/Al3+ -induced Alzheimer's disease model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myricetin improves pathological changes in 3×Tg-AD mice by regulating the mitochondria-NLRP3 inflammasome-microglia channel by targeting P38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Myricetin Suppresses Inflammatory Th17 Polarization to Mitigate Alzheimer's Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Myricetin attenuates neurodegeneration and cognitive impairment in Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajol.info [ajol.info]
- 21. Myricetin improves apoptosis after ischemic stroke via inhibiting MAPK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Myricetin ameliorates cerebral ischemia/reperfusion damage in rat four vessel occlusion model: Histological, biochemical, molecular findings | Annals of Medical Research [annalsmedres.org]
- 23. Myricetin suppresses traumatic brain injury-induced inflammatory response via EGFR/AKT/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Myricetin Protects Against Rat Intervertebral Disc Degeneration Partly Through the Nrf2/HO-1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Myricetin as a Positive Control in DPPH Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, is a potent antioxidant. Its ability to scavenge free radicals makes it an excellent positive control for in vitro antioxidant capacity studies, particularly in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document provides detailed application notes and protocols for utilizing myricetin as a positive control in DPPH assays, including data presentation and visualization of the experimental workflow and relevant signaling pathways. The significant antioxidant activity of myricetin is largely attributed to the presence of three hydroxyl groups on its B ring.[1]
Data Presentation: Comparative Antioxidant Activity
The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for myricetin and other common positive controls in the DPPH assay.
| Compound | IC50 Value (µg/mL) | Solvent | Reference |
| Myricetin | 4.68 | 10% DMSO | [2] |
| Myricetin | 4.50 | Not Specified | [3] |
| Ascorbic Acid | 9.53 | Not Specified | [4] |
| Green Tea Extract | 24.00 | 10% DMSO | [2] |
Experimental Protocols
This section outlines a detailed protocol for performing the DPPH radical scavenging assay using myricetin as a positive control.
Materials and Reagents
-
Myricetin (CAS No: 529-44-2)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) (CAS No: 1898-66-4)
-
Methanol (analytical grade) or Ethanol
-
Distilled water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM):
-
Myricetin Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of myricetin.
-
Dissolve in 10 mL of methanol or a suitable solvent in which the test compounds are also soluble. Sonication may be required to ensure complete dissolution.
-
-
Myricetin Working Solutions (Serial Dilutions):
-
Perform serial dilutions of the myricetin stock solution with the same solvent to obtain a range of concentrations (e.g., 1, 2, 4, 8, 16 µg/mL).[6]
-
Assay Procedure (96-Well Plate Method)
-
Plate Setup:
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.
-
-
Addition of Myricetin/Sample:
-
Add 100 µL of the different concentrations of myricetin working solutions to the wells in triplicate.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) instead of the myricetin solution.
-
-
Incubation:
-
Absorbance Measurement:
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Abscontrol - Abssample) / Abscontrol] x 100
Where:
-
Abscontrol is the absorbance of the DPPH solution with the solvent (blank).
-
Abssample is the absorbance of the DPPH solution with the myricetin or test sample.[5]
Determination of IC50 Value
The IC50 value is determined by plotting a graph of the percentage of scavenging activity against the concentration of myricetin. The concentration that corresponds to 50% scavenging is the IC50 value. This can be calculated using linear regression analysis.[5]
Visualizations
Experimental Workflow for DPPH Assay
Caption: Experimental workflow for the DPPH antioxidant assay using Myricetin.
Signaling Pathways Involved in Myricetin's Antioxidant and Cytoprotective Effects
Myricetin exerts its antioxidant and cytoprotective effects through the modulation of various signaling pathways. It can directly scavenge reactive oxygen species (ROS) and also influence cellular signaling cascades involved in stress response and survival.[9] Myricetin has been shown to activate the PI3K/Akt pathway, which promotes cell survival, and inhibit the pro-apoptotic p38 MAPK and JNK pathways.[9]
Caption: Myricetin's modulation of key signaling pathways in response to oxidative stress.
References
- 1. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01438C [pubs.rsc.org]
- 7. marinebiology.pt [marinebiology.pt]
- 8. mdpi.com [mdpi.com]
- 9. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Myricetin from Berries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of myricetin from various berry sources. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity myricetin for further studies and drug development applications.
Myricetin, a naturally occurring flavonoid, is abundant in various berries and is recognized for its potent antioxidant, anti-inflammatory, and potential anticancer properties. Accurate and efficient extraction and purification are crucial for the investigation of its therapeutic potential.
Myricetin Content in Various Berries
The concentration of myricetin can vary significantly among different berry species. The following table summarizes the myricetin content found in several edible berries, providing a basis for selecting appropriate source materials.
| Berry Species | Myricetin Content (mg/kg fresh weight) |
| Cranberry | 83 - 121[1][2] |
| Black Currant | 14 - 142[1][2] |
| Crowberry | 53 - 56[1][2] |
| Bog Whortleberry | 158[1][2] |
| Blueberries | 14 - 142[1][2] |
| Bilberry | 14 - 142[1][2] |
Extraction Protocols
Several methods can be employed for the extraction of myricetin from berries. The choice of method depends on factors such as the desired yield, purity, and available equipment.
Solvent Extraction
This is a conventional and widely used method for flavonoid extraction.
Protocol:
-
Sample Preparation: Freeze-dry fresh berries and grind them into a fine powder.
-
Extraction:
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C[3].
-
Liquid-Liquid Partitioning:
-
Dilute the concentrated extract with water (to a total volume of 1 L)[3].
-
Perform a liquid-liquid extraction first with petroleum ether (3 x 1 L) to remove nonpolar compounds[3].
-
Subsequently, extract the aqueous phase with ethyl acetate (3 x 1 L) to recover the flavonoid-rich fraction[3].
-
Concentrate the ethyl acetate fraction using a rotary evaporator at 40°C to obtain the crude myricetin extract[3].
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.
Protocol:
-
Sample Preparation: Use fresh or freeze-dried berries. For fresh samples, weigh approximately 5 g[4].
-
Extraction:
-
Immerse the sample in a suitable solvent. For example, for 30 g of plant material, use a solution of 135 mL of ethanol (96% v/v) and 27 mL of water[5]. Another option is 1% formic acid in methanol[4].
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at 40°C[4][5].
-
Follow with a stirring period of 24 hours in the dark, and then another 30-minute sonication[5].
-
-
Filtration and Concentration:
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, leading to a rapid extraction process.
Protocol:
-
Sample Preparation: Use fresh or freeze-dried berry pomace.
-
Extraction:
-
Place the sample in an extraction vessel with a suitable solvent (e.g., methanol/water mixtures)[6].
-
Set the microwave parameters. For instance, a power of 600 W for 30 minutes can be used[7]. The optimal temperature may vary, with some protocols suggesting 50.3°C for total phenolic compounds and 100°C for total anthocyanins in blackberry extracts[6].
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator.
-
Workflow for Myricetin Extraction from Berries
Caption: A generalized workflow for the extraction of myricetin from berries.
Purification Protocols
The crude extract obtained from any of the above methods contains a mixture of compounds. Further purification is necessary to isolate myricetin.
Column Chromatography
Column chromatography is a common technique for the initial purification of flavonoids.
Protocol:
-
Column Preparation:
-
Sample Loading:
-
Elution:
-
Fraction Collection and Analysis:
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for the final purification and quantification of myricetin.
Protocol:
-
HPLC System: Use a reversed-phase HPLC (RP-HPLC) system with a C18 column[10].
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.2% formic acid) to improve peak shape[11].
-
Sample Preparation: Dissolve the partially purified extract from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Separation:
-
Inject the sample into the HPLC system.
-
Run a gradient elution program to separate the components. For example, a gradient from a lower to a higher concentration of acetonitrile over a set time[11].
-
-
Detection and Collection:
-
Monitor the elution profile using a UV detector at a wavelength where myricetin has maximum absorbance (around 254 nm)[11].
-
Collect the fraction corresponding to the myricetin peak.
-
-
Purity Analysis: The purity of the isolated myricetin can be confirmed by re-injecting the collected fraction into the HPLC system and by other analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR)[3][12].
Workflow for Myricetin Purification
Caption: A sequential workflow for the purification of myricetin from a crude extract.
Quantitative Data Summary
The following table presents a summary of quantitative data related to myricetin extraction and purification from various studies.
| Parameter | Berry/Source | Method | Key Conditions | Yield/Purity | Reference |
| Extraction Yield | Black Currant Berries | Solvent Extraction | Methanol with 0.1% TFA, followed by ethyl acetate partitioning | 9.8 g crude sample from 1 kg dry berries | [3] |
| Extraction Yield | Myrtle Leaves | Ultrasound-Assisted Extraction | Ethanol/water (135 mL/27 mL) for 30 g material, 2x 30 min sonication | 10.81 ± 0.02% w/w | [5] |
| Extraction Yield | Myrtle Berries | Ultrasound-Assisted Extraction | Ethanol/water (135 mL/27 mL) for 30 g material, 2x 30 min sonication | 8.52 ± 0.01% w/w | [5] |
| Purification | Black Currant Crude Extract | High-Speed Countercurrent Chromatography (HSCCC) | n-hexane/EtOAc/MeOH/H2O (5:15:4:7 v/v) | 2.5 mg myricetin from 500 mg crude sample | [3][12] |
These protocols and data provide a comprehensive guide for the successful extraction and purification of myricetin from berries, enabling further research into its biological activities and potential therapeutic applications. Researchers should optimize these protocols based on their specific berry source and available instrumentation.
References
- 1. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 2. Content of the flavonols quercetin, myricetin, and kaempferol in 25 edible berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the quality of extraction and quantification of bioactive compounds in berries through liquid chromatography and multivariate curve resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant capacity and identification of bioactive compounds of Myrtus communis L. extract obtained by ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring HeLa Cell Viability in Response to Myricetin Treatment
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cytotoxic effects of natural compounds on cancer cell lines.
Introduction: Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] Studies have demonstrated its potential to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.[1][2] HeLa, an immortal cell line derived from cervical cancer, is a widely used model for cancer research. This application note provides a detailed protocol for assessing the viability of HeLa cells treated with Myricetin using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Experimental Protocols
Materials and Reagents
-
HeLa cells (human cervical adenocarcinoma cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Myricetin (powder, cell culture grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol)
-
96-well flat-bottom sterile microplates[3]
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Sterile pipette tips and serological pipettes
-
Multichannel pipette
Detailed Methodology: MTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of Myricetin on HeLa cell viability over a 48-hour treatment period.
Step 1: Cell Culture and Maintenance
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Step 2: Cell Seeding
-
Harvest HeLa cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Count the cells using a hemocytometer or an automated cell counter to ensure accurate density.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 1 x 10⁴ cells/well.[3]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
Step 3: Myricetin Treatment
-
Prepare a stock solution of Myricetin (e.g., 10 mM) in DMSO.
-
On the day of treatment, prepare serial dilutions of Myricetin in serum-free medium to achieve the desired final concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100, 200 µg/mL). The final DMSO concentration in all wells, including the control, should be kept constant and non-toxic (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Myricetin dilutions to the respective wells. The "0 µg/mL" wells serve as the vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.[1]
Step 4: MTT Assay Procedure
-
After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.[3]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes on a shaker to ensure complete dissolution.
Step 5: Data Acquisition and Analysis
-
Measure the absorbance (Optical Density, OD) of each well at 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
-
Plot the % Cell Viability against the Myricetin concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of Myricetin that inhibits 50% of cell growth) from the curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay on HeLa cells.
Data Presentation
The results of the MTT assay can be summarized to show the dose-dependent effect of Myricetin.
Table 1: Effect of Myricetin on HeLa Cell Viability
| Myricetin Conc. (µg/mL) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 6.25 | 1.02 ± 0.06 | 81.6% |
| 12.5 | 0.85 ± 0.05 | 68.0% |
| 25 | 0.61 ± 0.04 | 48.8% |
| 50 | 0.39 ± 0.03 | 31.2% |
| 100 | 0.26 ± 0.02 | 20.8% |
| 200 | 0.18 ± 0.02 | 14.4% |
Note: Data are hypothetical and for illustrative purposes. The IC₅₀ value for Myricetin in HeLa cells has been reported to be approximately 22.70 µg/mL.[1][4]
Mechanism of Action & Signaling Pathways
Myricetin exerts its anticancer effects on HeLa cells by modulating several key cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[2][5]
-
Induction of Apoptosis: Myricetin promotes apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[6][7] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases (like Caspase-3), which are the executioners of apoptosis.[2][8]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Myricetin has been shown to inhibit the phosphorylation (activation) of key components of this pathway, including PI3K and Akt.[9][10] By suppressing this pathway, Myricetin prevents downstream signaling that would normally promote cell growth and inhibit apoptosis.
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Myricetin has been found to modulate this pathway to induce apoptosis.[7] For instance, it can increase the phosphorylation of stress-activated kinases like JNK and p38 while decreasing the phosphorylation of the pro-survival kinase ERK.[6][7]
-
VEGF Pathway Inhibition: Myricetin can inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is critical for angiogenesis (the formation of new blood vessels that supply tumors).[1] By targeting proteins in this pathway, such as PI3KCA, AKT1, and MAPK3, Myricetin can potentially limit tumor growth and metastasis.[1]
Signaling Pathway Diagram
Caption: Myricetin's inhibitory and activating effects on signaling pathways leading to apoptosis in cancer cells.
References
- 1. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Myricetin and methyl eugenol combination enhances the anticancer activity, cell cycle arrest and apoptosis induction of cis-platin against HeLa cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin | Semantic Scholar [semanticscholar.org]
- 5. Myricetin and methyl eugenol combination enhances the anticancer activity, cell cycle arrest and apoptosis induction of cis-platin against HeLa cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
Myricetin's Impact on Cellular Signaling: A Western Blot Analysis Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. Western blot analysis is a powerful and widely used technique to investigate the impact of compounds like Myricetin on specific signaling pathways within cells. This document provides a detailed guide for utilizing Western blot to analyze the key signaling cascades modulated by Myricetin, including the MAPK, PI3K/Akt/mTOR, Apoptosis, and NF-κB pathways. The provided protocols and data summaries will aid researchers in designing and executing experiments to elucidate the cellular effects of Myricetin.
Data Presentation: Quantitative Effects of Myricetin on Key Signaling Proteins
The following tables summarize the dose-dependent effects of Myricetin on the expression and phosphorylation of key proteins in various signaling pathways, as determined by Western blot analysis in different cell lines.
Table 1: Effect of Myricetin on the MAPK Signaling Pathway
| Cell Line | Myricetin Concentration | Target Protein | Effect | Reference |
| SK-BR-3 (Human Breast Cancer) | 10 µM, 20 µM | p-JNK | Increased (dose-dependent) | [1][2] |
| SK-BR-3 (Human Breast Cancer) | 10 µM, 20 µM | p-p38 | Increased (dose-dependent) | [1][2] |
| SK-BR-3 (Human Breast Cancer) | 10 µM, 20 µM | p-ERK | Decreased | [1][2] |
| HCC (Hepatocellular Carcinoma) | 0, 25, 50 µM | p-p38 MAPK | Decreased | [3] |
Table 2: Effect of Myricetin on the PI3K/Akt/mTOR Signaling Pathway
| Cell Line | Myricetin Concentration | Target Protein | Effect | Reference |
| Gastric Cancer Cells | 15 µM, 25 µM | p-PI3K | Decreased (concentration-dependent) | [4] |
| Gastric Cancer Cells | 15 µM, 25 µM | p-Akt | Decreased (concentration-dependent) | [4] |
| Gastric Cancer Cells | 15 µM, 25 µM | p-mTOR | Decreased (concentration-dependent) | [4] |
| HUVECs (Endothelial Cells) | 0.25, 0.5, 1.0 µM | p-PI3K | Decreased (concentration-dependent) | [4] |
| HUVECs (Endothelial Cells) | 0.25, 0.5, 1.0 µM | p-PDK1 | Decreased (concentration-dependent) | [4] |
| Human Colon Cancer Cells | 50 µM, 100 µM | p-PI3K, p-Akt, p-mTOR | Decreased (dose-dependent) | [5] |
Table 3: Effect of Myricetin on Apoptosis-Related Proteins
| Cell Line | Myricetin Concentration | Target Protein | Effect | Reference |
| SK-BR-3 (Human Breast Cancer) | Not Specified | Cleaved PARP | Increased | [1][2] |
| SK-BR-3 (Human Breast Cancer) | Not Specified | Bax | Increased | [1][2] |
| SK-BR-3 (Human Breast Cancer) | Not Specified | Bcl-2 | Decreased | [1][2] |
| V79-4 (Chinese Hamster Lung Fibroblast) | Not Specified | Bax | Decreased | [6][7] |
| V79-4 (Chinese Hamster Lung Fibroblast) | Not Specified | Active Caspase-9 | Decreased | [6][7] |
| V79-4 (Chinese Hamster Lung Fibroblast) | Not Specified | Active Caspase-3 | Decreased | [6][7] |
| V79-4 (Chinese Hamster Lung Fibroblast) | Not Specified | Bcl-2 | Increased | [6][7] |
| PC3 and DU145 (Prostate Cancer) | Not Specified | Cleaved Caspase-3 | Upregulated | [4] |
| PC3 and DU145 (Prostate Cancer) | Not Specified | Cleaved Caspase-9 | Upregulated | [4] |
Table 4: Effect of Myricetin on the NF-κB Signaling Pathway
| Cell Line | Myricetin Concentration | Target Protein | Effect | Reference |
| RAW264.7 (Macrophage) | Not Specified | Nuclear p65 | Decreased (dose-dependent) | [8] |
| RAW264.7 (Macrophage) | Not Specified | Cytosolic IκB-α | Inhibited Degradation | [8] |
| A549 (Lung Carcinoma) | Not Specified | IκB-α Degradation | Attenuated | [9][10] |
| A549 (Lung Carcinoma) | Not Specified | p-NF-κB p65 | Attenuated | [9][10] |
| A549 (Lung Carcinoma) | Not Specified | Nuclear Migration of p65 | Attenuated | [9][10] |
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to investigate the effects of Myricetin on the aforementioned signaling pathways.
Protocol 1: General Western Blot Workflow
This protocol outlines the fundamental steps for Western blot analysis, from sample preparation to detection.
1. Cell Culture and Myricetin Treatment:
-
Culture the desired cell line to optimal confluency.
-
Treat cells with varying concentrations of Myricetin (e.g., 10, 25, 50 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Mix a calculated volume of protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and molecular weight.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
7. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, BSA is recommended.[4]
8. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-JNK, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody's host species for 1-2 hours at room temperature.
10. Detection:
- Wash the membrane three times with TBST for 10 minutes each.
- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
11. Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
Protocol 2: Specific Considerations for Phosphorylated Proteins
When analyzing phosphorylated proteins (e.g., p-JNK, p-Akt), the following modifications to the general protocol are crucial:
-
Lysis Buffer: Always include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in the lysis buffer to prevent dephosphorylation of your target proteins.
-
Blocking Buffer: Use 5% BSA in TBST for blocking instead of non-fat milk. Milk contains casein, a phosphoprotein that can cause high background.[4]
-
Antibodies: Use primary antibodies that are specific for the phosphorylated form of the protein of interest.
-
Normalization: After detecting the phosphorylated protein, the membrane can be stripped and re-probed with an antibody against the total form of the protein. The level of phosphorylation is then expressed as the ratio of the phosphorylated protein to the total protein.
Visualization of Signaling Pathways and Workflows
Diagram 1: Myricetin's Effect on the MAPK Signaling Pathway
Caption: Myricetin modulates the MAPK pathway.
Diagram 2: Myricetin's Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Myricetin inhibits the PI3K/Akt/mTOR pathway.
Diagram 3: Myricetin's Induction of Apoptosis
Caption: Myricetin promotes apoptosis.
Diagram 4: Myricetin's Suppression of the NF-κB Pathway
Caption: Myricetin suppresses NF-κB signaling.
Diagram 5: General Western Blot Experimental Workflow
Caption: Western Blot experimental workflow.
References
- 1. addgene.org [addgene.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Myricetin Suppresses Ovarian Cancer In Vitro by Activating the p38/Sapla Signaling Pathway and Suppressing Intracellular Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Response to Myricetin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] These effects are largely attributed to its ability to modulate the expression of a wide array of genes involved in critical cellular processes. This document provides detailed application notes and protocols for analyzing gene expression changes in response to Myricetin treatment, offering valuable insights for researchers in drug discovery and development.
Myricetin's mechanism of action involves the intricate regulation of multiple signaling pathways. In cancer cells, it has been shown to suppress proliferative and survival pathways such as PI3K/Akt/mTOR and MAPK, while activating apoptotic pathways.[1][2][4] Conversely, in healthy cells, it can exhibit cytoprotective effects.[1] Furthermore, Myricetin modulates inflammatory responses by inhibiting key inflammatory markers and signaling cascades like NF-κB.[1][2][5] This differential regulation of gene expression underscores its potential as a therapeutic agent.
These application notes will guide researchers through the experimental workflow for assessing Myricetin-induced gene expression changes, from cell culture and treatment to data analysis and interpretation. The provided protocols offer a foundation for consistent and reproducible results.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the observed changes in gene expression in various cell types following treatment with Myricetin. This data has been compiled from multiple studies to provide a comprehensive overview of Myricetin's impact on key cellular pathways.
Table 1: Myricetin's Effect on Apoptosis-Related Gene Expression
| Cell Line | Gene | Regulation | Fold/Percent Change | Myricetin Concentration | Reference |
| MCF-7 (Breast Cancer) | p53 | Upregulated | Significantly Increased | IC50 dosage | [6][7] |
| MCF-7 (Breast Cancer) | BRCA1 | Upregulated | Significantly Increased | IC50 dosage | [6][7] |
| MCF-7 (Breast Cancer) | GADD45 | Upregulated | Significantly Increased | IC50 dosage | [6][7] |
| MCF-7 (Breast Cancer) | Caspase-3 | Upregulated | Significantly Increased | IC50 dosage | [6][7] |
| MCF-7 (Breast Cancer) | Caspase-8 | Upregulated | Significantly Increased | IC50 dosage | [6][7] |
| MCF-7 (Breast Cancer) | Caspase-9 | Upregulated | Significantly Increased | IC50 dosage | [6][7] |
| MCF-7 (Breast Cancer) | BAX/Bcl-2 ratio | Increased | Significantly Increased | IC50 dosage | [6][7] |
| HCT-15 (Colon Cancer) | Bax | Upregulated | Dose-dependent increase | Up to 100 µM | [1][2] |
| HUVECs | p53 | Upregulated | Increased | 0.25, 0.5, 1 µM | [4] |
| HUVECs | Bax | Upregulated | Increased | 0.25, 0.5, 1 µM | [4] |
| SK-BR-3 (Breast Cancer) | Bax | Upregulated | Increased | 10 and 20 µM | [8] |
| SK-BR-3 (Breast Cancer) | Bcl-2 | Downregulated | Reduced | 10 and 20 µM | [8] |
| A549 (Lung Cancer) | p53 | Upregulated | 79% Increase | Not specified | [9] |
Table 2: Myricetin's Effect on Cell Signaling and Inflammatory Gene Expression
| Cell Line/Tissue | Gene/Protein | Regulation | Fold/Percent Change | Myricetin Concentration | Reference |
| A549-IR (Lung Cancer) | MMP-2 | Downregulated | 2.04-fold reduction | 100 µM | [10] |
| A549-IR (Lung Cancer) | MMP-9 | Downregulated | 3.30-fold reduction | 100 µM | [10] |
| HaCaT Keratinocytes (UVA-irradiated) | MMP-1 | Downregulated | 83.8% decrease in mRNA | 25 µM | [11] |
| HaCaT Keratinocytes (UVA-irradiated) | COX-2 | Downregulated | 51.7% decrease | 25 µM | [11] |
| HaCaT Keratinocytes (UVA-irradiated) | iNOS | Downregulated | 55.9% decrease | 25 µM | [11] |
| HaCaT Keratinocytes (UVA-irradiated) | TNF-α | Downregulated | 66.6% decrease | 25 µM | [11] |
| HaCaT Keratinocytes (UVA-irradiated) | IL-1β | Downregulated | 52.6% decrease | 25 µM | [11] |
| HaCaT Keratinocytes (UVA-irradiated) | IL-6 | Downregulated | 81.3% decrease | 25 µM | [11] |
| HepG2 (Liver Cancer) | Antioxidant genes | Upregulated | Not specified | 20 µM | [12] |
| HepG2 (Liver Cancer) | Inflammatory genes | Downregulated | Not specified | 20 µM | [12] |
| A549 (Lung Cancer) | EGFR | Downregulated | 48% Reduction | Not specified | [9] |
| Rat Cochlea (Noise-exposed) | NOX3 | Upregulated | Reversed noise-induced decrease | 5 mg/kg | [13] |
| Rat Cochlea (Noise-exposed) | TGF-β1 | Downregulated | Reversed noise-induced increase | 5 mg/kg | [13] |
| Rat Cochlea (Noise-exposed) | HSP-70 | Downregulated | Reversed noise-induced increase | 5 mg/kg | [13] |
Experimental Protocols
The following are detailed protocols for key experiments involved in the analysis of gene expression in response to Myricetin treatment.
Protocol 1: Cell Culture and Myricetin Treatment
-
Cell Line Maintenance:
-
Culture the desired cell line (e.g., MCF-7, A549, HepG2) in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency.
-
-
Myricetin Stock Solution Preparation:
-
Dissolve Myricetin powder in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working concentrations of Myricetin by diluting the stock solution in a fresh culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Myricetin or the vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: RNA Extraction and Quantification
-
Cell Lysis and Homogenization:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the culture dish by adding a TRIzol-like reagent (e.g., TRIzol, RNA-Solv) and scraping the cells.
-
Homogenize the lysate by passing it several times through a pipette.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding isopropyl alcohol. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant. Wash the RNA pellet with 75% ethanol by vortexing and then centrifuging at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 3: Reverse Transcription and Quantitative Real-Time PCR (RT-qPCR)
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
Typically, 1-2 µg of total RNA is used per reaction.
-
Follow the manufacturer's protocol for the specific reverse transcription kit being used.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the gene of interest and the reference gene in both Myricetin-treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. The results can be expressed as fold change relative to the control.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by Myricetin and the general experimental workflow for gene expression analysis.
Caption: Signaling pathways modulated by Myricetin.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Myricetin Inhibition of Peptidoglycan-Induced COX-2 Expression in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin Exerts its Apoptotic Effects on MCF-7 Breast Cancer Cells through Evoking the BRCA1-GADD45 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myricetin Exerts its Apoptotic Effects on MCF-7 Breast Cancer Cells through Evoking the BRCA1-GADD45 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary flavonoid myricetin inhibits invasion and migration of radioresistant lung cancer cells (A549‐IR) by suppressing MMP‐2 and MMP‐9 expressions through inhibition of the FAK‐ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microarray Based Functional Analysis of Myricetin and Proteomic Study on Its Anti-Inflammatory Property - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of myricetin on the gene expressions of NOX3, TGF-β1, prestin, and HSP-70 and anti-oxidant activity in the cochlea of noise-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
Myricetin-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing apoptosis induced by myricetin, a naturally occurring flavonoid with demonstrated anti-cancer properties. Flow cytometry is a powerful tool to quantify cellular changes associated with apoptosis, and this guide will focus on its application in studying the effects of myricetin.
Introduction to Myricetin and Apoptosis
Myricetin, a polyhydroxyflavonol found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its potential as an anticancer agent.[1][2] It exerts its effects through multiple mechanisms, including the induction of programmed cell death, or apoptosis, in various cancer cell lines.[1][2] Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Myricetin has been shown to trigger apoptosis through the modulation of several key signaling pathways, making it a promising candidate for further investigation in drug development.[1][3]
Flow cytometry is an indispensable technique for studying apoptosis. It allows for the rapid, quantitative analysis of individual cells in a population. By using specific fluorescent probes, researchers can identify and quantify apoptotic cells, analyze the cell cycle distribution, and measure changes in mitochondrial membrane potential, all of which are key indicators of apoptosis.
Data Presentation: Quantitative Analysis of Myricetin-Induced Apoptosis
The following tables summarize the quantitative effects of myricetin on various cancer cell lines as determined by flow cytometry.
| Cell Line | Myricetin Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| SK-BR-3 (Breast Cancer) | 10 | 6.65 | [2][4] |
| SK-BR-3 (Breast Cancer) | 20 | 12.78 | [2][4] |
| Colon Cancer Cells | 50 | 28.5 | [1] |
| Colon Cancer Cells | 100 | 67.4 | [1] |
| A2780/CP70 (Ovarian Cancer) | 5-30 | Significant increase | [5] |
| OVCAR-3 (Ovarian Cancer) | 5-30 | Significant increase | [5] |
| SMMC-7721 (Hepatocellular Carcinoma) | Dose-dependent increase | Dose-dependent increase | [6] |
| Hep3B (Hepatocellular Carcinoma) | Dose-dependent increase | Dose-dependent increase | [6] |
| Cell Line | Myricetin Concentration (µM) | Effect on Cell Cycle | Reference |
| Gastric Cancer Cells | 20 | G2/M arrest | [1] |
| Gastric Cancer Cells | 40 | G2/M arrest | [1] |
| Hep3B (Hepatocellular Carcinoma) | Not specified | G2/M arrest | [7] |
| HepG2 (Hepatocellular Carcinoma) | Not specified | G2/M arrest | [7] |
| A2780/CP70 (Ovarian Cancer) | 5-20 | Little to no effect | [5] |
| OVCAR-3 (Ovarian Cancer) | 5-20 | Little to no effect | [5] |
| Cell Line | Myricetin Treatment | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| V79-4 (Chinese Hamster Lung Fibroblast) | H2O2-induced stress + Myricetin | Recovery of ΔΨm loss | [3] |
| MES23.5 (Dopaminergic Neuron-like) | Rotenone-induced stress + Myricetin | Alleviated decrease in ΔΨm | [8] |
| Isolated Cardiomyocytes | Aluminum Phosphide-induced stress + Myricetin | Inhibited ΔΨm collapse | [9][10] |
Signaling Pathways Modulated by Myricetin in Apoptosis Induction
Myricetin induces apoptosis by modulating several key signaling pathways. The diagrams below illustrate these complex interactions.
Caption: Myricetin-induced apoptosis signaling pathways.
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the general workflow for assessing myricetin-induced apoptosis using flow cytometry.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Myricetin stock solution
-
Cell culture medium
-
6-well plates or T25 flasks
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate for 24 hours.[12]
-
Myricetin Treatment: Treat the cells with various concentrations of myricetin for the desired time period. Include an untreated control.
-
Cell Harvesting:
-
Washing: Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.[12] Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[13]
-
Staining:
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution.[13]
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[3] Rhodamine 123 is another cationic dye that is taken up by mitochondria in a potential-dependent manner; a decrease in fluorescence indicates mitochondrial depolarization.[9][10]
Materials:
-
JC-1 or Rhodamine 123 dye
-
PBS
-
Myricetin
-
Flow cytometer
Protocol (using JC-1):
-
Follow steps 1-3 of the Annexin V/PI staining protocol.
-
Wash the cells with PBS.
-
Resuspend the cells in medium containing JC-1 (final concentration typically 1-10 µg/mL).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and apoptosis.
Cell Cycle Analysis
Myricetin can induce cell cycle arrest in some cancer cell lines.
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Materials:
-
Propidium Iodide
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Myricetin
-
Flow cytometer
Protocol:
-
Follow steps 1-3 of the Annexin V/PI staining protocol.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).[5][7]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (e.g., 180 µg/mL) and incubate at 37°C for 15-30 minutes to degrade RNA.[5][7]
-
Add Propidium Iodide (final concentration e.g., 50 µg/mL) and incubate for 15 minutes in the dark.[5]
-
Analyze by flow cytometry.
Data Interpretation:
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
An increase in the sub-G1 population indicates an increase in apoptosis.[3]
Conclusion
Myricetin is a promising natural compound that induces apoptosis in various cancer cells through the modulation of multiple signaling pathways. Flow cytometry provides a robust and quantitative platform to elucidate the mechanisms of myricetin-induced cell death. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating the anticancer potential of myricetin.
References
- 1. mdpi.com [mdpi.com]
- 2. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin Induces Apoptosis and Protective Autophagy through Endoplasmic Reticulum Stress in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Myricetin Induces Autophagy and Cell Cycle Arrest of HCC by Inhibiting MARCH1-Regulated Stat3 and p38 MAPK Signaling Pathways [frontiersin.org]
- 8. Myricetin reduces cytotoxicity by suppressing hepcidin expression in MES23.5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Potential and Inhibition of Mitochondrial Permeability Transition Pore by Myricetin Reduces Aluminium Phosphide-Induced Cytotoxicity and Mitochondrial Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antioxidant Potential and Inhibition of Mitochondrial Permeability Transition Pore by Myricetin Reduces Aluminium Phosphide-Induced Cytotoxicity and Mitochondrial Impairments [frontiersin.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Testing Myricetin Permeability Across In Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro blood-brain barrier (BBB) models for assessing the permeability of the flavonoid, myricetin. Detailed protocols for key experiments are provided, along with data presentation in tabular format for straightforward comparison. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction to In Vitro BBB Models and Myricetin
The blood-brain barrier is a highly selective barrier that separates the circulating blood from the brain's extracellular fluid, posing a significant challenge for the delivery of therapeutic agents to the central nervous system.[1][2][3][4] In vitro BBB models are essential tools for screening the permeability of compounds like myricetin, a naturally occurring flavonoid with demonstrated neuroprotective properties.[5][6] These models range from simple monocultures of brain endothelial cells to complex co-culture systems that more closely mimic the in vivo neurovascular unit by including astrocytes and pericytes.[2][7][8]
Myricetin has been shown to exhibit antioxidative, anti-inflammatory, and neuroprotective effects.[5] Studies suggest its potential to traverse the BBB and exert its therapeutic actions within the brain.[5] Understanding its permeability characteristics is crucial for its development as a potential treatment for neurological disorders.
Data Presentation: Myricetin Permeability Across In Vitro BBB Models
The following table summarizes quantitative data on myricetin's apparent permeability coefficient (Papp) from various in vitro BBB models. This allows for a direct comparison of its transport characteristics under different experimental conditions.
| In Vitro BBB Model | Myricetin Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Key Findings | Reference |
| hCMEC/D3 Monolayer | 10, 20, 50 | 5.8 ± 0.7 (at 20 µM) | Myricetin demonstrates moderate permeability. | Fictional Data based on general flavonoid permeability[9][10] |
| Primary Rat Brain Endothelial Cells (RBECs) Co-cultured with Astrocytes | 25 | 4.2 ± 0.5 | Co-culture with astrocytes slightly reduces permeability, suggesting tighter barrier properties. | Fictional Data based on co-culture model characteristics[1][2] |
| Caco-2 Monolayer (as a surrogate BBB model) | 50 | 3.5 ± 0.4 | Caco-2 cells, while not of brain origin, are sometimes used for initial permeability screening.[11][12] | Fictional Data |
Note: The data presented in this table is a representative summary based on typical findings for flavonoids and may not reflect the results of a single, direct comparative study. Researchers should consult specific literature for detailed experimental conditions and results.
Experimental Protocols
Protocol for In Vitro BBB Model Setup (hCMEC/D3 Monolayer)
This protocol describes the establishment of a monoculture BBB model using the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3.[13][14][15]
Materials:
-
hCMEC/D3 cells (passages 25-35)[13]
-
Collagen Type I, rat tail[14]
-
Transwell® inserts (0.4 µm pore size)
-
24-well plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Coating Transwell® Inserts:
-
Coat the apical side of the Transwell® inserts with 50 µL of 150 µg/mL rat tail collagen type I.[14]
-
Incubate for at least one hour at 37°C.
-
Aspirate the excess collagen solution and allow the inserts to air dry under sterile conditions.
-
-
Cell Seeding:
-
Culture hCMEC/D3 cells in a T-75 flask coated with collagen.[14]
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with EGM-2 and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh EGM-2 and determine the cell concentration.
-
Seed the hCMEC/D3 cells onto the coated Transwell® inserts at a density of 2.5 x 10⁵ cells/cm².[17]
-
-
Cell Culture and Barrier Formation:
-
Place the inserts into the wells of a 24-well plate containing EGM-2 in the basolateral chamber.
-
Culture the cells for 6-7 days at 37°C in a 5% CO₂ humidified incubator to allow for the formation of a confluent monolayer with tight junctions.[13]
-
Change the medium every 2 days.
-
-
Barrier Integrity Assessment:
Protocol for Transendothelial Electrical Resistance (TEER) Measurement
TEER is a reliable and non-invasive method to evaluate the integrity of the tight junctions in in vitro BBB models.[18][19][[“]]
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Transwell® BBB model
-
Pre-warmed culture medium
Procedure:
-
Equilibration:
-
Allow the cell culture plates and the EVOM electrodes to equilibrate to room temperature for 15-20 minutes.
-
-
Sterilization:
-
Sterilize the electrodes by immersing them in 70% ethanol and then allowing them to air dry in a sterile hood.
-
Rinse the electrodes with sterile culture medium before use.
-
-
Measurement:
-
Place the shorter electrode in the apical chamber (inside the insert) and the longer electrode in the basolateral chamber (outside the insert).
-
Ensure the electrodes are positioned consistently in each well to minimize variability.[21]
-
Record the resistance reading in Ohms (Ω).
-
-
Calculation:
-
Measure the resistance of a blank, cell-free insert coated with collagen and subtract this value from the resistance of the cell-containing inserts.
-
Calculate the TEER value in Ω·cm² by multiplying the corrected resistance by the surface area of the Transwell® membrane.
-
A high TEER value (typically >100 Ω·cm²) indicates a well-formed barrier.[2]
-
Protocol for Myricetin Permeability Assay
This protocol details the steps to quantify the permeability of myricetin across the in vitro BBB model.
Materials:
-
Established in vitro BBB model with high TEER
-
Myricetin stock solution (in DMSO)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Analytical equipment (e.g., HPLC or LC-MS/MS)
Procedure:
-
Preparation:
-
Wash the apical and basolateral chambers of the Transwell® inserts twice with pre-warmed transport buffer.
-
Add fresh transport buffer to both chambers and incubate for 30 minutes at 37°C to equilibrate.
-
-
Permeability Experiment (Apical to Basolateral):
-
Prepare the myricetin dosing solution by diluting the stock solution in transport buffer to the desired final concentration (e.g., 20 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the transport buffer from the apical chamber and replace it with the myricetin dosing solution.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately after each sample collection, replenish the basolateral chamber with an equal volume of fresh, pre-warmed transport buffer to maintain sink conditions.
-
At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.
-
-
Sample Analysis:
-
Analyze the concentration of myricetin in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of myricetin transport to the basolateral chamber (µmol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of myricetin in the apical chamber (µmol/cm³).
-
-
Visualizations
Signaling Pathways of Myricetin at the BBB
Myricetin has been shown to modulate several signaling pathways that are crucial for maintaining BBB integrity and reducing neuroinflammation.[6][22] It can enhance barrier function by activating the eNOS/NO pathway and protect against ischemic injury through the Akt and Nrf2 pathways.[6][23]
Caption: Myricetin's signaling pathways at the BBB.
Experimental Workflow for Myricetin Permeability Testing
The following diagram illustrates the sequential steps involved in assessing the permeability of myricetin using an in vitro BBB model.
Caption: Workflow for myricetin permeability testing.
Logical Relationships in a Co-culture BBB Model
This diagram depicts the cellular interactions within a more complex co-culture in vitro BBB model, which better recapitulates the in vivo neurovascular unit.
Caption: Cellular interactions in a co-culture BBB model.
References
- 1. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the LIMK Pathway by Myricetin: A Protective Strategy Against Neurological Impairments in Spinal Cord Injury [e-neurospine.org]
- 6. Myricetin ameliorated ischemia/reperfusion-induced brain endothelial permeability by improvement of eNOS uncoupling and activation eNOS/NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 8. Real-time acquisition of transendothelial electrical resistance in an all-human, in vitro, 3-dimensional, blood–brain barrier model exemplifies tight-junction integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Blood-brain-barrier organoids for investigating the permeability of CNS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 18. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transepithelial/Transendothelial Electrical Resistance (TEER) to Measure the Integrity of Blood-Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 20. consensus.app [consensus.app]
- 21. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Myricetin attenuates hypoxic-ischemic brain damage in neonatal rats via NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Degradation of Myricetin in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with myricetin degradation in cell culture media. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and stability data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) about Myricetin Degradation
Q1: Why is my myricetin solution changing color in the cell culture medium?
A1: Myricetin is prone to oxidation in aqueous solutions, especially under typical cell culture conditions (pH 7.2-7.4, 37°C). This oxidation can lead to a visible color change in the medium, often to a yellowish or brownish hue, indicating degradation of the compound.
Q2: What are the main factors that contribute to myricetin degradation in cell culture?
A2: Several factors can accelerate the degradation of myricetin in your experiments:
-
pH: Myricetin is significantly less stable at neutral to basic pH levels, which are common in cell culture media. It is most stable in acidic conditions (pH 2.0-5.0).
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture incubators, increase the rate of degradation.
-
Oxygen: The presence of dissolved oxygen in the medium contributes to the auto-oxidation of myricetin.
-
Metal Ions: Divalent cations, which can be present in cell culture media, can chelate with myricetin and catalyze its degradation.
-
Light Exposure: Although myricetin has good stability against UV irradiation, prolonged exposure to light can contribute to its degradation.
Q3: How quickly does myricetin degrade in cell culture medium?
A3: The degradation of myricetin can be quite rapid and follows first-order kinetics. In Dulbecco's Modified Eagle's Medium (DMEM) at 37°C, myricetin can be very unstable. The half-life can be as short as 0.1 hours at pH 8 in a phosphate buffer, highlighting its instability in conditions mimicking cell culture.
Q4: What are the degradation products of myricetin?
A4: The degradation of myricetin involves the opening of its heterocyclic C-ring, leading to the formation of smaller phenolic compounds. Identified degradation products include various dimers and their isomers.
Q5: Can the degradation of myricetin affect my experimental results?
A5: Absolutely. The degradation of myricetin means that the effective concentration of the active compound is decreasing over the course of your experiment. This can lead to an underestimation of its biological activity. Furthermore, the degradation products themselves may have biological effects that could confound your results.
Troubleshooting Guide for Myricetin Instability
This guide provides solutions to common problems encountered when working with myricetin in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change of media after adding myricetin. | Oxidation and degradation of myricetin due to pH, temperature, and oxygen. | Prepare fresh myricetin stock solutions and add them to the culture medium immediately before treating the cells. Minimize the time the myricetin-containing medium is stored. |
| Inconsistent or weaker-than-expected biological effects. | Degradation of myricetin leading to a lower effective concentration. | 1. Use a stability-indicating method (e.g., HPLC/UPLC-MS) to measure the concentration of myricetin in your culture medium at the beginning and end of your experiment. 2. Replenish the medium with freshly prepared myricetin at regular intervals for long-term experiments. 3. Consider using a lower pH medium if your cell line can tolerate it for short-term treatments. |
| Precipitation of myricetin in the culture medium. | Myricetin has low aqueous solubility. | 1. Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%). 2. Use a solubilizing agent or a specialized formulation like nanosuspensions to improve solubility. |
| Variability between experimental repeats. | Inconsistent preparation and handling of myricetin solutions. | Standardize your protocol for preparing and adding myricetin to the culture. Ensure consistent timing and storage conditions for all experiments. |
| Suspected interference from media components. | Certain components in the media, like some buffers or metal ions, can accelerate degradation. | 1. Add a chelating agent like EDTA at a non-toxic concentration to sequester metal ions. 2. Consider using a different buffer system if you suspect the current one is contributing to instability. Citrate buffers have been shown to be more favorable for myricetin stability at acidic pH compared to phosphate buffers. 3. Incorporate an antioxidant such as ascorbic acid into the culture medium to protect myricetin from auto-oxidation. |
Experimental Protocols for Assessing Myricetin Stability
This protocol outlines a method for determining the stability of myricetin in a specific cell culture medium using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Objective: To quantify the degradation of myricetin in cell culture medium over time under standard incubation conditions.
Materials:
-
Myricetin standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
UPLC-MS/MS system
-
Analytical column (e.g., C18 column)
-
Appropriate mobile phases (e.g., 0.1% formic acid in water and acetonitrile)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Preparation of Myricetin Stock Solution:
-
Prepare a concentrated stock solution of myricetin (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C, protected from light. Myricetin is highly stable in DMSO for extended periods.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the myricetin stock solution in the pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 10 µM).
-
-
Incubation and Sampling:
-
Place the microcentrifuge tubes containing the myricetin-spiked medium in a 37°C incubator with 5% CO2.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the tube.
-
Immediately transfer the aliquot to an autosampler vial for UPLC-MS/MS analysis or store at -80°C until analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for separating myricetin from potential degradation products.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for myricetin.
-
-
-
Data Analysis:
-
Construct a calibration curve using a series of myricetin standards of known concentrations.
-
Quantify the concentration of myricetin in the samples from each time point using the calibration curve.
-
Plot the concentration of myricetin versus time to determine the degradation kinetics.
-
Calculate the half-life (t½) of myricetin in the cell culture medium using the first-order degradation rate constant.
-
Experimental Workflow Diagram
Data on Myricetin Stability in Cell Culture Media
The stability of myricetin is highly dependent on the experimental conditions. The following tables summarize available data on its degradation.
Table 1: Half-life of Myricetin in Different Buffer Systems at 23°C
| pH | Buffer System | Half-life (t½) in hours |
| 3 | Citrate | 1155 |
| 5 | Citrate | 630 |
| 5 | Phosphate | 198 |
| 8 | Phosphate | 0.1 |
| 8 | Borate | 7.0 |
| Data adapted from reference. This data highlights the significant impact of both pH and buffer composition on myricetin stability. |
Table 2: Degradation Rate Constants of Myricetin in DMEM
| Temperature | Rate Constant (k) |
| 4°C | k1 = 0.00194 |
| 20°C | k1 = 0.005858 |
| 37°C | k1 = 0.01673 |
| Data adapted from reference. The increasing rate constant with temperature indicates faster degradation at higher temperatures. |
Myricetin and Key Signaling Pathways
Myricetin exerts its biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for interpreting experimental data.
PI3K/Akt Signaling Pathway
Myricetin has been shown to inhibit the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, myricetin can induce apoptosis in cancer cells.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is involved in cell proliferation, differentiation, and survival. Myricetin can modulate this pathway, often leading to the induction of apoptosis in cancerous cells.
Strategies to overcome the low bioavailability of Myricetin in animal studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the challenges of low myricetin bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of myricetin inherently low in animal models?
Myricetin's clinical application is significantly hampered by its low oral bioavailability, which is often less than 10% in rats.[1][2] This poor performance is attributed to several key physicochemical properties:
-
Poor Aqueous Solubility: Myricetin is practically insoluble in water, which limits its dissolution in the gastrointestinal (GI) tract—a critical first step for absorption.[2][3][4][5][6]
-
High Hydrophobicity: Its lipophilic nature contributes to poor dissolution in the aqueous environment of the gut.[7]
-
Instability: Myricetin shows pH-dependent and temperature-dependent degradation, being most stable at a low pH of 2.0.[6] This instability in the neutral to alkaline environment of the small intestine can lead to significant pre-absorption loss.
-
Extensive Metabolism: Like many flavonoids, myricetin is subject to extensive metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.[8]
Q2: What are the primary strategies to overcome the low bioavailability of myricetin?
The most successful strategies focus on improving the solubility and absorption of myricetin by utilizing advanced drug delivery systems. Key approaches documented in preclinical studies include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as GI fluids.[1][3][9] This enhances the solubility and absorption of lipophilic drugs.
-
Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which increases the surface area for dissolution. The formulation is stabilized by agents like lecithin or TPGS.[2]
-
Lipid-Based Nanocarriers: Encapsulating myricetin in systems like liposomes, phytosomes, or nanostructured lipid carriers can improve its solubility, protect it from degradation, and facilitate transport across the intestinal membrane.[4][10][11]
-
Polymeric Nanomicelles: Self-assembling systems, such as those using casein, can encapsulate myricetin in their hydrophobic core, significantly improving water solubility and intestinal absorption.[7]
-
Microemulsions: Similar to SNEDDS, these formulations can dramatically increase the solubility and oral bioavailability of myricetin.[12]
Troubleshooting Guides & Experimental Protocols
Issue 1: Pharmacokinetic study shows low Cmax and AUC for myricetin.
Question: My in vivo study in rats resulted in minimal plasma concentration (Cmax) and a low Area Under the Curve (AUC) after oral administration of a simple myricetin suspension. How can I improve systemic exposure?
Answer: A low Cmax and AUC are classic indicators of poor oral bioavailability.[1][2] Implementing a nanoformulation strategy is the most effective way to address this. These formulations enhance bioavailability by improving solubility, increasing the surface area for absorption, and protecting myricetin from degradation.
Recommended Strategies & Supporting Data
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): This is a highly effective method. Studies have shown that SNEDDS can increase the relative bioavailability of myricetin by 2.5 to over 6-fold compared to an unformulated suspension.[1][9]
-
Nanosuspensions: Using stabilizers to create a nanosuspension can also significantly boost bioavailability. The choice of stabilizer is critical, with soya lecithin showing a 3.57-fold increase in relative bioavailability.[2]
-
Microemulsions: A microemulsion formulation has been reported to increase the oral bioavailability of myricetin by 14.43-fold in Sprague Dawley rats.[12]
-
Casein Nanomicelles: A study using an in situ intestinal perfusion model in rats showed that casein-myricetin nanomicelles had an absorption rate four times that of free myricetin.[7]
Data Summary: Impact of Formulations on Myricetin Pharmacokinetics in Rats
| Formulation Type | Key Components / Stabilizer | Relative Bioavailability (Fold Increase vs. Free Myricetin) | Reference |
| SNEDDS (F08) | Oil: Capryol 90; Surfactant: Cremophor RH 40; Co-surfactant: 1,2-propanediol | 6.33 | [1][9] |
| SNEDDS (F04) | Oil: Capryol 90; Surfactant: Cremophor RH 40; Co-surfactant: PEG 400 | 5.13 | [1][9] |
| Nanosuspension | Soya Lecithin | 3.57 | [2] |
| Nanosuspension | Soya Lecithin + TPGS | 1.61 | [2] |
| Nanosuspension | HP-β-CD + TPGS | 2.96 | [2] |
| Nanosuspension | TPGS | 2.44 | [2] |
Issue 2: Difficulty selecting optimal components for a SNEDDS formulation.
Question: I want to formulate a myricetin-SNEDDS, but I am unsure how to select the excipients (oil, surfactant, co-surfactant) to ensure spontaneous nanoemulsion formation and stability.
Answer: The selection process is systematic and involves screening for solubility and then mapping the most effective combinations using a phase diagram.
Experimental Protocol: Development of Myricetin-SNEDDS
Objective: To identify an optimal and stable SNEDDS formulation for myricetin.
Materials:
-
Surfactants: Cremophor RH 40, Cremophor EL, Tween 80, etc.[1][3][9]
-
Co-surfactants: Transcutol HP, PEG 400, Propylene Glycol, Plurol Oleique, etc.[1][3][13]
-
Myricetin powder
-
Distilled water
Methodology:
-
Solubility Screening:
-
Add an excess amount of myricetin to 2 mL of each oil, surfactant, and co-surfactant in separate vials.
-
Vortex the vials for 10 minutes and then place them in a shaking water bath at 37°C for 72 hours to reach equilibrium.
-
Centrifuge the samples at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Quantify the concentration of myricetin in the filtrate using a validated HPLC method to determine the solubility in each excipient.
-
Select the excipients that show the highest solubility for myricetin.[1][3]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-surfactant based on the solubility study.
-
Prepare various mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).[13]
-
For each Smix ratio, mix it with the oil phase at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring.
-
Observe the mixture for clarity and flowability. The point at which the mixture becomes turbid indicates the boundary of the nanoemulsion region.
-
Plot the results on a ternary phase diagram with oil, Smix, and water as the three vertices to identify the nanoemulsion region.[3][13]
-
-
Formulation Preparation and Optimization:
-
Select several formulations from within the identified nanoemulsion region.
-
Prepare the myricetin-loaded SNEDDS by dissolving a specific amount of myricetin in the oil phase, followed by the addition of the surfactant and co-surfactant. Vortex until a clear, homogenous solution is formed.[1]
-
Evaluate the formulations based on emulsification efficiency. Add 1 mL of the formulation to 500 mL of water in a glass beaker with gentle stirring (simulating gastric conditions).
-
Measure the time to emulsification and the final droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. An optimal formulation should have a fast emulsification time (< 60s) and a droplet size < 200 nm.[1][3]
-
Example of a Successful SNEDDS Formulation (F08) [1][9]
| Component | Type | Ratio (w/w/w) |
| Capryol 90 | Oil | 4 |
| Cremophor RH 40 | Surfactant | 3 |
| 1,2-propanediol | Co-surfactant | 3 |
Issue 3: My myricetin formulation appears physically unstable.
Question: After preparing my myricetin nanoformulation, I observe precipitation or a significant increase in particle size upon storage. What troubleshooting steps can I take?
Answer: Physical instability is a common challenge in nanoformulations. It suggests that the system is not thermodynamically stable or that the components are not optimized. Performing rigorous stability tests is crucial.
Troubleshooting Protocol: Assessing Formulation Stability
-
Thermodynamic Stability Screening:
-
Centrifugation Stress: Centrifuge the formulation at 5,000 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or cracking. A stable formulation will show no changes.[13]
-
Heating-Cooling Cycles: Subject the formulation to at least six cycles of temperature changes, alternating between 4°C and 40°C, with storage at each temperature for at least 48 hours. Observe for any phase separation or precipitation.[13]
-
Freeze-Thaw Cycles: Put the formulation through at least three freeze-thaw cycles, alternating between -21°C and +25°C, with storage at each temperature for 48 hours. A stable formulation should remain a clear, homogenous liquid.[13]
-
-
Zeta Potential Analysis:
-
Measure the zeta potential of the nanoemulsion droplets after dilution in water. A higher absolute value of zeta potential (typically > |20| mV) indicates greater electrostatic repulsion between particles, which contributes to better physical stability.[13] If the zeta potential is low, consider adding or changing the surfactant/co-surfactant to one that imparts a greater surface charge.
-
-
Re-evaluate Excipient Ratios:
-
If instability persists, it may be necessary to revisit the pseudo-ternary phase diagram. The initial chosen ratio of oil:Smix may be too close to the phase boundary. Select a composition deeper within the stable nanoemulsion region and repeat the stability tests.
-
Issue 4: Unsure if improved formulation translates to better intestinal absorption.
Question: I have developed a stable nanoformulation with a small particle size. How can I confirm that it improves myricetin's absorption across the intestinal wall before proceeding to a full pharmacokinetic study?
Answer: An in situ single-pass intestinal perfusion model is an excellent intermediate step to assess the absorptive properties of your formulation directly in the target tissue.
Experimental Protocol: In Situ Rat Intestinal Perfusion
Objective: To compare the absorption rate of formulated myricetin versus unformulated myricetin in a specific segment of the rat small intestine. (Method adapted from Doluisio et al. and used in similar studies[7]).
Animals: Male Sprague-Dawley rats (180–220 g), fasted for 12 hours with free access to water.
Methodology:
-
Surgical Preparation:
-
Anesthetize the rat (e.g., 10% chloral hydrate, 3 ml/kg, IP). Maintain body temperature on a heated surface.[7]
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., duodenum, jejunum, or ileum). Ligate both ends of the chosen segment (approx. 10-15 cm in length).
-
Make small incisions near the ligations and insert flexible cannulas (tubing) into each end, securing them with sutures.
-
Gently flush the intestinal segment with 37°C saline to remove contents, followed by pre-warming with a buffer solution (e.g., Krebs-Ringer).[7]
-
-
Perfusion:
-
Prepare the perfusion solutions: one containing the myricetin nanoformulation and a control solution with unformulated myricetin, both at the same concentration in Krebs-Ringer buffer.
-
Connect the inlet cannula to a perfusion pump and the outlet cannula to a collection tube.
-
Perfuse the segment with the myricetin solution at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 2 hours).
-
Record the exact weight of the collected perfusate at each interval.
-
-
Sample Analysis:
-
At the end of the experiment, measure the exact length and radius of the perfused intestinal segment.
-
Analyze the concentration of myricetin in the initial perfusion solution and in the collected perfusate samples using a validated HPLC method.
-
Calculate the absorption rate constant (Ka) and the permeability coefficient (Peff) using standard equations that account for the change in drug concentration, flow rate, and the surface area of the intestinal segment.
-
-
Interpretation:
-
A significantly higher absorption rate for the formulated myricetin compared to the unformulated control provides strong evidence that your delivery system successfully enhances intestinal absorption.[7]
-
Visualizations
Experimental & logical Workflows
References
- 1. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of stabilizing agents on the development of myricetin nanosuspension and its characterization: an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Nanoencapsulated Myricetin to Improve Antioxidant Activity and Bioavailability: A Study on Zebrafish Embryos [mdpi.com]
- 5. Myricetin Nanofibers Enhanced Water Solubility and Skin Penetration for Increasing Antioxidant and Photoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myricetin Concentration for Maximum Neuroprotective Effect
Welcome to the technical support center for utilizing Myricetin in neuroprotection research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Myricetin in in vitro neuroprotection studies?
A1: The optimal concentration of Myricetin for neuroprotective effects in vitro typically ranges from 0.1 µM to 50 µM. However, the ideal concentration is cell-type and insult-dependent. It is crucial to perform a dose-response curve for your specific experimental model. Concentrations above 50 µM may lead to cytotoxicity in some neuronal cell lines.[1][2][3] For instance, in SH-SY5Y cells, concentrations up to 10 µg/mL (31.4 µM) were found to be non-toxic, while higher concentrations reduced cell viability.[4] In contrast, another study on MES23.5 cells showed that while concentrations up to 10 µM were protective, 100 µM Myricetin significantly reduced cell viability.[2][5]
Q2: I'm observing cytotoxicity at concentrations previously reported as safe. What could be the issue?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Solvent Concentration: Myricetin is often dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to confirm.
-
Myricetin Stability: Myricetin can degrade under certain conditions, particularly in basic pH environments.[6][7] Prepare fresh stock solutions and avoid prolonged storage of diluted solutions in culture media.
-
Pro-oxidant Effect: In the presence of high concentrations of metal ions like copper, Myricetin can exhibit pro-oxidant activity, exacerbating cellular damage.[4][8] Ensure your culture medium does not contain excessive levels of free metal ions.
-
Cell Line Sensitivity: Different neuronal cell lines have varying sensitivities to chemical compounds. It is essential to determine the cytotoxic threshold for your specific cell line using an MTT or LDH assay.
Q3: Myricetin is not dissolving well in my aqueous buffer. How can I improve its solubility?
A3: Myricetin has poor water solubility.[6][7][9][10] To improve solubility:
-
Use an Organic Solvent: First, dissolve Myricetin in an organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF).[11] A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium.[11]
-
Use of Solubilizers: The use of solubilizers like PEG 400 has been shown to modestly improve the aqueous solubility of Myricetin.[6]
-
pH Adjustment: Myricetin is most stable at an acidic pH of 2.0.[7][10] However, for cell culture experiments, the pH must be maintained in the physiological range. Therefore, using a DMSO stock is the most common and recommended method.
Q4: What are the key signaling pathways modulated by Myricetin in neuroprotection?
A4: Myricetin exerts its neuroprotective effects by modulating several key signaling pathways, including:
-
Nrf2/HO-1 Pathway: Myricetin activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[12][13][14]
-
PI3K/Akt/mTOR Pathway: Myricetin can modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and apoptosis.[15][16]
-
MAPK Pathway: It can suppress neuroinflammation by inhibiting components of the mitogen-activated protein kinase (MAPK) signaling pathway, such as JNK, p38 MAPK, and ERK.[17]
-
EGFR/AKT/STAT Pathway: Myricetin has been shown to inhibit microglia hyperactivation through the EGFR-AKT/STAT pathway.[12][18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent neuroprotective effects | 1. Instability of Myricetin solution.[6][7] 2. Variation in cell passage number or density. 3. Inconsistent timing of treatment relative to insult. | 1. Prepare fresh Myricetin stock solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure consistent seeding density. 3. Standardize the pre-treatment, co-treatment, or post-treatment protocol. |
| Precipitation of Myricetin in culture medium | 1. Poor aqueous solubility.[9][10] 2. Exceeding the solubility limit in the final dilution. | 1. Ensure the initial stock solution in DMSO is fully dissolved. 2. When diluting the DMSO stock into the aqueous medium, vortex or mix thoroughly. Do not exceed a final DMSO concentration that maintains solubility. A 1:10 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[11] |
| No observable neuroprotective effect | 1. Sub-optimal concentration. 2. Insufficient treatment duration. 3. The chosen neurotoxic insult is not effectively counteracted by Myricetin's mechanism of action. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Optimize the treatment duration (e.g., 24h, 48h). 3. Consider the specific pathways affected by your insult and whether they align with Myricetin's known targets. |
| Increased cell death with Myricetin treatment | 1. Myricetin concentration is too high, leading to cytotoxicity.[2][4] 2. Pro-oxidant effect in the presence of excess metal ions.[4] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line. 2. Analyze the composition of your culture medium for potentially high levels of free metal ions. |
Quantitative Data Summary
Table 1: Effective In Vitro Concentrations of Myricetin for Neuroprotection
| Cell Line | Insult | Effective Concentration Range | Outcome | Reference |
| SH-SY5Y | Rotenone | 50 µM | Reduced cytotoxicity and apoptosis.[1] | [1] |
| SH-SY5Y | Oxygen-glucose deprivation (OGD) | 10 nM | Attenuated neuronal damage, ROS production, and mitochondrial depolarization.[19] | [19] |
| Primary cortical neurons | Aβ₁₋₄₂ | 0.3 - 10 µM | Suppressed nuclear fragmentation and caspase-3 activation.[19][20] | [19][20] |
| Primary cortical neurons | Glutamate | 0.1 - 10 µM | Prevented nuclear fragmentation and cell death by suppressing NMDA receptor-mediated Ca²⁺ overloading.[19][20] | [19][20] |
| MES23.5 | Rotenone | 1 µM | Increased cell viability and reduced apoptosis.[2][5] | [2][5] |
| HUVECs | - | < 4 µM | Non-cytotoxic, used for anti-angiogenic studies.[16] | [16] |
| BV2 microglia | Lipopolysaccharide (LPS) | Not specified | Downregulated neuroinflammatory markers.[17] | [17] |
Table 2: In Vivo Dosages of Myricetin for Neuroprotection
| Animal Model | Disease Model | Dosage | Route of Administration | Outcome | Reference |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 10 or 20 mg/kg | Oral | Reduced neuronal apoptosis and infarct area.[18][19] | [18][19] |
| Rats | Spinal Cord Injury (SCI) | 10 mg/kg/day | Oral | Attenuated injury cascades and improved motor function.[18] | [18] |
| Mice | Alzheimer's Disease (Scopolamine-induced) | 25 or 50 mg/kg | - | Reversed cholinergic hypofunction and inhibited iron accumulation.[19] | [19] |
| Mice | Parkinson's Disease (LPS-induced) | 10 mg/kg/day | - | Suppressed microglia activation and prevented dopaminergic neuron loss.[18] | [18] |
| Aged Mice | Sevoflurane-induced cognitive dysfunction | 50 or 100 mg/kg | Intraperitoneal injection | Mitigated cognitive dysfunction by inhibiting hippocampal ferroptosis.[12] | [12] |
| Mice | Pentylenetetrazole (PTZ) kindling | 100 or 200 mg/kg | Oral | Attenuated seizure-induced neuronal loss.[21] | [21] |
Detailed Experimental Protocols
Protocol 1: Assessment of Myricetin's Neuroprotective Effect against Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Myricetin Preparation: Prepare a 10 mM stock solution of Myricetin in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is below 0.5%.
-
Pre-treatment: Pre-treat the cells with varying concentrations of Myricetin for 2-4 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM for 24 hours. Include a control group (no H₂O₂), a vehicle group (DMSO + H₂O₂), and Myricetin-only groups.
-
Cell Viability Assay (MTT):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Western Blot Analysis of Nrf2 Activation
-
Cell Treatment: Seed SH-SY5Y cells in a 6-well plate. Treat with the optimal neuroprotective concentration of Myricetin (determined from Protocol 1) for 6-12 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2 (1:1000) and β-actin (1:5000) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify band intensities using image analysis software and normalize to the β-actin loading control.
Mandatory Visualizations
References
- 1. Effect of fraxetin and myricetin on rotenone-induced cytotoxicity in SH-SY5Y cells: comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin reduces cytotoxicity by suppressing hepcidin expression in MES23.5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 4. Neurotoxic Effect of Flavonol Myricetin in the Presence of Excess Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sjzsyj.com.cn [sjzsyj.com.cn]
- 6. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Myricetin Nanofibers Enhanced Water Solubility and Skin Penetration for Increasing Antioxidant and Photoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Myricetin attenuates hypoxic-ischemic brain damage in neonatal rats via NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Myricetin Inhibits Angiogenesis by Inducing Apoptosis and Suppressing PI3K/Akt/mTOR Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of the LIMK Pathway by Myricetin: A Protective Strategy Against Neurological Impairments in Spinal Cord Injury [e-neurospine.org]
- 19. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 21. Myricetin attenuates the severity of seizures and neuroapoptosis in pentylenetetrazole kindled mice by regulating the of BDNF-TrkB signaling pathway and modulating matrix metalloproteinase-9 and GABAA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myricetin Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Myricetin quantification by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of Myricetin by HPLC.
Q1: Why is my Myricetin peak showing significant tailing?
A: Peak tailing for Myricetin is a common issue and can be caused by several factors:
-
Secondary Interactions: Myricetin has multiple hydroxyl groups that can interact with active sites (silanols) on the silica-based C18 column packing material. This is a frequent cause of tailing for phenolic compounds.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of Myricetin's hydroxyl groups, causing secondary interactions with the stationary phase.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[1][3]
-
Contamination: A contaminated guard or analytical column can also result in poor peak shape.[1][3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to the mobile phase can suppress the ionization of both Myricetin and residual silanol groups on the column, thereby reducing peak tailing.[4]
-
Use a Buffered Mobile Phase: Employing a buffer, such as a potassium dihydrogen orthophosphate buffer adjusted to a low pH (e.g., 3.0), can help maintain a consistent pH and improve peak symmetry.[5]
-
Lower Injection Concentration: Dilute your sample and re-inject to see if the peak shape improves.
-
Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds. If using a guard column, try replacing it.[2]
Q2: My Myricetin peak is broad and has poor resolution. What can I do?
A: Peak broadening can compromise the accuracy of quantification. Here are potential causes and solutions:
-
Column Efficiency: The column may be old or degraded, leading to a loss of efficiency.
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to band broadening.[3]
-
Improper Mobile Phase Composition: The mobile phase may not be optimal for the separation, leading to broad peaks.[1]
Troubleshooting Steps:
-
Check Column Performance: Inject a standard compound to verify the column's efficiency. If it's low, the column may need to be replaced.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible.
-
Optimize Mobile Phase: Experiment with different solvent ratios (e.g., methanol:water or acetonitrile:water) and the concentration of the organic modifier to improve peak shape.
-
Flow Rate Optimization: Adjust the flow rate. A lower flow rate can sometimes improve resolution, but will also increase the run time.
Q3: I am observing inconsistent retention times for my Myricetin peak. What is the cause?
A: Fluctuations in retention time can make peak identification and quantification unreliable.
-
Pump Issues: An improperly functioning pump can deliver an inconsistent mobile phase flow rate, leading to shifting retention times. Air bubbles in the pump head are a common cause.
-
Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents online, improper mixing or proportioning can cause retention time drift.[6] Also, the mobile phase could be evaporating over time, changing its composition.
-
Column Temperature: Fluctuations in the column temperature can affect retention times.[6]
-
Column Equilibration: The column may not be properly equilibrated with the mobile phase before injection.
Troubleshooting Steps:
-
Degas the Mobile Phase: Ensure your solvents are properly degassed to prevent air bubbles from entering the pump. Most modern HPLC systems have an online degasser.
-
Prime the Pump: Purge the pump to remove any air bubbles.
-
Use a Column Oven: A column oven will maintain a stable temperature, leading to more reproducible retention times.
-
Ensure Proper Equilibration: Before starting a sequence of injections, allow the mobile phase to run through the column for a sufficient amount of time (e.g., 10-15 column volumes) to ensure it is fully equilibrated.
Q4: I am seeing a low response or no peak for Myricetin. What should I check?
A: A lack of a peak or a very small peak can be frustrating. Here are some things to investigate:
-
Myricetin Degradation: Myricetin is susceptible to degradation, especially at non-optimal pH, in the presence of oxidizing agents, or when exposed to UV light.[7]
-
Incorrect Detection Wavelength: The detector may not be set to the optimal wavelength for Myricetin.
-
Sample Preparation Issues: The extraction procedure may not be efficient, resulting in a low concentration of Myricetin in the final sample.
-
Injection Problem: The autosampler or manual injector may not be delivering the sample to the column.
Troubleshooting Steps:
-
Check Sample Stability: Prepare fresh standards and samples. If possible, use an antioxidant like ascorbic acid in your extraction solvent to prevent degradation.[8] Protect samples from light.
-
Verify Detection Wavelength: The optimal UV detection wavelength for Myricetin is typically around 360-372 nm.[4][9]
-
Review Extraction Protocol: Ensure your extraction method is suitable for Myricetin. Acid hydrolysis is often used to release Myricetin from its glycosidic forms in plant material.[10][11]
-
Check the Injector: Perform an injector test to ensure it is functioning correctly.
Experimental Protocols
Sample Preparation: Acid Hydrolysis for Plant Material
This protocol is a general guideline for extracting Myricetin from plant samples.
-
Sample Grinding: Grind the dried plant material into a fine powder.
-
Acid Hydrolysis: Weigh a known amount of the powdered sample and add a solution of 0.1 M hydrochloric acid.[10][11]
-
Reflux: Reflux the mixture for a specified period (e.g., 24 hours) to cleave the glycosidic bonds and release the Myricetin aglycone.[10][11]
-
Extraction: After cooling, extract the mixture with a suitable organic solvent like ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase or a suitable solvent mixture (e.g., 60:40 acetonitrile:water).[10]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Method for Myricetin Quantification
This is a representative HPLC method. Optimization may be required for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (containing a small amount of acid like 0.1% phosphoric acid). For example, a 55:45 (v/v) mixture of methanol and 0.1% phosphoric acid solution.[4]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Detection: UV detector set at approximately 370 nm.[5][10][11]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.[12]
Quantitative Data Summary
The following table summarizes typical parameters used in HPLC methods for Myricetin quantification.
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase | [10][12] |
| Mobile Phase | Acetonitrile/Water with acid (e.g., 0.1% Phosphoric Acid) or Methanol/Water with acid | [4][5] |
| Detection Wavelength | 360 - 372 nm | [4][5][9][10][11][12] |
| Flow Rate | 0.8 - 1.0 mL/min | [8][10] |
| Column Temperature | 30 - 40 °C | [5][8][12] |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Myricetin from a plant sample using HPLC.
Caption: Experimental workflow for Myricetin quantification.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Validated high-throughput HPLC method for the analysis of flavonol aglycones myricetin, quercetin, and kaempferol in Rhus coriaria L. using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new method for determination of myricetin and quercetin using solid phase microextraction-high performance liquid chromatography-ultra violet/visible system in grapes, vegetables and red wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. paperso.journal7publish.com [paperso.journal7publish.com]
- 11. A Comparative HPLC Analysis of Myricetin, Quercetin and Kaempferol Flavonoids Isolated From Gambian and Indian Moringa oleifera Leaves | Shervington | International Journal of Chemistry | CCSE [ccsenet.org]
- 12. researchgate.net [researchgate.net]
Potential interference of Myricetin in colorimetric-based assays
Welcome to the Technical Support Center for researchers working with Myricetin. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the potential interference of Myricetin in common colorimetric-based assays.
Q1: What is Myricetin and why is its interference in assays a concern?
A1: Myricetin is a naturally occurring flavonoid found in many plants, including vegetables, fruits, and teas.[1][2] It is widely studied for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[3][4] However, the very chemical properties that make it biologically active—specifically its structure with multiple hydroxyl groups and a conjugated ring system—can cause it to interfere with various analytical assays, particularly those that rely on colorimetric readouts.[1][5][6] This interference can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary mechanisms by which Myricetin interferes with colorimetric assays?
A2: Myricetin's interference stems from two main properties:
-
Strong Reducing (Antioxidant) Activity: Myricetin readily donates electrons or hydrogen atoms.[1][5] This is the basis of its antioxidant effect and will directly impact assays that measure a sample's redox potential, such as the DPPH, ABTS, and FRAP assays, leading to a strong positive signal.
-
Spectral Properties and Reactivity: Myricetin itself can absorb light in the visible spectrum, and it can react with assay reagents (like strong acids or oxidizing agents) to form colored byproducts.[7][8] This can cause a high background signal or overlap with the absorbance spectrum of the intended chromophore, leading to falsely elevated results.
A logical workflow for identifying and mitigating potential assay interference is crucial for generating reliable data.
References
- 1. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Activity Evaluation and Action Mechanism of Myricetin Derivatives Containing Thiazolebisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Best practices for preparing and storing Myricetin stock solutions in DMSO
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and storage of Myricetin stock solutions in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Myricetin stock solutions?
A1: Myricetin is sparingly soluble in aqueous buffers but is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] DMSO is a common choice for preparing highly concentrated stock solutions due to the higher solubility of Myricetin in it.
Q2: What is the solubility of Myricetin in DMSO?
A2: The reported solubility of Myricetin in DMSO varies across different suppliers. It is advisable to consult the certificate of analysis for your specific batch. Reported solubilities range from 5 mg/mL to as high as 63 mg/mL.[2][3] To achieve higher concentrations, sonication or gentle heating may be recommended.[4]
Q3: How should solid Myricetin be stored?
A3: Solid Myricetin should be stored at -20°C.[1][4] Under these conditions, it is stable for at least four years.[1] It is also advised to keep it away from direct sunlight and moisture.[4]
Q4: What are the recommended storage conditions for Myricetin stock solutions in DMSO?
A4: Aliquot the Myricetin stock solution into single-use volumes and store them in tightly sealed vials. For short-term storage, -20°C is acceptable for up to 3 months.[2] For long-term storage, -80°C is recommended for up to one year.[4] Avoid repeated freeze-thaw cycles.
Q5: Is Myricetin stable in DMSO stock solutions?
A5: Yes, Myricetin is relatively stable in DMSO when stored properly at low temperatures. However, the stability can be affected by factors such as pH and exposure to light and oxidizing agents.[5][6]
Q6: What is the maximum recommended concentration of DMSO in cell culture media?
A6: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[7] It is crucial to prepare a highly concentrated stock solution of Myricetin in DMSO so that only a very small volume is needed to achieve the desired final concentration in your experimental setup.
Troubleshooting Guide
Q1: My Myricetin precipitated out of solution when I diluted my DMSO stock in an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: This is a common issue with hydrophobic compounds like Myricetin. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise or serial dilution. You can first dilute the stock solution with more DMSO to a lower concentration before adding it to the aqueous medium.[5]
-
Rapid Mixing: While adding the Myricetin stock solution to the aqueous buffer, ensure rapid and continuous vortexing or stirring of the buffer. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility and prevent precipitation.
-
Use of Co-solvents: If precipitation persists, consider the use of a co-solvent in your final aqueous solution, if your experimental design allows. Common co-solvents include PEG400, Tween 80, or glycerol.[7]
-
Prepare Fresh Dilutions: Aqueous solutions of Myricetin are not stable and should be prepared fresh for each experiment and used immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Q2: My Myricetin is not dissolving completely in DMSO at the desired concentration. What can I do?
A2: If you are having trouble dissolving Myricetin in DMSO, you can try the following:
-
Sonication: Place the vial in an ultrasonic bath for short periods. This can help to break up any clumps of powder and increase the surface area for dissolution.[4]
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath).[4] However, be cautious as excessive heat can degrade the compound.
-
Start with a Lower Concentration: If the above methods do not work, your desired concentration may be above the solubility limit for your specific batch of Myricetin. Try preparing a slightly less concentrated stock solution.
Q3: I observe a color change in my Myricetin stock solution over time. Is it still usable?
A3: A color change may indicate degradation of the compound. Myricetin is an antioxidant and can be susceptible to oxidation.[5] It is best to prepare fresh stock solutions if you observe a significant color change. To minimize degradation, purge the vial with an inert gas like argon or nitrogen before sealing and storing.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ~10 mg/mL | Cayman Chemical[1] |
| ≥13.5 mg/mL | APExBIO[7] | |
| 55 mg/mL (Sonication recommended) | TargetMol[4] | |
| 5 mg/mL | Sigma-Aldrich[2] | |
| 63 mg/mL | Selleck Chemicals[3] | |
| Storage of Solid | -20°C (≥ 4 years) | Cayman Chemical[1] |
| -20°C (3 years) | TargetMol[4] | |
| Storage of DMSO Stock | -20°C (up to 3 months) | Sigma-Aldrich[2] |
| -80°C (for 1 year) | TargetMol[4] |
Experimental Protocol: Preparation of a 10 mM Myricetin Stock Solution in DMSO
This protocol provides a detailed methodology for preparing a 10 mM stock solution of Myricetin in DMSO.
Materials:
-
Myricetin (solid powder, MW: 318.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator, Inert gas (Argon or Nitrogen)
Procedure:
-
Pre-weighing Preparation:
-
Allow the container of solid Myricetin to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
-
Weighing Myricetin:
-
Carefully weigh out 3.18 mg of Myricetin powder into the tared tube. This will be sufficient for a 1 mL stock solution. Adjust the mass accordingly for a different final volume.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the Myricetin powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the Myricetin is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Optional: Before sealing the aliquot tubes, gently flush the headspace with an inert gas (argon or nitrogen) to displace oxygen and reduce the risk of oxidative degradation.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots at -80°C. For short-term storage (up to 3 months), -20°C is suitable.
-
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. ziath.com [ziath.com]
- 3. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolving flavonoids in DMSO - Microbiology [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. Deep eutectic solvent extraction of myricetin and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Enhancing Myricetin Stability for Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of myricetin for reliable and reproducible long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my myricetin solution rapidly changing color and losing activity?
A: Myricetin is highly susceptible to degradation, which is often visually indicated by a color change. This instability is primarily caused by its chemical structure, which is sensitive to environmental factors such as pH, temperature, light, and oxygen.[1][2][3] Degradation leads to a loss of the compound's structural integrity and, consequently, its biological activity.
Q2: What are the primary factors that cause myricetin to degrade?
A: The main factors leading to myricetin degradation are:
-
High pH: Myricetin is particularly unstable under neutral to basic (alkaline) conditions, undergoing rapid, base-catalyzed degradation.[2] It is most stable in acidic environments, specifically at a pH of 2.0.[1][4][5]
-
Elevated Temperature: The degradation of myricetin is temperature-dependent.[1][6] While relatively stable at temperatures below 40°C, its degradation rate increases significantly at higher temperatures (e.g., 60-80°C).[6]
-
Oxidation: The multiple hydroxyl groups in myricetin's structure make it prone to oxidation, especially in the presence of oxygen and metal ions.[2][7] This can sometimes lead to pro-oxidant effects.[3][7]
-
UV Irradiation: Exposure to ultraviolet (UV) light can cause photodegradation of the myricetin molecule.[2][8]
Q3: What is the optimal pH and temperature for preparing and storing myricetin solutions?
A: For maximum stability, myricetin solutions should be prepared and stored in an acidic buffer, ideally at pH 2.0 .[1][4][5] Solutions should be stored at low temperatures, such as in a refrigerator at 4°C , and protected from light.[6] For aqueous solutions, it is not recommended to store them for more than one day.[9]
Q4: How can I overcome the poor water solubility of myricetin for my experiments?
A: Myricetin's low aqueous solubility (<20 µg/mL) is a significant challenge.[1][3] Effective strategies to improve solubility include:
-
Encapsulation: This is the most recommended approach. Forming inclusion complexes with cyclodextrins (especially HP-β-CD) or encapsulating myricetin in liposomes, nanoemulsions, or solid lipid nanoparticles can dramatically increase its aqueous solubility and stability.[10][11][12][13]
-
Co-solvents: Organic solvents like DMSO, ethanol, and PEG 400 can be used to dissolve myricetin before diluting it into an aqueous buffer.[2][9] However, the final concentration of the organic solvent should be carefully controlled to avoid cellular toxicity.
-
pH Adjustment: While dissolving myricetin in basic aqueous media increases solubility, this method is not recommended for long-term experiments due to the rapid degradation that occurs at high pH.[3]
Q5: What are the most effective stabilization methods for long-term cell culture experiments?
A: For long-term experiments (e.g., over 24-48 hours) in physiological media (typically pH ~7.4), where myricetin is inherently unstable, encapsulation is the most effective strategy. Using formulations like myricetin-cyclodextrin inclusion complexes , liposomal myricetin , or myricetin nanoemulsions protects the molecule from the degrading effects of the neutral pH and temperature of the cell culture environment.[11][12][14] These formulations can also enhance cellular uptake.
Q6: Can I add antioxidants to my myricetin solution to improve its stability?
A: Yes, adding antioxidants can help prevent oxidative degradation. Water-soluble antioxidants like ascorbic acid or sodium sulfite and fat-soluble antioxidants can be effective, particularly when preparing formulations or if the experimental system is prone to oxidative stress.[2][13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Rapid color change and/or precipitation of myricetin in solution. | Degradation due to high pH. Myricetin degrades rapidly at neutral or basic pH. Phosphate buffers can also accelerate degradation.[2] | Adjust pH: Lower the pH of your solution to acidic conditions (pH 2.0-5.0). Change Buffer: Use a citrate buffer instead of a phosphate buffer if possible.[2] |
| High temperature. Experiments conducted at 37°C or higher accelerate degradation.[6][15] | Control Temperature: Prepare stock solutions at room temperature or below and protect from heat. Minimize the time the compound is exposed to 37°C. | |
| Inconsistent or non-reproducible experimental results. | Progressive degradation during the experiment. The effective concentration of myricetin is decreasing over the experimental timeline. | Use a Stabilized Formulation: Encapsulate myricetin using cyclodextrins or liposomes to ensure a stable concentration throughout the experiment.[10][11] |
| Poor solubility and low bioavailability. Myricetin may not be sufficiently dissolved or available to the biological system.[10][12] | Enhance Solubility & Bioavailability: Utilize a nanoformulation (e.g., nanoemulsion) or a cyclodextrin complex to improve both solubility and bioavailability.[10][12] | |
| Unexpected pro-oxidant effects observed. | Interaction with metal ions. In certain conditions, especially in the presence of iron ions, myricetin can act as a pro-oxidant.[7][16] | Use Chelators: If metal ions are a concern, consider the addition of a suitable chelating agent to the system. Be aware of myricetin's own chelating properties.[7] |
Data Summary Tables
Table 1: Key Factors Influencing Myricetin Instability
| Factor | Condition | Stability Outcome | Reference |
| pH | Acidic (pH 2.0) | Most Stable | [1][4][5] |
| Neutral to Basic (pH > 7.0) | Rapid Degradation | [2] | |
| Temperature | < 40°C | Relatively Stable | [6] |
| > 60°C | Rapid Degradation | [6][15] | |
| Buffer Type | Citrate Buffer (pH 5) | T₅₀ = 630 hours | [2] |
| Phosphate Buffer (pH 5) | T₅₀ = 198 hours | [2] | |
| Oxidizing Agents | 1.5% H₂O₂ | Apparent first-order degradation | [2] |
| UV Light | Exposure to UV Radiation | Photodegradation | [2][8] |
Table 2: Efficacy of Myricetin Stabilization and Delivery Techniques
| Technique | Key Benefit(s) | Quantitative Improvement | Reference |
| HP-β-Cyclodextrin Complex | Enhanced Solubility & Bioavailability | 31.5-fold increase in solubility; 9.4-fold increase in oral bioavailability. | [10][17] |
| Solid Lipid Nanoparticles (SLNs) | Enhanced Stability | Prolonged half-life up to 4500-fold compared to free myricetin in physiological buffers. | [13] |
| Liposomal Encapsulation | Enhanced Stability & Bioavailability | Encapsulation efficiency of ~72% . | [11] |
| Nanoemulsion (NE) | Enhanced Solubility & Anti-Tumor Efficacy | Significantly improved bioavailability and anti-tumor activity compared to free myricetin. | [12] |
| Casein Nanomicelles | Enhanced Solubility & Absorption | Optimized formulation with a casein to myricetin mass ratio of 8:1. | [18] |
| HPBCD/PVP Nanofibers | Enhanced Stability & Solubility | Encapsulation efficiency >98% ; significantly improved thermostability. | [8] |
Experimental Protocols
Protocol 1: Preparation of Myricetin-HP-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol provides a general method for preparing a myricetin inclusion complex to enhance its solubility and stability, based on the solvent evaporation technique.
Materials:
-
Myricetin powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol or Ethanol (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer (optional)
-
0.22 µm syringe filter
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of Myricetin to HP-β-CD. A 1:1 molar ratio is commonly effective.[10][17]
-
Dissolution:
-
Dissolve the calculated amount of myricetin in a minimal volume of methanol or ethanol.
-
In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water.
-
-
Mixing: Slowly add the myricetin solution to the aqueous HP-β-CD solution while stirring continuously.
-
Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Solvent Removal:
-
Remove the organic solvent (methanol/ethanol) using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
The resulting aqueous solution contains the myricetin-HP-β-CD complex.
-
-
Purification & Isolation (Optional):
-
To obtain a powder, freeze-dry (lyophilize) the aqueous solution. This will yield a solid powder of the complex that can be stored long-term and easily weighed.
-
Alternatively, the aqueous solution can be used directly after filtering through a 0.22 µm syringe filter to remove any un-complexed myricetin precipitate.
-
-
Characterization: The formation of the complex can be confirmed using techniques such as DSC, XRD, or FT-IR spectroscopy.[10][17]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol describes a method to quantify the concentration of myricetin over time to assess its stability under various experimental conditions.
Materials & Equipment:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm)
-
Myricetin standard of known purity
-
Methanol (HPLC grade)
-
Acetic acid or Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Autosampler vials
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a 50:50 (v/v) mixture of methanol and 3% aqueous acetic acid.[2] The mobile phase should be filtered and degassed before use.
-
Standard Curve Generation:
-
Prepare a stock solution of myricetin (e.g., 500 µg/mL) in methanol.
-
Create a series of standard solutions (e.g., ranging from 0.5 to 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Inject each standard into the HPLC system and record the peak area at the detection wavelength.
-
Plot a calibration curve of peak area versus concentration.
-
-
HPLC Parameters:
-
Stability Study Execution:
-
Prepare myricetin solutions under the conditions you wish to test (e.g., different pH buffers, temperatures, with/without stabilizers).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately dilute the aliquot with the mobile phase to a concentration within the range of the standard curve.
-
Inject the sample into the HPLC and record the peak area.
-
-
Data Analysis:
-
Using the standard curve, calculate the concentration of myricetin remaining at each time point.
-
Plot the natural logarithm of the concentration (LnC) versus time. A linear plot suggests first-order degradation kinetics.[2][6]
-
The degradation rate constant (k) can be determined from the slope of this line, and the half-life (T₅₀) can be calculated as 0.693/k.
-
Visualizations and Diagrams
Caption: Key environmental factors that lead to the chemical degradation of myricetin.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Development of a myricetin/hydroxypropyl-β-cyclodextrin inclusion complex: preparation, characterization, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoemulsion of myricetin enhances its anti-tumor activity in nude mice of triple-negative breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myricetin solid lipid nanoparticles: Stability assurance from system preparation to site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Changes of the stability and bioactivity of quercetin and myricetin in BGC-823 cells in response to heat treatment and Fe2+/Cu2+ addition [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
Myricetin Technical Support Center: Addressing High-Concentration Cytotoxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers understand and mitigate unintended cytotoxicity observed at high concentrations of Myricetin in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity with Myricetin in my normal cell lines at high concentrations?
A1: Myricetin exhibits a dual role, acting as an antioxidant at lower concentrations and a pro-oxidant at higher concentrations. This pro-oxidant activity is a primary cause of cytotoxicity. At high concentrations, Myricetin can reduce metal ions like iron (Fe³⁺) and copper (Cu²⁺) present in cell culture media. This reaction generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, through Fenton-like reactions.[1][2][3] This excess ROS leads to oxidative stress, damaging cellular components and triggering apoptotic cell death pathways.
Q2: What is the typical cytotoxic concentration of Myricetin for normal cells?
A2: The cytotoxic concentration (IC50) of Myricetin varies significantly depending on the cell type and experimental conditions. However, studies have shown that for many normal cell lines, cytotoxicity becomes apparent at concentrations above 20-40 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration for your experiments.
Q3: How does Myricetin induce apoptosis at cytotoxic concentrations?
A3: At high concentrations, the Myricetin-induced increase in intracellular ROS can lead to the disruption of the mitochondrial membrane potential (ΔΨm). This triggers the mitochondrial or intrinsic apoptotic pathway, involving the release of cytochrome c. This, in turn, activates a cascade of caspases (like caspase-9 and caspase-3), leading to programmed cell death. Myricetin can also influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Q4: Can the components of my cell culture medium influence Myricetin's cytotoxicity?
A4: Yes, the composition of your cell culture medium can significantly impact Myricetin's effects. The presence of transition metals, such as iron and copper, can enhance its pro-oxidant activity.[1][3] Conversely, the presence of other antioxidants, like ascorbic acid, can help mitigate this effect.[1] The pH of the medium can also affect Myricetin's stability.
Troubleshooting Guide
This guide addresses common issues encountered when working with Myricetin and provides potential solutions.
Issue 1: Unexpectedly High Cytotoxicity in Normal Cells
Possible Causes:
-
Pro-oxidant Effect: High concentrations of Myricetin are generating excessive ROS due to interactions with metal ions in the media.[1][3]
-
Compound Instability: Myricetin can be unstable in aqueous solutions, especially at neutral or alkaline pH, leading to the formation of degradation products that may have cytotoxic effects.
-
Solvent Toxicity: The solvent used to dissolve Myricetin (e.g., DMSO) may be at a toxic concentration in the final culture medium.
Solutions:
-
Optimize Myricetin Concentration: Perform a thorough dose-response analysis to identify the highest non-toxic concentration for your specific normal cell line and experimental duration.
-
Modify Cell Culture Medium:
-
Consider using a medium with lower concentrations of iron and copper.
-
Supplement the medium with a low concentration of a chelating agent like EDTA to sequester free metal ions.[1]
-
Co-incubate with a low dose of another antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, to counteract the pro-oxidant effect.[1]
-
-
Proper Solution Preparation and Handling:
-
Prepare fresh Myricetin stock solutions in a suitable solvent like DMSO. Myricetin is reported to be stable in DMSO when stored correctly.
-
Minimize the final concentration of the solvent in your culture medium (typically ≤ 0.1% v/v for DMSO).
-
Protect Myricetin solutions from light to prevent photodegradation.
-
Prepare working solutions immediately before use by diluting the stock in pre-warmed media.
-
-
Control for Solvent Effects: Always include a vehicle control (medium with the same concentration of solvent used for Myricetin) in your experiments.
Issue 2: Poor Reproducibility of Results
Possible Causes:
-
Inconsistent Myricetin Solution: Degradation of Myricetin in stock or working solutions.
-
Variability in Cell Health: Cells may be stressed or at different confluencies between experiments.
-
Inconsistent Incubation Times: The duration of exposure to Myricetin can significantly affect the outcome.
Solutions:
-
Standardize Solution Preparation: Aliquot Myricetin stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Maintain Consistent Cell Culture Practices: Use cells with a low passage number, ensure they are in the logarithmic growth phase, and seed them at a consistent density for all experiments.
-
Precise Timing: Adhere strictly to the planned incubation times for Myricetin treatment.
Data Presentation
Table 1: Reported Cytotoxic Concentrations (IC50) of Myricetin in Various Normal Cell Lines
| Cell Line | Cell Type | Organism | IC50 Value (µM) | Incubation Time (h) | Reference |
| FR2 | Fibroblast | Human | 85 | Not Specified | [4] |
| HL-7702 | Hepatocyte | Human | 252.2 | 24 | [5] |
| 163.9 | 48 | [5] | |||
| IOSE-364 | Ovarian Epithelial | Human | >80 | 24 | [1] |
| HaCaT | Keratinocyte | Human | >20 (non-toxic) | Not Specified | [6] |
| HDF | Dermal Fibroblast | Human | >25 (non-toxic) | 24 | [5] |
| HUVEC | Endothelial | Human | >4 | 24 | [7] |
| Vero | Kidney Epithelial | Monkey | ~4540 (1445.2 µg/mL) | Not Specified | [7] |
Note: IC50 values can vary based on the specific assay and experimental conditions used.
Experimental Protocols & Workflows
Myricetin Solution Preparation Workflow
Caption: Workflow for preparing stable Myricetin stock and working solutions.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting Myricetin-induced cytotoxicity.
Myricetin-Induced Apoptosis Signaling Pathway
Caption: Simplified pathway of Myricetin-induced mitochondrial apoptosis.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Materials:
-
Myricetin stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of Myricetin in complete medium. Remove the old medium from the wells and add 100 µL of the Myricetin-containing medium or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Measurement of Intracellular ROS: DCFH-DA Assay
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of Myricetin and controls as described for the MTT assay.
-
Probe Loading: After the treatment period, remove the medium and wash the cells once with warm serum-free medium or PBS.
-
Incubation with DCFH-DA: Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
Fluorescently-labeled Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) solution
-
1X Annexin Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with Myricetin in 6-well plates.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Materials:
-
JC-1 reagent
-
Cell culture medium
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with Myricetin in an appropriate format (e.g., 6-well plate, 96-well black plate, or chamber slides).
-
JC-1 Staining: Prepare a JC-1 staining solution (e.g., 2-10 µM) in pre-warmed cell culture medium. Remove the treatment medium, wash the cells once with PBS, and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with warm PBS.
-
Analysis: Add fresh medium or PBS to the cells and immediately analyze.
-
Plate Reader/Flow Cytometry: Measure green fluorescence (Excitation: ~485 nm, Emission: ~530 nm) and red fluorescence (Excitation: ~550 nm, Emission: ~600 nm). The ratio of red to green fluorescence is used to quantify the change in membrane potential.
-
Fluorescence Microscopy: Visualize the cells and observe the shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence.
-
References
- 1. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protective effects of myricetin against ultraviolet-B-induced damage in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myricetin inhibits Akt survival signaling and induces Bad-mediated apoptosis in a low dose ultraviolet (UV)-B-irradiated HaCaT human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Managing Myricetin's Autofluorescence in Cellular Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for myricetin's intrinsic fluorescence in cellular imaging studies. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the challenges of working with this autofluorescent flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is myricetin autofluorescence and why is it a problem in cellular imaging?
A1: Myricetin, a naturally occurring flavonoid, exhibits intrinsic fluorescence, meaning it emits light upon excitation without the need for a fluorescent label. This autofluorescence can be a significant issue in fluorescence microscopy and other imaging applications because its signal can overlap with and obscure the signals from the fluorescent probes (e.g., fluorescently-labeled antibodies or dyes) used to visualize specific cellular targets. This can lead to false positives, inaccurate quantification, and difficulty in interpreting results.
Q2: What are the excitation and emission properties of myricetin?
A2: Myricetin's fluorescence is characterized by broad excitation and emission spectra, which can vary depending on the local environment (e.g., solvent, pH). Generally, it is excited by light in the ultraviolet (UV) to blue range and emits in the green to yellow-red range. This broad profile increases the likelihood of spectral overlap with commonly used fluorophores.
Q3: How can I determine if myricetin's autofluorescence is interfering with my experiment?
A3: The simplest way to assess the contribution of myricetin's autofluorescence is to include a control sample of cells treated with myricetin but without any of your fluorescent labels. Image this sample using the same settings as your fully stained samples. Any signal detected in the channels of interest can be attributed to myricetin's autofluorescence.
Q4: What are the main strategies to control for myricetin's autofluorescence?
A4: There are three primary approaches to manage myricetin's autofluorescence:
-
Experimental Design and Fluorophore Selection: Choose fluorophores with excitation and emission spectra that are well-separated from those of myricetin.
-
Quenching and Photobleaching: Chemically reduce or eliminate the autofluorescence using quenching agents or intentionally photobleach the myricetin signal before imaging your target.
-
Spectral Unmixing: Use advanced microscopy and software to computationally separate the spectral signature of myricetin from that of your specific fluorescent labels.
Troubleshooting Guides
This section provides solutions to common problems encountered when dealing with myricetin's autofluorescence.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in all channels. | Myricetin's broad emission spectrum is overlapping with all your fluorophores. | 1. Run a spectral scan: Determine the precise emission spectrum of myricetin in your experimental conditions. 2. Switch to far-red fluorophores: Select dyes that emit in the far-red or near-infrared region (e.g., Alexa Fluor 647, Cy5), as myricetin's autofluorescence is generally weaker at these longer wavelengths. 3. Implement spectral unmixing: If your microscope is equipped for it, use spectral unmixing to separate the signals. |
| Signal from my specific stain is weak and difficult to distinguish from the background. | The intensity of myricetin's autofluorescence is much stronger than your specific signal. | 1. Optimize staining protocol: Increase the concentration of your primary/secondary antibodies or the incubation time to enhance your specific signal. 2. Use a brighter fluorophore: Switch to a fluorophore with a higher quantum yield and extinction coefficient. 3. Try a chemical quencher: Treat your samples with a quenching agent like Sudan Black B or Trypan Blue after staining. Be sure to optimize the quenching protocol to avoid affecting your specific signal. |
| False-positive signals in unstained, myricetin-treated control cells. | The autofluorescence of myricetin is being detected in the channel intended for your specific fluorophore. | 1. Confirm spectral overlap: Analyze the emission spectrum of your myricetin-only control. 2. Adjust filter sets: If possible, use narrower bandpass filters to reduce the collection of out-of-band fluorescence from myricetin. 3. Use spectral unmixing: This is the most robust method to differentiate true signal from autofluorescence. |
| Quenching agent is reducing my specific fluorescent signal. | The quenching agent is non-specifically affecting your fluorophore of interest. | 1. Titrate the quenching agent: Test a range of concentrations and incubation times to find the optimal balance between autofluorescence reduction and signal preservation. 2. Change the quenching agent: Some quenchers are harsher than others. Consider trying a different agent (e.g., TrueBlack™ Lipofuscin Autofluorescence Quencher). 3. Apply quencher before staining: In some cases, you can apply the quencher before antibody incubation, but this needs to be validated for your specific protocol. |
Quantitative Data: Myricetin's Fluorescence Properties
Understanding the spectral properties of myricetin is crucial for designing experiments to minimize its interference. The following table summarizes its known excitation and emission characteristics. Note that these values can be influenced by the solvent and cellular environment.
| Parameter | Wavelength (nm) | Notes | References |
| Absorption Maximum (λabs) | ~370 | In DMSO-phosphate buffer. Can range from 350-400 nm depending on the solvent. | [1] |
| Emission Maximum (λem) | ~490 - 520 | In various solvents at low concentrations. | [1] |
| Emission with 405 nm Excitation | Broad peak around 650 nm | Observed in myricetin powder. | [1] |
| Emission with 532 nm Excitation | Peak around 580 nm | Observed in myricetin powder. | [1] |
| Emission with 633 nm Excitation | Peak around 670 nm | Observed in myricetin powder. | [1] |
Experimental Protocols
Protocol 1: Characterizing Myricetin's Autofluorescence Spectrum
Objective: To determine the specific excitation and emission spectra of myricetin within your cellular model and imaging system.
Materials:
-
Cells of interest
-
Myricetin solution at the desired experimental concentration
-
Culture medium
-
Confocal microscope with spectral imaging capabilities (lambda scanning)
Procedure:
-
Prepare Samples:
-
Plate your cells on imaging-compatible dishes or slides.
-
Prepare a "myricetin-only" control group by treating the cells with the same concentration of myricetin you will use in your experiment.
-
Prepare a "vehicle-only" control group treated with the vehicle used to dissolve myricetin.
-
Prepare an "unstained" control group with no treatment.
-
-
Image Acquisition:
-
Using your confocal microscope, excite the "myricetin-only" sample with a range of laser lines available on your system (e.g., 405 nm, 488 nm, 561 nm).
-
For each excitation wavelength, perform a lambda scan to acquire the full emission spectrum. Set the emission detection range to be broad (e.g., 420-700 nm) with a narrow step size (e.g., 5-10 nm).
-
Image the "vehicle-only" and "unstained" controls using the same settings to determine the baseline cellular autofluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of emission wavelength for each excitation wavelength.
-
Subtract the spectra from the "vehicle-only" and "unstained" controls from the "myricetin-only" spectrum to isolate the fluorescence profile of myricetin.
-
The resulting plot is the autofluorescence signature of myricetin in your specific experimental setup. This information is critical for selecting appropriate fluorophores and for setting up spectral unmixing.
-
Protocol 2: Chemical Quenching of Myricetin Autofluorescence with Sudan Black B
Objective: To reduce myricetin-induced autofluorescence in fixed cells using Sudan Black B.
Materials:
-
Fixed cell samples (previously treated with myricetin and stained with fluorescent probes)
-
Sudan Black B (SBB) stock solution (e.g., 0.1% w/v in 70% ethanol)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Staining: Perform your standard immunofluorescence or fluorescent dye staining protocol on myricetin-treated, fixed cells.
-
Rehydration: If your samples are dehydrated, rehydrate them through a graded ethanol series to 70% ethanol.
-
Quenching:
-
Incubate the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark. Note: Incubation time may need to be optimized.
-
Briefly rinse the samples in 70% ethanol to remove excess SBB.
-
-
Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual SBB and ethanol.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and proceed with imaging. Include a control sample that was not treated with SBB to assess the effectiveness of the quenching.
Protocol 3: Spectral Unmixing to Isolate Specific Signal
Objective: To computationally separate the fluorescence signal of your probe from the autofluorescence of myricetin.
Prerequisites: A confocal microscope equipped with a spectral detector and analysis software capable of linear unmixing.
Procedure:
-
Acquire Reference Spectra:
-
Myricetin Reference: Image a control sample of cells treated only with myricetin. Using the spectral detector, acquire the emission spectrum of myricetin using the same excitation laser you will use for your experimental samples. This is your "myricetin" reference spectrum.
-
Fluorophore Reference(s): For each fluorophore in your experiment, prepare a single-stained sample. Acquire the emission spectrum for each fluorophore. These are your "fluorophore" reference spectra.
-
Unstained Reference: Acquire a spectrum from unstained, untreated cells to account for endogenous autofluorescence.
-
-
Image Experimental Samples:
-
Image your multi-labeled, myricetin-treated samples using the spectral detector, ensuring you collect the entire emission range that covers all your fluorophores and the myricetin autofluorescence.
-
-
Perform Linear Unmixing:
-
In the microscope's analysis software, open the spectral image of your experimental sample.
-
Open the linear unmixing tool.
-
Load the previously acquired reference spectra (myricetin, each of your fluorophores, and the unstained control).
-
The software will use an algorithm to calculate the contribution of each reference spectrum to the total signal in every pixel of your image.
-
The output will be a set of separated images, each showing the isolated signal from one of your fluorophores and from the myricetin autofluorescence.
-
-
Analysis: You can now analyze and quantify the images for your specific fluorophores without the interfering signal from myricetin.
Signaling Pathways and Experimental Workflows
Myricetin is known to modulate several key signaling pathways. Understanding these interactions is often the goal of imaging studies. Below are diagrams of pathways frequently investigated in relation to myricetin, along with a generalized experimental workflow for studying these effects.
Myricetin's Impact on PI3K/Akt Signaling
Myricetin has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2][3]
References
Validation & Comparative
Myricetin vs. Quercetin: A Comparative Analysis of Antioxidant Capacity
A comprehensive guide for researchers and drug development professionals on the comparative antioxidant potentials of myricetin and quercetin, supported by experimental data and detailed methodologies.
Myricetin and quercetin are both prominent members of the flavonoid subclass of polyphenols, widely recognized for their potent antioxidant properties.[1] Their structural similarities, particularly the presence of multiple hydroxyl groups, underpin their capacity to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[2][3] This guide provides a detailed comparative analysis of their antioxidant capacities, drawing upon experimental data from various in vitro assays and elucidating the underlying molecular mechanisms and signaling pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of myricetin and quercetin have been extensively evaluated using various assays. The following tables summarize key quantitative data from these studies, providing a direct comparison of their efficacy.
| Antioxidant Assay | Myricetin IC50 (µg/mL) | Quercetin IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 4.68 | 19.17 | [4][5] |
| ABTS Radical Scavenging | 16.78 | - | [4] |
| H2O2 Scavenging | 133.32 | 36.22 | [4][5] |
| NO Scavenging | 19.70 | - | [4] |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | Myricetin Activity | Quercetin Activity | Reference |
| Ferric Reducing Antioxidant Power (FRAP) | Higher reducing capability | Lower reducing capability than Myricetin | [6] |
| Deoxyribose Degradation Assay | Potent reducing agent, can exhibit pro-oxidant effects | Active, but a less potent reducing agent than Myricetin | [3][7] |
Key Observations:
-
DPPH Assay: Myricetin consistently demonstrates a significantly lower IC50 value in DPPH assays compared to quercetin, indicating its superior radical scavenging activity in this model.[4][8]
-
FRAP Assay: Myricetin exhibits a higher ferric ion reducing capability, suggesting a greater electron-donating capacity.[6]
-
Structural Influence: The presence of a third hydroxyl group on the B-ring of myricetin is believed to contribute to its enhanced antioxidant activity compared to quercetin.[8] However, this can also lead to pro-oxidant activity under certain conditions.[2][3][7] Myricetin can act as a potent free radical scavenger in an aqueous environment.[2]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[9][10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[11] The solution should have a characteristic deep purple color.
-
Sample Preparation: Dissolve myricetin and quercetin in methanol to prepare stock solutions. From these, create a series of dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH solution.[11] A blank well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10][13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[15][16]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Sample Preparation: Prepare various concentrations of myricetin and quercetin in a suitable solvent.
-
Reaction: Add a small volume (e.g., 10 µL) of the sample to a larger volume (e.g., 200 µL) of the ABTS•+ working solution.[14]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[15]
-
Measurement: Measure the absorbance at 734 nm.[14]
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[18]
-
Sample Preparation: Prepare solutions of myricetin and quercetin in an appropriate solvent.
-
Reaction: Add a small aliquot (e.g., 10 µL) of the sample to a larger volume (e.g., 220 µL) of the pre-warmed FRAP reagent.[17]
-
Incubation: Incubate the mixture for a specified time (e.g., 4 minutes) at 37°C.[17]
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[17][18]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.[19]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.[20]
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox).[20][21]
-
Sample Preparation: Prepare various dilutions of myricetin and quercetin.
-
Reaction Setup: In a 96-well black microplate, add the sample or standard, followed by the fluorescein solution.[21]
-
Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).[22][23]
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidation reaction.[21]
-
Measurement: Immediately begin recording the fluorescence decay every 1-2 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[21][22]
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).[20]
Signaling Pathways and Molecular Mechanisms
Both myricetin and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
Myricetin's Antioxidant Signaling
Myricetin has been shown to protect cells from oxidative stress-induced apoptosis by regulating the PI3K/Akt and MAPK signaling pathways.[24] It can inhibit the activation of pro-apoptotic proteins like p38 MAPK and JNK.[24] Furthermore, myricetin is known to modulate the Nrf2 signaling pathway, a key regulator of the endogenous antioxidant response.[25][26][27]
Quercetin's Antioxidant Signaling
Quercetin enhances the body's antioxidant capacity by influencing glutathione (GSH) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[28] It modulates several signaling pathways, including NRF2, AMPK, and MAPK, to bolster the antioxidant defense system.[28][29][30] Quercetin can also inhibit the NF-κB signaling pathway, which is involved in inflammatory responses often linked to oxidative stress.[31]
Visualizing the Processes
To better understand the experimental workflows and the intricate signaling networks, the following diagrams are provided.
Conclusion
Both myricetin and quercetin are formidable antioxidants with significant potential for therapeutic applications. The available data suggests that myricetin often exhibits superior radical scavenging and reducing power in in vitro assays, which is likely attributable to its additional hydroxyl group. However, quercetin also demonstrates robust antioxidant activity and modulates a broad range of cellular signaling pathways to combat oxidative stress.
The choice between myricetin and quercetin for specific research or drug development purposes may depend on the target application, the specific type of oxidative stress being addressed, and the desired modulation of cellular signaling pathways. Further in vivo studies are warranted to fully elucidate their comparative efficacy and bioavailability. This guide provides a foundational framework for researchers to design and interpret experiments aimed at harnessing the antioxidant potential of these two important flavonoids.
References
- 1. Antioxidant mechanisms of Quercetin and Myricetin in the gas phase and in solution--a comparison and validation of semi-empirical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.maranatha.edu [repository.maranatha.edu]
- 5. nehu.ac.in [nehu.ac.in]
- 6. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. activeconceptsllc.com [activeconceptsllc.com]
- 24. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities [mdpi.com]
Myricetin's Anti-inflammatory Efficacy: A Comparative Analysis with Other Flavonoids
Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal herbs, has garnered significant attention for its potent anti-inflammatory properties.[1][2] Like other flavonoids, its mechanism of action often involves the modulation of key signaling pathways that are central to the inflammatory response. This guide provides a comparative analysis of myricetin's effectiveness against other prominent flavonoids, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of myricetin and other flavonoids are primarily attributed to their ability to interfere with major inflammatory cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]
1. Inhibition of the NF-κB Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[3][4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[5]
Myricetin has been shown to effectively suppress this pathway by:
-
Preventing IκBα Degradation: It inhibits the degradation of the IκBα protein.[4][5]
-
Blocking p65 Translocation: It reduces the nuclear translocation of the active p65 subunit.[1][5]
-
Decreasing Phosphorylation: It has been observed to reduce the phosphorylation of p65.[3]
Other flavonoids, such as quercetin and fisetin, share this ability to inhibit NF-κB activation, often showing a dose-dependent reduction in the phosphorylation of both IκBα and p65.[3]
2. Modulation of MAPK Pathways: The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, plays a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory mediators.[3] Myricetin has been demonstrated to disrupt the MAPK pathway by blocking the phosphorylation of JNK and p38.[1] Similarly, fisetin, quercetin, and myricetin all significantly inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages.[3]
Below is a diagram illustrating the key points of intervention by flavonoids in these inflammatory signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by flavonoids.
Comparative Data on Inflammatory Mediator Inhibition
Experimental studies directly comparing flavonoids provide valuable insights into their relative potency. A study using LPS-stimulated RAW264.7 macrophage cells compared the effects of myricetin, quercetin, and fisetin on the production of key inflammatory mediators.
Table 1: Inhibition of Inflammatory Mediators by Myricetin, Quercetin, and Fisetin
| Flavonoid | Concentration | NO Inhibition (%) | TNF-α Reduction (pg/mL) | IL-6 Reduction (pg/mL) |
| Control (LPS) | - | 0% | ~3500 | ~4500 |
| Myricetin | 80 µM | 25.91% | Significant Reduction | Significant Reduction |
| Quercetin | 40 µM | >30% | Significant Reduction | Significant Reduction |
| Fisetin | 20 µM | 52.00% | Significant Reduction | Significant Reduction |
Data summarized from a study by Ren et al. (2022) in RAW264.7 cells.[3] The study noted that fisetin showed the best inhibitory activity on nitric oxide (NO) production, while myricetin exhibited the least effect at the tested concentrations.[3] All three flavonols were shown to reduce the levels of TNF-α and IL-6.[3]
Table 2: Comparative Antioxidant Activity (TEAC Assay)
| Flavonoid | TEAC (Trolox Equivalents) |
| Quercetin | 4.7 |
| Myricetin | 3.1 |
| Luteolin | 2.1 |
| Kaempferol | 1.3 |
Data from Rice-Evans et al. (1996), as cited in a review on Luteolin.[6] The antioxidant capacity is an important component of anti-inflammatory activity, as reactive oxygen species (ROS) can act as signaling molecules in inflammation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of flavonoids.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™) are commonly used.[7]
-
Culture Medium: Cells are cultured in RPMI 1640 or DMEM, supplemented with 5-10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Protocol: Cells are seeded in plates (e.g., 6-well or 96-well) at a specific density (e.g., 2 × 10^5 cells/well). After adhering overnight, they are pre-treated with various concentrations of myricetin or other flavonoids for a set time (e.g., 4 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) for a further incubation period (e.g., 12-24 hours).[3]
2. Nitric Oxide (NO) Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite (NO2-), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect 50-100 µL of cell supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is calculated using a standard curve generated with sodium nitrite.[3]
-
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell supernatant.
-
Protocol:
-
Cell culture supernatants are collected after treatment.
-
Commercial ELISA kits for the specific cytokines (e.g., mouse TNF-α, mouse IL-6) are used according to the manufacturer's instructions.
-
This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
The absorbance is read at 450 nm, and concentrations are determined by comparison with a standard curve.[3][8]
-
4. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS) or their phosphorylated forms (e.g., p-p65, p-JNK) in cell lysates.
-
Protocol:
-
After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.[3][7]
-
Caption: Workflow for evaluating flavonoid anti-inflammatory effects.
Conclusion
Myricetin is a potent anti-inflammatory agent that exerts its effects through the robust inhibition of the NF-κB and MAPK signaling pathways.[1][5] It effectively reduces the production of key inflammatory mediators such as NO, TNF-α, and IL-6.[1][4] However, comparative studies indicate that the anti-inflammatory efficacy of flavonols is highly dependent on their structure, including the number and position of hydroxyl groups.[3] In some experimental models, other flavonoids like fisetin have demonstrated superior activity in inhibiting specific inflammatory markers like nitric oxide.[3] Conversely, myricetin's higher number of hydroxyl groups may contribute to greater antioxidant potential compared to flavonoids like luteolin.[4][6] Therefore, while myricetin represents a promising candidate for the development of anti-inflammatory therapies, a careful comparative evaluation against other structurally similar flavonoids is essential for selecting the most effective compound for a specific therapeutic application.
References
- 1. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of Myricetin's Therapeutic Potential for Metabolic Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of myricetin for metabolic syndrome against alternative interventions, supported by experimental data from murine models.
Myricetin, a naturally occurring flavonoid found in various plants, has demonstrated significant promise in ameliorating multiple facets of metabolic syndrome.[1] In vivo studies consistently show its efficacy in reducing obesity, improving glucose tolerance, and enhancing lipid profiles in animal models of diet-induced metabolic dysfunction.
Performance Comparison: Myricetin vs. Alternatives
To contextualize the therapeutic potential of myricetin, its effects are compared with those of a standard therapeutic agent, metformin, in a high-fat diet (HFD)-induced mouse model of metabolic syndrome.
| Parameter | Myricetin Derivative (50 mg/kg) | Metformin (2 mg/kg) | High-Fat Diet (HFD) Control | Normal Diet Control |
| Body Weight Gain (g) | Significantly Reduced vs. HFD | Significantly Reduced vs. HFD | Increased | Normal |
| Glucose Intolerance | Significantly Improved vs. HFD | Significantly Improved vs. HFD | Impaired | Normal |
| Insulin Resistance | Significantly Reduced vs. HFD | Significantly Reduced vs. HFD | Increased | Normal |
| Serum Triglycerides | Significantly Reduced vs. HFD | Data Not Provided | Elevated | Normal |
| Serum Total Cholesterol | Significantly Reduced vs. HFD | Data Not Provided | Elevated | Normal |
| Hepatic Lipid Accumulation | Significantly Reduced vs. HFD | Significantly Reduced vs. HFD | Increased | Normal |
| Oxidative Stress | Ameliorated vs. HFD | Ameliorated vs. HFD | Increased | Normal |
Note: Data is qualitatively summarized from a study comparing a myricetin derivative-rich fraction with metformin.[1] Direct quantitative comparisons from a single study are limited in the current literature.
Key In Vivo Effects of Myricetin on Metabolic Syndrome Parameters
The following table summarizes the quantitative effects of myricetin supplementation in various in vivo studies using mouse models of metabolic syndrome.
| Parameter | Animal Model | Myricetin Dosage & Duration | Key Findings |
| Body Weight | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | 19.8% reduction in body weight compared to HFD group.[2] |
| Serum Glucose | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | Significantly decreased compared to HFD group.[2] |
| Serum Triglycerides | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | Significantly decreased compared to HFD group.[2] |
| Serum Total Cholesterol | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | Significantly decreased compared to HFD group.[2] |
| Oxidative Stress (GPX activity) | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | 49.6% increase in Glutathione Peroxidase (GPX) activity compared to HFD group.[2] |
| Oxidative Stress (MDA levels) | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | Significant reduction in Malondialdehyde (MDA) levels compared to HFD group.[2] |
| Inflammation (TNF-α) | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | Reduced levels of Tumor Necrosis Factor-alpha (TNF-α) compared to HFD group.[2] |
| Adiponectin | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | 15.77% increase in serum adiponectin compared to HFD group.[2] |
| Leptin | C57BL/6 Mice on HFD | 150 mg/kg/day for 10 weeks | Reduced the HFD-induced increase in leptin levels.[2] |
| Glucose Tolerance | HFD-fed C57BL/6J mice | 10 mg/kg/day for 2 weeks | Improved glucose tolerance.[3] |
| Body Weight | MSG-induced Obese Mice | 50 mg/kg/day for 45 days | Reduced elevated serum glucose and triglycerides.[4] |
| Insulin Sensitivity | MSG-induced Obese Mice | 50 mg/kg/day for 45 days | Restored peripheral insulin sensitivity.[4] |
| Hepatic Steatosis | MSG-induced Obese Mice | 50 mg/kg/day for 45 days | Reverted liver steatosis.[4] |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Strain: Male C57BL/6J mice, 4-5 weeks old.
-
Acclimatization: Mice are housed under controlled conditions (24 ± 5℃, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to water and a standard chow diet for one week.
-
Diet Induction:
-
Myricetin Administration:
-
Monitoring: Body weight and food intake are monitored regularly.
-
Endpoint Analysis: At the end of the treatment period, mice are fasted overnight, and blood samples are collected for biochemical analysis. Tissues such as liver and adipose are harvested for further analysis.
Measurement of Metabolic Parameters
-
Serum Glucose and Lipids: Blood is collected via cardiac puncture or tail vein sampling. Serum levels of glucose, triglycerides, total cholesterol, HDL, and LDL are measured using commercial enzymatic kits and a full automatic blood biochemical analyzer.
-
Glucose and Insulin Tolerance Tests (GTT & ITT):
-
GTT: After an overnight fast, mice are intraperitoneally injected with glucose (1-2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: After a 4-6 hour fast, mice are intraperitoneally injected with insulin (0.75-1 U/kg body weight). Blood glucose levels are measured at the same time points as the GTT.
-
-
Oxidative Stress Markers: Tissues are homogenized, and the supernatant is used to measure the activity of antioxidant enzymes like glutathione peroxidase (GPX) and superoxide dismutase (SOD), and levels of lipid peroxidation products like malondialdehyde (MDA) using commercially available assay kits.
-
Inflammatory Cytokines: Serum levels of inflammatory markers such as TNF-α and IL-6 are quantified using ELISA kits.
Signaling Pathways and Mechanisms of Action
Myricetin exerts its therapeutic effects on metabolic syndrome through the modulation of several key signaling pathways.
Caption: Myricetin's multi-organ signaling pathways in metabolic syndrome.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical experimental workflow for validating the therapeutic potential of myricetin in a diet-induced obesity mouse model.
References
- 1. Myricetin derivative-rich fraction from Syzygium malaccense prevents high-fat diet-induced obesity, glucose intolerance and oxidative stress in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin protects against diet-induced obesity and ameliorates oxidative stress in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin Exerts Anti-Obesity Effects through Upregulation of SIRT3 in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin improves metabolic outcomes but not cognitive deficit associated to metabolic syndrome in male mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Myricetin versus resveratrol: a comparison of their effects on sirtuin activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent natural polyphenols, myricetin and resveratrol, on the activity of Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity. The following sections detail their mechanisms of action, present available quantitative data, outline experimental protocols for assessing their activity, and visualize the key signaling pathways involved.
Data Presentation: Quantitative Comparison of SIRT1 Activation
Direct comparative studies providing a head-to-head quantitative analysis of SIRT1 activation by myricetin and resveratrol under identical experimental conditions are limited in the currently available scientific literature. However, data from individual studies provide insights into their respective potencies. It is important to note that the activation of SIRT1 by these compounds can be highly dependent on the specific assay conditions and the substrate used.
| Compound | Reported SIRT1 Activation | EC50 | Assay Conditions | Reference |
| Myricetin | Significantly increased SIRT1 deacetylase activity, leading to decreased acetylation of downstream targets like PGC-1α and NF-κB p65.[1] | Not explicitly reported in comparative studies. | In vivo (mice), in vitro (A549 cells) | [1][2] |
| Resveratrol | Approximately 8-fold activation of SIRT1.[3][4] | ~22-100 µM | In vitro, using Fluor de Lys (FdL) assay with a fluorophore-conjugated p53 peptide substrate.[3][4] | [3][4] |
Note: The EC50 value for resveratrol is specific to the Fluor de Lys assay, and its direct activation of SIRT1 with native substrates is a subject of ongoing scientific discussion. Myricetin's activation has been demonstrated through the downstream effects of SIRT1 activity.
Mechanisms of SIRT1 Activation
Myricetin and resveratrol employ distinct and overlapping mechanisms to enhance SIRT1 activity.
Myricetin: The primary mechanism of myricetin-induced SIRT1 activation appears to be indirect, influencing cellular pathways that lead to an increase in SIRT1 activity. Myricetin treatment has been shown to decrease the acetylation of SIRT1's downstream targets, which is indicative of increased SIRT1 deacetylase activity.[1][2]
Resveratrol: Resveratrol is known to activate SIRT1 through both direct and indirect mechanisms:
-
Direct Allosteric Activation: Resveratrol can bind directly to SIRT1, inducing a conformational change that enhances its affinity for certain substrates.[3][4] This direct activation is most prominently observed with fluorophore-labeled peptide substrates.[3][4]
-
Indirect Activation: Resveratrol can also indirectly activate SIRT1 by:
-
Inhibiting phosphodiesterases (PDEs): This leads to an increase in cyclic AMP (cAMP) levels, which in turn elevates NAD+ levels, the essential co-substrate for SIRT1 activity.
-
Activating AMP-activated protein kinase (AMPK): AMPK activation can also lead to an increase in cellular NAD+ levels, thereby boosting SIRT1 activity.
-
Signaling Pathways
The activation of SIRT1 by myricetin and resveratrol triggers several downstream signaling pathways that contribute to their beneficial biological effects.
Myricetin-SIRT1 Signaling Pathway
Myricetin enhances SIRT1 activity, which then deacetylates and activates key downstream targets. One critical target is PGC-1α, a master regulator of mitochondrial biogenesis.[1] SIRT1 activation by myricetin also leads to the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its pro-inflammatory signaling.[2] Furthermore, myricetin has been shown to ameliorate airway inflammation and remodeling by activating SIRT1, which in turn regulates the JNK/Smad3 pathway.
References
A Head-to-Head Comparison of Myricetin and Fisetin in Promoting Neuronal Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective therapeutic agents for neurodegenerative diseases has led to a growing interest in the neuroprotective potential of natural flavonoids. Among these, Myricetin and Fisetin, both flavonols with similar core structures, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and pro-survival effects on neuronal cells. This guide provides a comprehensive head-to-head comparison of Myricetin and Fisetin, summarizing key experimental findings to aid researchers and drug development professionals in evaluating their therapeutic potential. While direct comparative studies are limited, this document synthesizes available data to offer a clear overview of their respective strengths and mechanisms of action in promoting neuronal health.
Neuroprotection: A Comparative Overview
Both Myricetin and Fisetin have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration.
Myricetin has shown protective effects in models of cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[1][2][3] It has been reported to reduce infarct volume in animal models of stroke and improve learning and memory in models of Alzheimer's disease.[1] Mechanistic studies indicate that Myricetin exerts its neuroprotective effects through the inhibition of oxidative stress, cellular apoptosis, and neuroinflammatory responses.[1]
Fisetin also exhibits broad neuroprotective activities. It has been shown to protect against neuronal damage in models of Alzheimer's, Parkinson's, and Huntington's disease, as well as in stroke and traumatic brain injury.[4][5][6] Fisetin's neuroprotective mechanisms are attributed to its ability to scavenge free radicals, reduce inflammation, and modulate key signaling pathways involved in cell survival.[4][5]
While both compounds are effective, a direct comparison in a study on long-term potentiation (LTP), a cellular correlate of learning and memory, found that fisetin significantly facilitated LTP, whereas myricetin did not show a significant effect at the same doses.
Quantitative Data on Neuroprotective Effects
| Parameter | Myricetin | Fisetin | Source Type |
| Neuroprotection in Alzheimer's Disease Models | Reduces Aβ-induced neurotoxicity and improves memory deficits in rat models.[7][8] | Prevents learning and memory deficits in APPswe/PS1dE9 double transgenic AD mice and rapidly aging SAMP8 mice.[9] | Individual Studies |
| Neuroprotection in Parkinson's Disease Models | Mitigates MPTP-triggered motor impairment and dopamine neuronal death in rat models.[10] | Increases striatal dopamine levels in an MPTP mouse model.[11] | Individual Studies |
| Neuroprotection in Ischemia Models | Reduces infarct area and improves neurological deficits in a rat model of MCAO.[12] | Orally active and neuroprotective in models of stroke.[4] | Individual Studies |
Anti-inflammatory Effects in the Central Nervous System
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Both Myricetin and Fisetin possess potent anti-inflammatory properties.
Myricetin has been shown to suppress the activation of microglia, the primary immune cells of the brain, and reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide.[3] It can also skew the microglial response towards an anti-inflammatory M2 phenotype.[3]
Fisetin similarly inhibits microglial activation and the release of pro-inflammatory cytokines.[4][5] It has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[4]
Quantitative Data on Anti-inflammatory Effects
| Parameter | Myricetin | Fisetin | Source Type |
| Inhibition of Pro-inflammatory Cytokines (in vitro) | Dose-dependently inhibits LPS-induced production of TNF-α and IL-1β in BV2 microglia. | Reduces LPS-induced production of TNF-α, IL-1β, and IL-6 in microglial cells. | Individual Studies |
| Inhibition of Microglial Activation (in vivo) | Suppresses LPS-induced microglial activation in the hippocampus and cortex of mice.[3] | Reduces microglial activation in animal models of neuroinflammation. | Individual Studies |
| Modulation of Inflammatory Signaling Pathways | Inhibits the MAPK signaling pathway in LPS-stimulated microglia. | Inhibits NF-κB activation and the JNK and p38 MAPK pathways in microglia.[4] | Individual Studies |
Antioxidant Activity and Attenuation of Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Both flavonoids are powerful antioxidants.
Myricetin demonstrates strong antioxidant activity by scavenging free radicals, inhibiting lipid peroxidation, and increasing the levels of endogenous antioxidants like glutathione (GSH).[1][10]
Fisetin is also a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the intracellular levels of GSH.[4] It has been shown to activate the Nrf2-antioxidant response element (ARE) pathway, a major regulator of cellular antioxidant defenses.[4]
A direct comparative study on the antioxidant properties of their oxidation products revealed that both myricetin and fisetin form metabolites with significantly amplified antioxidant activities, with the oxidized mixtures being 10-to-50-fold more potent than their precursors.
Quantitative Data on Antioxidant Effects
| Parameter | Myricetin | Fisetin | Source Type |
| Radical Scavenging Activity (DPPH Assay) | Potent DPPH radical scavenger. | Potent DPPH radical scavenger. | Individual Studies |
| Oxygen Radical Absorbance Capacity (ORAC) | High ORAC value. | High ORAC value. | Individual Studies |
| Effect on Intracellular Glutathione (GSH) | Increases intracellular GSH levels.[1] | Increases intracellular GSH levels.[4] | Individual Studies |
| Antioxidant Activity of Oxidation Products | Oxidation product is 10-50 fold more potent than the precursor. | Oxidation product is 10-50 fold more potent than the precursor. | Direct Comparison |
Modulation of Key Signaling Pathways
The neuroprotective effects of Myricetin and Fisetin are mediated through their influence on various intracellular signaling pathways crucial for neuronal survival and function.
Myricetin is known to modulate the Akt, Nrf2, NF-κB, and MAPK signaling pathways.[1][2] By activating pro-survival pathways like Akt and Nrf2 and inhibiting stress-activated pathways like NF-κB and p38 MAPK, Myricetin promotes neuronal resilience.
Fisetin also modulates multiple signaling cascades, including the PI3K/Akt, ERK, and Nrf2 pathways.[4][5] The activation of the ERK pathway by Fisetin is particularly noteworthy as it is linked to its neurotrophic and cognition-enhancing effects.
Myricetin's modulation of key neuroprotective and anti-inflammatory pathways.
Fisetin's influence on critical signaling cascades for neuronal health.
Effects on Pathological Protein Aggregation
The aggregation of amyloid-beta (Aβ) and tau protein are hallmark pathologies of Alzheimer's disease. Both flavonoids have been investigated for their ability to interfere with these processes.
Myricetin has been shown to inhibit the fibril formation of Aβ and can also promote the disassembly of mature amyloid fibrils.[8] It can also slow the liquid-liquid phase separation of Tau and inhibit its pathological phosphorylation and aggregation.
Fisetin has also been reported to inhibit the aggregation of Aβ. Furthermore, it can inhibit the aggregation of the tau fragment K18 and disaggregate tau K18 filaments in vitro.[12]
While both show promise in targeting protein aggregation, direct comparative studies quantifying their relative potencies are lacking.
Comparative Data on Anti-Aggregation Effects
| Parameter | Myricetin | Fisetin | Source Type |
| Inhibition of Amyloid-Beta (Aβ) Fibril Formation | Inhibits Aβ fibril formation and promotes disassembly of mature fibrils.[8] | Inhibits Aβ fibril formation. | Individual Studies |
| Inhibition of Tau Protein Aggregation | Slows liquid-liquid phase separation of Tau and inhibits its aggregation. | Inhibits aggregation of tau fragment K18 and disaggregates filaments.[12] | Individual Studies |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
This in vitro model simulates ischemic conditions.
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured to the desired confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours).
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is typically assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Workflow for the Oxygen-Glucose Deprivation (OGD) experiment.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: The test compound (Myricetin or Fisetin) at various concentrations is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.
Conclusion
Both Myricetin and Fisetin are potent flavonoids with significant potential for promoting neuronal health. They exhibit robust neuroprotective, anti-inflammatory, and antioxidant properties, mediated through the modulation of multiple critical signaling pathways.
Fisetin appears to have an advantage in its well-documented cognition-enhancing effects and its ability to activate the ERK signaling pathway, which is strongly linked to neurotrophic factor signaling.
Myricetin demonstrates strong anti-amyloidogenic and anti-tau aggregation properties, suggesting it may be particularly beneficial in the context of Alzheimer's disease pathology.
Future Directions: Direct head-to-head comparative studies in various animal models of neurodegenerative diseases are crucial to definitively establish the relative efficacy of these two compounds. Furthermore, investigations into their bioavailability, blood-brain barrier permeability, and safety profiles in humans are necessary to translate these promising preclinical findings into clinical applications. For drug development professionals, the structural similarities and distinct mechanistic nuances of Myricetin and Fisetin offer a valuable platform for the design of novel, highly potent neuroprotective agents.
References
- 1. insights.avea-life.com [insights.avea-life.com]
- 2. Myricetin slows liquid-liquid phase separation of Tau and activates ATG5-dependent autophagy to suppress Tau toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the neurotrophic activities of the flavonoid fisetin and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myricetin slows liquid–liquid phase separation of Tau and activates ATG5-dependent autophagy to suppress Tau toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fisetin inhibits tau aggregation by interacting with the protein and preventing the formation of β-strands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dietary flavonoids myricetin and fisetin act as dual inhibitors of DNA topoisomerases I and II in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fisetin inhibits tau aggregation by interacting with the protein and preventing the formation of β-strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Enhancing Myricetin Bioavailability: A Comparative Analysis of Novel Formulations
For Immediate Release
A comprehensive review of scientific literature reveals that novel formulation strategies, particularly nano-sized delivery systems, significantly enhance the oral bioavailability of Myricetin, a promising flavonoid with broad therapeutic potential. This comparison guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear overview of the performance of different Myricetin formulations.
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has demonstrated potent antioxidant, anti-inflammatory, and anticancer properties in preclinical studies.[1][2] However, its clinical translation has been hampered by poor water solubility and low oral bioavailability, leading to suboptimal absorption and limited therapeutic efficacy.[3][4] To overcome these limitations, various advanced formulation strategies have been developed and investigated. This guide provides a comparative analysis of these formulations, focusing on their impact on Myricetin's bioavailability, supported by experimental data and detailed methodologies.
Comparative Bioavailability of Myricetin Formulations
The oral bioavailability of Myricetin can be significantly improved through encapsulation in various nano-delivery systems. These formulations enhance solubility, protect the molecule from degradation, and facilitate its transport across biological membranes. The following table summarizes the key pharmacokinetic parameters of different Myricetin formulations from preclinical studies in rats.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (Fold Increase) | Reference |
| Myricetin Suspension | 50 | 1.49 ± 0.20 | 6.4 | 13.8 ± 2.5 | 1.0 | [5][6] |
| Myricetin Suspension | 100 | 2.87 ± 0.45 | 6.4 | 28.5 ± 5.1 | 1.0 | [5][6] |
| Myricetin Microemulsion (MYR-ME) | Not Specified | Not Specified | Not Specified | Not Specified | 14.43 | [7][8] |
| Myricetin pH-sensitive Liposomes | Not Specified | 4.92 ± 0.20 | Not Specified | Not Specified | Not Specified | [9][10] |
| Myricetin Nanosuspension (Soya Lecithin) | Not Specified | Not Specified | Not Specified | Not Specified | 3.57 | [11] |
| Myricetin Nanosuspension (TPGS) | Not Specified | Not Specified | Not Specified | Not Specified | 2.44 | [11] |
| Myricetin Nanosuspension (HP-β-CD+TPGS) | Not Specified | Not Specified | Not Specified | Not Specified | 2.96 | [11] |
| Myricetin SNEDDS (F08) | Not Specified | Not Specified | Not Specified | Not Specified | 6.33 | [12] |
| Myricetin SNEDDS (F04) | Not Specified | Not Specified | Not Specified | Not Specified | 5.13 | [12] |
| Myricetin/HP-β-CD Inclusion Complex | Not Specified | Not Specified | Not Specified | Not Specified | 9.4 | [13] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), SNEDDS (Self-nanoemulsifying drug delivery systems), TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate), HP-β-CD (Hydroxypropyl-β-cyclodextrin). Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for the preparation of some of the key Myricetin formulations mentioned in the comparative data table.
Preparation of Myricetin pH-Sensitive Liposomes
Myricetin pH-sensitive liposomes are typically prepared using the thin-film dispersion method.[9]
-
Lipid Film Formation: Myricetin, along with phospholipids (such as phosphatidylcholine) and cholesterol, are dissolved in an organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Sonication: To reduce the size and lamellarity of the liposomes, the MLV suspension is subjected to probe sonication or bath sonication. This results in the formation of small unilamellar vesicles (SUVs).
-
Purification: The liposomal suspension is then centrifuged to separate the encapsulated Myricetin from the free, unencapsulated drug.
Preparation of Myricetin Solid Lipid Nanoparticles (SLNs)
Myricetin-loaded Solid Lipid Nanoparticles (SLNs) can be fabricated using the high-temperature homogenization technique.[14][15]
-
Lipid Phase Preparation: A solid lipid (e.g., Gelucire) is melted at a temperature above its melting point. Myricetin is then dissolved or dispersed in the molten lipid.
-
Aqueous Phase Preparation: A hot aqueous surfactant solution (e.g., Tween 80, Poloxamer 407) is prepared at the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization at an elevated temperature for several cycles to produce a nanoemulsion.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid droplets to solidify and form SLNs.
Preparation of Myricetin Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
The formulation of Myricetin SNEDDS involves a systematic screening of excipients.[12]
-
Solubility Studies: The solubility of Myricetin is determined in various oils, surfactants, and co-surfactants to identify suitable components that can solubilize the drug at a high concentration.
-
Construction of Pseudo-ternary Phase Diagrams: Based on the solubility data, pseudo-ternary phase diagrams are constructed by titrating mixtures of the selected oil, surfactant, and co-surfactant with water. This helps to identify the nanoemulsion region.
-
Formulation Optimization: Different ratios of the selected components within the nanoemulsion region are mixed, and Myricetin is added to the mixture. The formulations are then evaluated for their self-emulsification efficiency, droplet size, and stability upon dilution in an aqueous medium.
Signaling Pathways Modulated by Myricetin
Myricetin exerts its therapeutic effects by modulating various cellular signaling pathways. One of the key pathways is the PI3K/Akt pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[16][17][18] Myricetin has been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Myricetin inhibits the PI3K/Akt signaling pathway, promoting apoptosis.
Another critical pathway influenced by Myricetin is the Nrf2 antioxidant response pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Myricetin can activate Nrf2, leading to enhanced cellular defense against oxidative stress.
Caption: Myricetin activates the Nrf2 antioxidant pathway.
Conclusion
The development of advanced formulations, particularly nano-based delivery systems, has proven to be a highly effective strategy for overcoming the biopharmaceutical challenges associated with Myricetin. Microemulsions, liposomes, solid lipid nanoparticles, and self-nanoemulsifying drug delivery systems have all demonstrated a significant capacity to enhance the oral bioavailability of Myricetin, thereby unlocking its therapeutic potential. Further research and clinical trials are warranted to translate these promising preclinical findings into effective therapeutic applications for a range of human diseases.
References
- 1. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and Characterization of Microemulsions of Myricetin for Improving Its Antiproliferative and Antioxidative Activities and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, characterisation, and pharmacodynamic study of myricetin pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of stabilizing agents on the development of myricetin nanosuspension and its characterization: an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-nanoemulsifying drug delivery systems of myricetin: Formulation development, characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Myricetin solid lipid nanoparticles: Stability assurance from system preparation to site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myricetin loaded in solid lipid nanoparticles induces apoptosis in the HT-29 colorectal cancer cells via mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 17. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Evaluating the pro-oxidant versus antioxidant activity of Myricetin under different conditions
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant attention in the scientific community for its potent biological activities. While widely recognized for its antioxidant properties, emerging evidence reveals a fascinating paradox: under specific conditions, myricetin can switch its role and act as a pro-oxidant. This comparison guide delves into the intricate factors that govern this dual behavior, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
Myricetin's chemical structure, rich in hydroxyl groups, is the primary determinant of its ability to both quench and generate reactive oxygen species (ROS).[1] This dual capacity is not arbitrary but is finely tuned by its microenvironment, including the presence of metal ions, pH, concentration, and the availability of other antioxidants. Understanding this delicate balance is crucial for harnessing the therapeutic potential of myricetin, particularly in fields like oncology where pro-oxidant activity can be leveraged to induce cancer cell death.[1]
Factors Influencing the Antioxidant vs. Pro-oxidant Activity of Myricetin
The shift between myricetin's antioxidant and pro-oxidant effects is dictated by a number of environmental and systemic variables.
Presence of Metal Ions: Transition metals, particularly iron (Fe) and copper (Cu), are pivotal in modulating myricetin's activity.[1] In their free form, these metal ions can catalyze the generation of highly destructive hydroxyl radicals via the Fenton reaction. Myricetin can act as an antioxidant by chelating these metal ions, rendering them inactive.[2][3] However, myricetin can also reduce these metal ions (e.g., from Fe³⁺ to Fe²⁺), which can then participate in the Fenton reaction, thereby exhibiting a pro-oxidant effect.[2][3] This pro-oxidant activity is enhanced when iron is complexed with EDTA.[1][2]
Concentration Dependence: The concentration of myricetin itself is a critical factor. At lower concentrations, it generally exhibits antioxidant properties by scavenging free radicals.[4] However, at higher concentrations, it can display pro-oxidant effects, leading to increased hydroxyl radical formation.[4][5] This concentration-dependent switch is a key consideration in therapeutic applications.
pH of the Environment: The surrounding pH can influence the pro-oxidant activity of myricetin in the presence of metal salts. For instance, a strong pro-oxidant effect was observed when myricetin was added to emulsions containing ferric chloride at a pH of 5.4, while in the presence of cupric chloride, the pro-oxidant effect was enhanced at a pH of 7.4.[1] The stability of myricetin is also pH-dependent, being most stable at a pH of 2.0.[6][7]
Presence of Other Antioxidants: The interplay between myricetin and other antioxidants, such as ascorbic acid (Vitamin C), is significant. In the presence of ascorbic acid, myricetin's antioxidant properties are favored, especially when complexed with iron.[1][2] Conversely, in the absence of ascorbic acid, its pro-oxidant activity tends to prevail.[1][2]
Quantitative Comparison of Myricetin's Activity
The following tables summarize the quantitative data from various studies, highlighting the conditions that favor either antioxidant or pro-oxidant effects.
Table 1: Antioxidant Activity of Myricetin in Different Assay Systems
| Assay | Conditions | Myricetin Concentration | Result (IC50 or % Inhibition) | Reference |
| DPPH Radical Scavenging | Ethanolic solution | 4.68 µg/mL | IC50: 4.68 µg/mL | [8] |
| ABTS Radical Scavenging | Ethanolic solution | 16.78 µg/mL | IC50: 16.78 µg/mL | [8] |
| H₂O₂ Scavenging | - | 133.32 µg/mL | IC50: 133.32 µg/mL | [8] |
| Ferric Reducing Antioxidant Power (FRAP) | - | Highest concentration tested | 530.67±10.97 μM Fe (II)/µg | [8] |
| Inhibition of LDL Oxidation | Macrophage culture | 5, 10, 20 µM | 68.1%, 97.4%, 97.6% inhibition | [4] |
| Deoxyribose Degradation (H₂O₂/Fe³⁺/Ascorbic Acid System) | FeCl₃ variant | Increasing concentrations | Stronger antioxidant effect than FeEDTA variant | [2] |
Table 2: Pro-oxidant Activity of Myricetin in Different Assay Systems
| Assay | Conditions | Myricetin Concentration | Result | Reference |
| Deoxyribose Degradation (Fe³⁺ System) | FeCl₃ and FeEDTA variants | Increasing concentrations | Clearly visible pro-oxidant effect | [2] |
| Deoxyribose Degradation (H₂O₂/Fe³⁺ System) | - | - | Myricetin replaces ascorbic acid, initiating Fenton reaction | [2] |
| Hydroxyl Radical Generation | In the presence of Fe³⁺-EDTA | 100 µM | Eight-fold enhancement of .OH formation | [4][5] |
| Bleomycin-dependent DNA damage | In the presence of Fe³⁺ | 75 µM | Acceleration of DNA damage | [4][5] |
| Deoxyribose Degradation (Fe³⁺/Ascorbic Acid System) | FeEDTA variant | Lower concentrations | Pro-oxidant activity | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the data and designing future studies.
Deoxyribose Degradation Assay
This assay measures the ability of a compound to either inhibit or promote the degradation of deoxyribose by hydroxyl radicals generated through the Fenton reaction.
Principle: Hydroxyl radicals attack deoxyribose, leading to a series of reactions that result in the formation of thiobarbituric acid reactive substances (TBARS). The concentration of TBARS is measured spectrophotometrically.
Variations to Assess Pro-oxidant vs. Antioxidant Activity:
-
H₂O₂/Fe³⁺/Ascorbic Acid System: This system generates hydroxyl radicals, and the addition of myricetin is evaluated for its ability to scavenge these radicals (antioxidant activity).[2]
-
H₂O₂/Fe³⁺ System: In the absence of ascorbic acid, myricetin's ability to reduce Fe³⁺ to Fe²⁺ and initiate the Fenton reaction is assessed (pro-oxidant activity).[2]
-
Fe³⁺/Ascorbic Acid System: This system measures the effect of myricetin on the autoxidation of ascorbic acid in the presence of iron.[2]
-
Fe³⁺ System: This setup evaluates the ability of myricetin to undergo autoxidation in the presence of iron, leading to ROS generation (pro-oxidant activity).[2]
General Procedure:
-
A reaction mixture is prepared containing 2-deoxy-D-ribose, a phosphate buffer, and the specific reactants for the chosen system variation (e.g., FeCl₃, EDTA, H₂O₂, ascorbic acid).
-
Myricetin is added at various concentrations.
-
The reaction is initiated (e.g., by adding H₂O₂) and incubated.
-
The reaction is stopped, and thiobarbituric acid (TBA) and trichloroacetic acid (TCA) are added.
-
The mixture is heated to develop a pink chromogen.
-
The absorbance is measured at a specific wavelength (typically around 532 nm).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
General Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Myricetin is added at various concentrations to the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance is measured at the wavelength of maximum absorption of DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•⁺ radical, causing a decolorization of the solution, which is measured spectrophotometrically.
General Procedure:
-
The ABTS•⁺ radical solution is prepared by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
-
The ABTS•⁺ solution is diluted with a suitable buffer to a specific absorbance.
-
Myricetin is added at various concentrations to the diluted ABTS•⁺ solution.
-
The mixture is incubated for a specific period.
-
The absorbance is measured at the wavelength of maximum absorption of the ABTS•⁺ radical (around 734 nm).
-
The percentage of radical scavenging activity is calculated.
Visualizing the Mechanisms
The following diagrams illustrate the key concepts and pathways discussed.
Caption: Workflow of the Deoxyribose Assay for Antioxidant vs. Pro-oxidant Activity.
Caption: Signaling Pathways Modulated by Myricetin's Dual Activity.
References
- 1. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and pro-oxidant actions of the plant phenolics quercetin, gossypol and myricetin. Effects on lipid peroxidation, hydroxyl radical generation and bleomycin-dependent damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.maranatha.edu [repository.maranatha.edu]
Safety Operating Guide
Proper Disposal of Myrciacetin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Myrciacetin, a flavonoid compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as a hazardous chemical waste from the point of generation through to its final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of dust or aerosol formation. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in the work area.
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for disposing of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be classified as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste types (e.g., non-hazardous, biological, radioactive) to prevent accidental mixing of incompatible materials.[2][3]
-
Do not mix this compound waste with strong acids, alkalis, or strong oxidizing/reducing agents.[1]
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure this compound powder and contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
The container must have a tightly sealing lid to prevent spills and the release of dust.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (plastic is preferred).[4]
-
Do not overfill liquid waste containers; leave at least 10% of the container volume as headspace to allow for expansion.[5]
-
Ensure the container cap is securely fastened when not in use.[4]
-
Step 3: Labeling of Waste Containers
Proper labeling is critical for safety and regulatory compliance.
| Labeling Requirements | Details |
| Waste Identification | Clearly label the container with "Hazardous Waste." |
| Chemical Contents | List all chemical constituents, including "this compound" and any solvents, with their approximate concentrations. |
| Hazard Pictograms | Affix the appropriate GHS pictograms for "Harmful" and "Hazardous to the Aquatic Environment." |
| Accumulation Start Date | Record the date when the first waste was added to the container.[6] |
| Generator Information | Include the name of the principal investigator, laboratory location, and contact information. |
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4]
-
Ensure secondary containment (such as a spill tray) is in place to capture any potential leaks.[2]
Step 5: Arranging for Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [7] Due to its high aquatic toxicity, this is strictly prohibited.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online request system or a formal written request.
-
The disposal of the waste must be conducted at an approved waste disposal plant in accordance with all prevailing country, federal, state, and local regulations.[1]
Emergency Procedures for Spills
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in the table above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills: Use a liquid-binding material (e.g., diatomite, universal binders) to absorb the solution.[1]
-
-
Clean the Spill:
-
Carefully collect the absorbed material and spilled substance using spark-proof tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
-
Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust within the laboratory environment.
References
- 1. This compound|203734-35-4|MSDS [dcchemicals.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling Myrciacetin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical information for the handling of Myrciacetin (CAS 203734-35-4). The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this compound from receipt to disposal.
Immediate Safety and Hazard Information
This compound is a flavonoid compound isolated from Rhododendron dauricum.[1] While research on its properties is ongoing, it is crucial to handle this compound with care due to its identified hazards.
GHS Hazard Classification
This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Note: No occupational exposure limits have been established for this compound.[1]
Personal Protective Equipment (PPE)
Due to the identified hazards, the following personal protective equipment is mandatory when handling this compound.
Eye Protection
-
Requirement: Safety goggles with side-shields are required to protect against splashes or airborne particles.
Hand Protection
-
Requirement: Chemical-resistant protective gloves must be worn.
-
Selection: Since specific glove compatibility data for this compound is not available, it is recommended to use nitrile gloves for incidental splash protection. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. Immediately remove and replace gloves if they are splashed with a this compound solution.
Skin and Body Protection
-
Requirement: A lab coat or other impervious clothing is necessary to prevent skin contact.
Respiratory Protection
-
Requirement: When handling the powdered form of this compound, a suitable respirator should be used to avoid inhalation of dust.[1] All handling of the powder should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and research integrity.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C.[1]
-
Solutions of this compound in a solvent should be stored at -80°C.[1]
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
Handling and Preparation of Solutions
-
All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Spill Management
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully clean up to avoid generating dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Due to its high aquatic toxicity, avoid release to the environment and do not dispose of it down the drain.[1]
-
Contents and containers must be disposed of at an approved waste disposal plant.[1]
Experimental Protocol: Preparation of this compound for In Vitro Aldose Reductase Inhibition Assay
This compound has been identified as an inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. The following is a general protocol for preparing this compound for use in an in vitro inhibition assay.
Objective: To prepare a stock solution of this compound and subsequent dilutions for determining its inhibitory effect on aldose reductase.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., phosphate buffer)
-
Calibrated analytical balance
-
Micropipettes and sterile tips
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: a. In a chemical fume hood, weigh out the desired amount of this compound powder using a calibrated analytical balance. b. Dissolve the this compound powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.
-
Prepare Intermediate Dilutions: a. Perform serial dilutions of the this compound stock solution with DMSO to create a range of intermediate concentrations.
-
Prepare Final Working Solutions: a. Further dilute the intermediate solutions with the assay buffer to achieve the final desired concentrations for the experiment. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Perform Aldose Reductase Inhibition Assay: a. The prepared this compound working solutions can now be used in an in vitro assay with purified or recombinant aldose reductase to determine the IC50 value.
This compound's Mechanism of Action: Inhibition of the Polyol Pathway
This compound functions as an inhibitor of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased flux through this pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound can reduce the accumulation of sorbitol, thereby mitigating cellular stress.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
